molecular formula C10H18N2O4 B164685 1-Boc-Piperazine-2-carboxylic acid CAS No. 1214196-85-6

1-Boc-Piperazine-2-carboxylic acid

Cat. No.: B164685
CAS No.: 1214196-85-6
M. Wt: 230.26 g/mol
InChI Key: MPOFEHGMWPHBSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Boc-Piperazine-2-carboxylic acid is a useful research compound. Its molecular formula is C10H18N2O4 and its molecular weight is 230.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-5-4-11-6-7(12)8(13)14/h7,11H,4-6H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPOFEHGMWPHBSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30626353
Record name 1-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214196-85-6
Record name 1-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 1-Boc-Piperazine-2-carboxylic Acid (CAS 1214196-85-6): A Cornerstone Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

1-Boc-Piperazine-2-carboxylic acid has emerged as a pivotal building block for medicinal chemists and drug development professionals. Its structure, featuring a piperazine core with orthogonally protected functional groups, provides a versatile scaffold for constructing complex molecular architectures. The piperazine motif itself is recognized as a "privileged structure" in drug discovery, frequently appearing in agents targeting the central nervous system (CNS) and in kinase inhibitors, owing to its favorable pharmacokinetic properties.[1] This guide offers an in-depth exploration of the compound's properties, strategic applications, and field-proven protocols, designed to empower researchers to leverage this scaffold's full potential in their synthetic campaigns.

Introduction: The Strategic Value of a Differentially Protected Scaffold

The power of this compound lies in its pre-configured and predictable reactivity. The molecule possesses three distinct points for chemical modification, two of which are masked or revealed under specific conditions. This design is intentional and highly strategic for multi-step synthetic routes.

  • N1-Boc Protection: The tert-butyloxycarbonyl (Boc) group on the N1 nitrogen is a robust, acid-labile protecting group.[2][3] Its presence allows for selective chemistry to be performed at the other reactive sites without interference.

  • C2-Carboxylic Acid: This functional group provides a primary handle for amide bond formation, a cornerstone reaction in medicinal chemistry for linking molecular fragments.[1]

  • N4-Secondary Amine: The unprotected secondary amine is a nucleophilic site, ready for reactions such as N-arylation, reductive amination, or alkylation, enabling the introduction of diverse substituents.[1]

The C2 position introduces a stereogenic center, making the stereochemistry of the molecule a critical factor in the biological activity of its derivatives.[1]

Caption: Structure of this compound.

Physicochemical Properties and Safe Handling

Proper handling and storage are paramount for maintaining the integrity of this reagent. The data below is compiled from various chemical suppliers and safety data sheets.

PropertyValueReferences
CAS Number 1214196-85-6[2][4][5]
Molecular Formula C₁₀H₁₈N₂O₄[2][5][6]
Molecular Weight 230.26 g/mol [2][5][6]
Appearance White to off-white solid[2]
Purity ≥95% - 97% (by HPLC)[2][6]
IUPAC Name 1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid[5]
Storage Conditions Store at 0-8 °C, protect from moisture[2]
Melting Point 243-247 °C (decomposition)[6]

Safety and Handling: This compound must be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5][6][7]

  • Precautions: Avoid dust formation and inhalation.[8] Avoid contact with skin and eyes.[8][9]

  • Firefighting: Use dry sand, dry chemical, or alcohol-resistant foam as extinguishing media.[9]

Synthetic Strategy: A Three-Pronged Approach to Molecular Diversity

The utility of this building block stems from the ability to selectively address its three reactive sites. A well-designed synthetic plan can build out complexity in a controlled, stepwise manner.

Diversification cluster_N4 Pathway A: N4 Functionalization cluster_C2 Pathway B: C2 Amidation cluster_N1 Pathway C: N1 Deprotection & Functionalization Start This compound N4_Prod N4-Substituted Intermediate Start->N4_Prod C2_Prod C2-Amide Intermediate Start->C2_Prod N4_React R¹-X (e.g., Aryl Halide) N4_React->N4_Prod Buchwald-Hartwig or Reductive Amination N4_Prod->C2_Prod N1_Free Deprotected Piperazine N4_Prod->N1_Free C2_React R²-NH₂ (Amine) C2_React->C2_Prod Peptide Coupling (e.g., HATU) C2_Prod->N4_Prod C2_Prod->N1_Free N1_Deprotect Acid (e.g., TFA) N1_Deprotect->N1_Free Boc Removal N1_Prod N1,N4,C2-Trisubstituted Product N1_Free->N1_Prod N1_React R³-Y (Electrophile) N1_React->N1_Prod

Caption: Synthetic pathways enabled by the scaffold's reactive sites.

Core Experimental Methodologies

The following protocols are representative examples. Researchers should optimize conditions based on their specific substrates and instrumentation.

Protocol: Amide Bond Formation at the C2-Carboxylic Acid

This procedure utilizes HATU, a common and efficient peptide coupling reagent. The causality behind its use is the in-situ formation of a highly reactive HOBt-ester, which is readily attacked by the amine nucleophile.

  • Dissolution: In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in an anhydrous aprotic solvent like DMF or DCM (approx. 0.1 M concentration).

  • Activation: Add HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 3.0 eq). The base is critical to neutralize the generated acid and maintain a favorable reaction pH. Stir at room temperature for 15-20 minutes.

  • Amine Addition: Add the desired primary or secondary amine (1.0-1.2 eq) to the activated mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor its progress by TLC or LC-MS until the starting carboxylic acid is consumed (typically 2-12 hours).

  • Workup: Dilute the reaction mixture with ethyl acetate or DCM. Wash sequentially with 5% citric acid solution (to remove excess base and unreacted amine), saturated NaHCO₃ solution (to remove acidic byproducts), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel.

Protocol: Boc Deprotection at the N1-Position

This is a standard procedure for removing the acid-sensitive Boc group.[3]

  • Dissolution: Dissolve the Boc-protected substrate (1.0 eq) in anhydrous dichloromethane (DCM).

  • Acid Addition: Add trifluoroacetic acid (TFA, 10-20 eq) dropwise at 0 °C. The excess acid ensures the reaction goes to completion.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor by TLC or LC-MS. The evolution of isobutylene gas is expected.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Isolation: The product is typically obtained as a TFA salt. It can be used directly in the next step or neutralized by partitioning between a base like saturated NaHCO₃ and an organic solvent to yield the free amine.

The Critical Role of Chirality: Accessing Enantiopure Material

Since biological systems are chiral, the stereochemical purity of a drug candidate is non-negotiable. The synthesis of enantiomerically pure this compound is therefore a key challenge. Several robust strategies have been developed.

  • Chiral Pool Synthesis: This approach leverages naturally occurring chiral molecules, such as amino acids, as starting materials.[1][10] This is often an efficient way to access a specific enantiomer.

  • Asymmetric Catalysis: A highly desirable industrial method involves the asymmetric hydrogenation of a prochiral pyrazine precursor using a chiral rhodium or palladium catalyst.[11][12][13] This method can be highly scalable and cost-effective.[1][12]

  • Enzymatic Kinetic Resolution: This technique uses enzymes, such as lipases, to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two.[1][14] This method is valued for its high enantioselectivity under mild conditions.

The choice of method depends on factors like desired scale, cost, and the availability of starting materials and catalysts.

Analytical Characterization Workflow

Confirming the identity, purity, and structure of intermediates and final products is essential. Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for this purpose.[15]

LCMS_Workflow A 1. Sample Preparation (Dissolve in MeOH/ACN) B 2. LC Separation (Reversed-Phase C18 Column) A->B Injection C 3. ESI Ionization (Positive Ion Mode) B->C Elution Gradient D 4. Mass Analysis (Full Scan & MS/MS) C->D Ion Transfer E 5. Data Interpretation (Confirm MW & Purity) D->E Spectrum Generation

Caption: A standard workflow for LC-MS analysis.[15]

Expected LC-MS Behavior: The polarity of derivatives significantly impacts their retention time on a reversed-phase column.

CompoundExpected PolarityExpected Retention TimeExpected [M+H]⁺ (m/z)
This compound HighShortest231.13
Methyl Ester Derivative MediumIntermediate245.15
Amide Derivative (e.g., with Benzylamine) LowLongest320.19

This predictable shift in retention time is a powerful diagnostic tool for monitoring reaction progress.[15]

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool that enables the rapid and controlled synthesis of diverse chemical libraries. Its differentially protected nature allows for sequential, predictable functionalization, making it an invaluable asset in the quest for novel therapeutics. By understanding its properties, reactivity, and the established protocols for its use, researchers in drug discovery can significantly accelerate their programs and more effectively explore the vast chemical space around the privileged piperazine scaffold.

References

physical and chemical properties of 1-Boc-Piperazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Boc-Piperazine-2-carboxylic Acid: Properties, Reactivity, and Applications

Authored by: Gemini, Senior Application Scientist

Abstract

This compound (CAS No: 1214196-85-6) is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development.[1] Its structure, which combines a conformationally constrained piperazine scaffold with orthogonal protecting groups, makes it a versatile building block for the synthesis of complex, high-value molecules.[1][2] The tert-butyloxycarbonyl (Boc) group at the N1 position allows for regioselective reactions, while the carboxylic acid at the C2 position provides a convenient handle for amide bond formation and other derivatizations.[2] This guide provides a comprehensive overview of the physical and chemical properties of this compound, details its core reactivity, and presents field-proven protocols for its handling and key synthetic transformations.

Molecular Structure and Physicochemical Properties

The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. This compound is a white to off-white solid at room temperature, a property conferred by its crystalline nature and molecular weight.[1] The strategic placement of the bulky tert-butoxycarbonyl (Boc) group on one of the piperazine nitrogens is a cornerstone of its synthetic utility. This group is stable under a wide range of nucleophilic and basic conditions, yet can be readily removed under acidic conditions, providing an orthogonal protection strategy essential in multi-step synthesis.[2][3]

The molecule's solubility profile is dictated by the interplay of its polar carboxylic acid and amine functionalities with the nonpolar Boc group. It exhibits limited solubility in water but is readily soluble in various organic solvents such as methanol, ethanol, dimethylformamide (DMF), and dichloromethane (DCM).[2][3]

Diagram: Structure of this compound

Caption: 2D structure of this compound.

Table 1: Physicochemical Properties
PropertyValueSource(s)
CAS Number 1214196-85-6[2][4]
Molecular Formula C₁₀H₁₈N₂O₄[1][4]
Molecular Weight 230.26 g/mol [2][5]
Appearance White to off-white solid[1]
Melting Point 243-247 °C (decomposes)[5]
pKa 2.20 ± 0.20 (Predicted)[6]
Solubility Limited in water; Soluble in DCM, DMF, Methanol, Ethanol[2][3]
Storage 0-8 °C, inert atmosphere[1]

Spectroscopic and Analytical Data

Characterization of this compound relies on standard analytical techniques. The data below provides expected values and key identifiers for researchers.

Table 2: Spectroscopic Data
TechniqueExpected FeaturesSource(s)
¹H NMR δ 1.4 ppm (s, 9H): Protons of the tert-butyl group. δ 3.0–4.0 ppm (m): Protons of the piperazine ring. The carboxylic acid proton is often broad or not observed due to solvent exchange.[2]
¹³C NMR ~ δ 28.7 ppm: Carbons of the tert-butyl methyl groups. ~ δ 40-60 ppm: Carbons of the piperazine ring. ~ δ 79-81 ppm: Quaternary carbon of the tert-butyl group. ~ δ 155 ppm: Carbonyl carbon of the Boc group. ~ δ 173 ppm: Carbonyl carbon of the carboxylic acid group.[7][8]
Mass Spec (ESI) [M+H]⁺: m/z 231.13 [M+Na]⁺: m/z 253.11 Key Fragment: Loss of the Boc group ([M-Boc+H]⁺) at m/z 131.08 or loss of isobutylene ([M-C₄H₈+H]⁺) at m/z 175.09.[2]
FT-IR (cm⁻¹) ~1680–1720 cm⁻¹: Carbonyl stretch (C=O) of the Boc group. ~1700 cm⁻¹: Carbonyl stretch (C=O) of the carboxylic acid.[2]

Chemical Reactivity and Synthetic Applications

The synthetic versatility of this compound stems from the differential reactivity of its three key functional components: the Boc-protected amine, the free secondary amine, and the carboxylic acid.

Boc Group Deprotection

The Boc group serves as a robust protecting group that is readily cleaved under acidic conditions.[3] This unmasks the N1 amine, making it available for subsequent reactions such as alkylation or acylation. The most common reagents for this transformation are trifluoroacetic acid (TFA) in a non-protic solvent like DCM, or hydrogen chloride (HCl) in an organic solvent such as 1,4-dioxane or methanol.[3]

  • Causality: The mechanism proceeds via protonation of the Boc carbonyl oxygen, which weakens the C-O bond. This facilitates the loss of the stable tert-butyl cation, which is then quenched, and subsequent decarboxylation to release the free amine as a salt (e.g., trifluoroacetate or hydrochloride).[3] The choice between TFA and HCl often depends on the sensitivity of other functional groups in the molecule and the ease of post-reaction workup. TFA is volatile and easily removed, but the resulting salt can sometimes be challenging to handle. HCl in dioxane provides the hydrochloride salt directly, which is often a crystalline solid that can be isolated by filtration.[3]

Carboxylic Acid Derivatization

The carboxylic acid moiety is a primary site for modification, most commonly through the formation of amide bonds. This reaction is central to its use in constructing peptidomimetics, PROTAC linkers, and other complex pharmaceutical agents.[9] Standard peptide coupling reagents are employed to activate the carboxylic acid, making it susceptible to nucleophilic attack by an amine.

  • Causality: Direct reaction between the carboxylic acid and an amine is generally unfavorable due to a competing acid-base reaction that forms a non-reactive ammonium carboxylate salt.[10] Coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) circumvent this by converting the hydroxyl of the carboxylic acid into a better leaving group.[10] The addition of an auxiliary nucleophile such as 1-Hydroxybenzotriazole (HOBt) is crucial. HOBt reacts with the EDC-activated acid to form an active ester intermediate. This intermediate is less prone to side reactions and racemization, and it reacts efficiently with the desired amine to form the stable amide bond.[11] A tertiary amine base like N,N-Diisopropylethylamine (DIPEA) is typically added to neutralize the HCl salt of EDC and any acid generated during the reaction, maintaining a favorable reaction pH.[9]

Diagram: Key Synthetic Transformations

Caption: Core reaction pathways for this compound.

Experimental Protocols

The following protocols are provided as self-validating systems for key manipulations and analyses. They are based on established methodologies and should be adapted based on specific substrate and laboratory conditions.

Protocol: Boc Group Deprotection with Trifluoroacetic Acid (TFA)
  • Expertise & Trustworthiness: This protocol is a standard and highly reliable method for Boc deprotection. The use of an ice bath controls the initial exothermic reaction, and monitoring by TLC or LC-MS ensures the reaction is driven to completion without unnecessary degradation.

  • Preparation: Dissolve the this compound derivative (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1–0.5 M in a round-bottom flask with a magnetic stir bar.

  • Reaction Initiation: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA, 5–10 eq) dropwise to the stirred solution.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 30 minutes to 4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all starting material is consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The crude product, the piperazine trifluoroacetate salt, can be used directly or purified further. For neutralization, dissolve the residue in water, cool to 0 °C, and adjust the pH to >9 with a base (e.g., 1M NaOH or Na₂CO₃).

  • Isolation: Extract the aqueous layer three times with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free amine.[3]

Protocol: Amide Bond Formation via EDC/HOBt Coupling
  • Expertise & Trustworthiness: This EDC/HOBt protocol is a gold standard for amide bond formation, minimizing racemization and side reactions. The sequential addition of reagents at 0 °C ensures controlled activation of the carboxylic acid before the amine is coupled.

  • Preparation: To a solution of this compound (1.0 eq) in anhydrous DMF (or DCM), add the desired primary or secondary amine (1.1 eq).

  • Additive & Base Addition: Add 1-Hydroxybenzotriazole (HOBt, 1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 2.5 eq) to the reaction mixture.

  • Activation: Cool the mixture to 0 °C in an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4–24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with saturated aqueous NaHCO₃ (to remove HOBt and unreacted acid) and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[9]

Protocol: Determination of Aqueous Solubility
  • Expertise & Trustworthiness: This method provides a systematic approach to qualitatively assess solubility, which is a critical first step in characterizing a compound's physical properties.

  • Water Solubility: Place approximately 25 mg of the compound into a small test tube. Add 0.75 mL of deionized water in 0.25 mL portions, shaking vigorously after each addition. If the compound dissolves completely, it is considered water-soluble.[12]

  • Acid/Base Solubility: If the compound is insoluble in water, prepare two more test tubes with ~25 mg of the compound. To one, add 0.75 mL of 5% aqueous HCl. To the other, add 0.75 mL of 5% aqueous NaOH. Shake vigorously.[12][13]

  • Interpretation:

    • Solubility in 5% NaOH indicates an acidic functional group (the carboxylic acid).[12]

    • Solubility in 5% HCl indicates a basic functional group (the unprotected N4 amine).[12]

    • This compound is expected to be soluble in 5% NaOH and 5% HCl.

Protocol: pKa Determination by Potentiometric Titration
  • Expertise & Trustworthiness: Potentiometric titration is a precise and definitive method for determining ionization constants. Calibrating the pH meter and maintaining constant ionic strength are critical for obtaining accurate and reproducible pKa values.

  • Preparation: Calibrate a potentiometer using standard buffers (e.g., pH 4, 7, and 10). Prepare a ~1 mM solution of this compound in deionized water. To maintain constant ionic strength, add KCl to a final concentration of 0.15 M.[14][15]

  • Initial Acidification: Place 20 mL of the sample solution in a beaker with a magnetic stir bar. Acidify the solution to pH ~1.8-2.0 by adding 0.1 M HCl.[14]

  • Titration: Immerse the calibrated pH electrode in the solution. Titrate the solution by adding small, precise increments (e.g., 0.05-0.10 mL) of a standardized 0.1 M NaOH solution.

  • Data Collection: Record the pH value after each addition of NaOH, allowing the reading to stabilize. Continue the titration until the pH reaches ~12.[14][15]

  • Analysis: Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pKa values correspond to the pH at the half-equivalence points. Alternatively, calculate the first derivative of the curve (ΔpH/ΔV); the peaks of the derivative curve correspond to the equivalence points, and the pKa values can be determined from the original curve at the midpoint between these peaks.[15]

Safety and Handling

As a laboratory chemical, this compound requires careful handling to minimize risk.

  • Hazard Identification: The compound is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. When handling the solid powder, use a dust mask or work in a well-ventilated area or fume hood.[4]

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling.[4]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place at the recommended temperature of 0-8 °C.[1]

Conclusion

This compound is a high-utility building block in modern synthetic and medicinal chemistry. Its well-defined structure and predictable reactivity, governed by the orthogonal Boc and carboxylic acid functionalities, allow for its strategic incorporation into complex molecular architectures. Understanding its core physicochemical properties, reactivity, and the validated protocols for its use enables researchers to leverage its full potential in drug discovery and development programs. The methodologies presented in this guide provide a robust framework for the successful application of this versatile compound.

References

An In-Depth Technical Guide to the Molecular Structure Analysis of 1-Boc-Piperazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of the analytical methodologies required for the definitive structural elucidation of 1-Boc-piperazine-2-carboxylic acid. As a pivotal building block in modern medicinal chemistry, particularly for synthesizing novel therapeutics targeting the central nervous system and various kinases, a thorough understanding of its structural and stereochemical attributes is paramount for researchers, scientists, and drug development professionals.[1][2] The piperazine nucleus is considered a "privileged scaffold" due to its ability to interact with multiple biological targets, and the strategic placement of the tert-butoxycarbonyl (Boc) protecting group allows for highly selective synthetic modifications.[1][3] This document moves beyond mere procedural outlines to delve into the causality behind experimental choices, ensuring a robust, self-validating approach to molecular characterization.

Core Molecular Profile and Physicochemical Properties

This compound (CAS No: 1214196-85-6) is a chiral heterocyclic compound whose utility is defined by its distinct functional domains: the piperazine ring, the N-Boc protecting group, and the C-2 carboxylic acid.[1][4] The Boc group serves a critical role by deactivating the N-1 nitrogen, thereby enabling regioselective reactions at the secondary amine (N-4) or the carboxylic acid.[1][2] This controlled reactivity is fundamental to its application in multi-step, complex syntheses.

A summary of its key physicochemical properties is presented below.

PropertyValueSource
IUPAC Name 1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acidPubChem[4]
Molecular Formula C₁₀H₁₈N₂O₄PubChem[4]
Molecular Weight 230.26 g/mol Sigma-Aldrich, PubChem[4][5]
CAS Number 1214196-85-6Benchchem, PubChem[1][4]
Appearance White to off-white solidChem-Impex[2]
Melting Point 243-247 °C (decomposes)Sigma-Aldrich[5]

Integrated Analytical Workflow for Structural Elucidation

A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of this compound. The workflow outlined below represents a self-validating system where data from orthogonal techniques are cross-referenced to build a cohesive and definitive structural profile.

Analytical_Workflow Fig. 1: Integrated Workflow for Structural Analysis cluster_sample Starting Material cluster_techniques Primary Analytical Techniques cluster_data Data Interpretation & Validation cluster_final Final Confirmation Sample 1-Boc-Piperazine-2- carboxylic acid Sample NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR MS Mass Spectrometry (ESI-MS/HRMS) Sample->MS IR FTIR Spectroscopy Sample->IR NMR_Data Connectivity & Stereochemistry (Proton/Carbon Environment) NMR->NMR_Data MS_Data Molecular Weight & Formula (Fragmentation Pattern) MS->MS_Data IR_Data Functional Group ID (C=O, N-H, O-H) IR->IR_Data Structure Definitive Structure & Purity Assessment NMR_Data->Structure MS_Data->Structure IR_Data->Structure

Caption: Integrated workflow for the structural analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR are required, often supplemented by 2D techniques (e.g., COSY, HSQC) for unambiguous signal assignment.

Expertise & Causality:

We utilize NMR to map the precise electronic environment of each proton and carbon atom. The chemical shifts are indicative of shielding/deshielding effects from adjacent functional groups (e.g., the electron-withdrawing carbonyls), while coupling constants in ¹H NMR reveal through-bond proton-proton connectivities, which is critical for confirming the piperazine ring structure. The large singlet for the tert-butyl group is an unmistakable signature of the Boc protecting group.

Expected Spectroscopic Data:
NucleusExpected Chemical Shift (δ) ppmMultiplicityKey Structural Assignment
¹H ~1.4Singlet (s)9 protons of the tert-butyl group of Boc.[1]
¹H 3.0 - 4.0Multiplets (m)7 protons of the piperazine ring.[1]
¹H Variable/BroadBroad Singlet (br s)1 proton of the N-H group and 1 proton of the COOH group (often exchanges with solvent, may not be visible).[1][6]
¹³C ~28.7Quartet3 carbons of the methyl groups in Boc.[7]
¹³C ~45-55Triplet/Doublet5 carbons of the piperazine ring.
¹³C ~79-80SingletQuaternary carbon of the Boc group.[7]
¹³C ~155SingletCarbonyl carbon of the Boc urethane.[7]
¹³C ~170-175SingletCarbonyl carbon of the carboxylic acid.
Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Rationale: DMSO-d₆ is often preferred as it can help in observing exchangeable protons like N-H and COOH.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer. Rationale: Higher field strength provides better signal dispersion, which is crucial for resolving the complex multiplets of the piperazine ring protons.

  • Data Acquisition:

    • Tune and shim the instrument to ensure magnetic field homogeneity.

    • Acquire a standard ¹H spectrum with a 90° pulse angle.

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Use a relaxation delay (d1) of at least 1-2 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm).

Mass Spectrometry (MS)

MS is employed to determine the exact molecular weight and confirm the elemental composition, providing a direct validation of the molecular formula.

Expertise & Causality:

High-Resolution Mass Spectrometry (HRMS), typically with a soft ionization technique like Electrospray Ionization (ESI), is the method of choice. ESI is ideal for polar, non-volatile molecules like this one, allowing for ionization with minimal fragmentation. The high mass accuracy of HRMS (e.g., TOF or Orbitrap analyzers) allows for the calculation of the elemental formula, serving as a powerful cross-validation of the NMR data.

Expected Mass Spectrometry Data:
Ionization ModeExpected m/zAssignment
ESI (+)231.1339[M+H]⁺
ESI (+)253.1158[M+Na]⁺
ESI (-)229.1193[M-H]⁻

Note: The primary fragmentation observed in MS/MS experiments is typically the loss of the tert-butyl group (a neutral loss of 56 Da) or the entire Boc group.[1]

Experimental Protocol: ESI-HRMS
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid. Rationale: Formic acid aids in protonation for positive ion mode (ESI+).

  • Instrumentation: Infuse the sample solution into an ESI-TOF or ESI-Orbitrap mass spectrometer using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition:

    • Acquire data in both positive and negative ion modes over a mass range of m/z 100-500.

    • Use an internal calibrant or dual-spray setup to ensure high mass accuracy.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and compare the experimentally measured exact mass to the theoretical mass calculated for C₁₀H₁₈N₂O₄. The mass error should be less than 5 ppm.

Infrared (IR) Spectroscopy and X-ray Crystallography

While NMR and MS provide the core structural information, IR spectroscopy and X-ray crystallography offer complementary data for functional group confirmation and absolute 3D structure, respectively.

Infrared (IR) Spectroscopy:

This technique is used to rapidly confirm the presence of key functional groups. The analysis is based on the absorption of infrared radiation, which causes molecular vibrations at specific frequencies. For this compound, the most prominent peaks are the carbonyl (C=O) stretching vibrations.

  • Expected IR Absorptions:

    • ~1700 cm⁻¹: C=O stretch from the carboxylic acid.[1]

    • ~1680–1720 cm⁻¹: C=O stretch from the Boc-group urethane.[1]

    • ~2500-3300 cm⁻¹ (broad): O-H stretch from the carboxylic acid.

    • ~3300-3500 cm⁻¹: N-H stretch from the secondary amine in the piperazine ring.

X-ray Crystallography:

For a definitive, unambiguous determination of the three-dimensional structure, including stereochemistry and the solid-state conformation of the piperazine ring (which typically adopts a chair conformation), single-crystal X-ray diffraction is the gold standard.[1] This technique provides precise bond lengths, bond angles, and torsional angles, resolving any ambiguities that may remain after spectroscopic analysis.

References

A-Scientist's-Guide-to-Organic-Solvent-Solubility-of-1-Boc-Piperazine-2-carboxylic-acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Boc-Piperazine-2-carboxylic acid is a pivotal building block in modern medicinal chemistry, frequently utilized in the synthesis of novel drug candidates targeting a range of biological pathways. Its utility is, however, intrinsically linked to its solubility characteristics in various organic solvents, which dictates reaction conditions, purification strategies, and formulation approaches. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and determining the solubility of this versatile compound. Due to the scarcity of publicly available, quantitative solubility data for this specific molecule, this guide focuses on the foundational principles governing its solubility and presents robust, field-proven methodologies for its empirical determination. The protocols outlined herein are grounded in authoritative standards, including those from the United States Pharmacopeia (USP) and the Organisation for Economic Co-operation and Development (OECD), to ensure data integrity and reproducibility.

Introduction: The Pivotal Role of Solubility in Drug Discovery

Solubility is a critical physicochemical parameter that profoundly influences a compound's journey from discovery to clinical application. For a synthetic intermediate like this compound, solubility in organic solvents is paramount for:

  • Reaction Kinetics: Ensuring reactants are in the same phase for optimal reaction rates and yields.

  • Purification: Selecting appropriate solvents for crystallization, chromatography, and extraction.

  • Formulation: Developing suitable delivery systems for preclinical and clinical studies.

Low solubility can lead to unpredictable results in biological assays, hinder purification efforts, and create significant challenges during formulation development. Therefore, a thorough understanding and accurate measurement of solubility are not merely procedural steps but foundational pillars of successful drug development.

Physicochemical Properties of this compound

To predict and understand the solubility of this compound, one must first analyze its molecular structure. The molecule (Molecular Formula: C₁₀H₁₈N₂O₄, Molecular Weight: 230.26 g/mol ) possesses distinct functional groups that dictate its interaction with various solvents.

  • tert-Butyloxycarbonyl (Boc) Group: This bulky, nonpolar protecting group contributes to lipophilicity, suggesting better solubility in less polar organic solvents.

  • Piperazine Ring: A heterocyclic amine structure that can participate in hydrogen bonding, both as an acceptor (the nitrogen atoms) and potentially as a donor if protonated.

  • Carboxylic Acid Group (-COOH): This is a highly polar, acidic functional group capable of strong hydrogen bonding (both as a donor and acceptor) and ionization. This feature suggests solubility in polar, protic solvents.

  • Amine Group (-NH-): The secondary amine within the piperazine ring is a hydrogen bond donor and acceptor, contributing to polarity.

The presence of both a large nonpolar moiety (Boc group) and highly polar functional groups (carboxylic acid, amines) makes this compound an amphiphilic molecule. Its solubility will thus be a delicate balance between these competing characteristics, leading to the general principle that "like dissolves like."

Predicting Solubility: A Solvent Classification Approach

While empirical determination is essential, a qualitative prediction can guide solvent selection. Organic solvents are typically classified based on their polarity and their ability to donate or accept hydrogen bonds.

Solvent ClassRepresentative SolventsPredicted Solubility of this compoundRationale
Polar Protic Methanol, Ethanol, Acetic AcidHigh The carboxylic acid and piperazine nitrogens can form strong hydrogen bonds with these solvents.
Polar Aprotic DMSO, DMF, Acetonitrile, THFModerate to High These solvents can accept hydrogen bonds from the carboxylic acid and NH group. The polarity of the solvent can solvate the polar parts of the molecule.
Nonpolar Hexane, TolueneLow The overall polarity of the molecule, dominated by the carboxylic acid and piperazine ring, is too high to be effectively solvated by nonpolar solvents.
Chlorinated Dichloromethane (DCM), ChloroformLow to Moderate While having a dipole moment, their ability to engage in hydrogen bonding is limited, making them less effective at solvating the polar functional groups.

This table presents predicted trends. Actual quantitative solubility must be determined experimentally.

Methodologies for Solubility Determination

The determination of solubility can be approached from two perspectives: kinetic and thermodynamic.

  • Kinetic Solubility: Measures the concentration of a compound that dissolves in a solvent after a short incubation time, typically starting from a concentrated DMSO stock solution. It is a high-throughput method useful for early-stage discovery but may lead to supersaturated solutions and overestimate the true solubility.

  • Thermodynamic (Equilibrium) Solubility: Represents the true saturation point of a solution at equilibrium. This is achieved by equilibrating an excess of the solid compound with the solvent over a longer period (e.g., 24 hours). It is the gold standard for obtaining accurate solubility data for formulation and process development.

This guide will focus on the Thermodynamic Shake-Flask Method , as it provides the most accurate and relevant data for drug development professionals. The methodology is adapted from standards described in USP General Chapter <1236> and OECD Guideline 105.

Experimental Workflow: Thermodynamic Solubility Determination

The following diagram outlines the logical flow for determining the thermodynamic solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A 1. Weigh Excess Compound B 2. Add Known Volume of Solvent A->B Add to vial D 4. Agitate at Controlled Temperature (e.g., 24h) B->D Seal and place in shaker C 3. Prepare Standards (Calibration Curve) H 8. Analyze by HPLC-UV C->H Establish standard response E 5. Allow to Settle D->E Achieve equilibrium F 6. Centrifuge or Filter (e.g., 0.22 µm PTFE) E->F Separate solid from liquid G 7. Dilute Supernatant F->G Isolate saturated solution G->H Prepare for analysis I 9. Calculate Concentration vs. Calibration Curve H->I Obtain peak area

Caption: Thermodynamic Solubility Experimental Workflow.

Detailed Step-by-Step Protocol

This protocol provides a self-validating system for determining the equilibrium solubility of this compound.

Materials:

  • This compound (solid)

  • Selected organic solvents (HPLC grade)

  • Class A volumetric flasks and pipettes

  • Analytical balance

  • Thermostatted orbital shaker

  • Centrifuge

  • Syringes and 0.22 µm syringe filters (ensure filter compatibility with the solvent)

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

Procedure:

  • Preparation of Saturated Solution:

    • Accurately weigh an excess amount of this compound (e.g., 10-20 mg) into a glass vial. The key is to ensure undissolved solid remains at the end of the experiment.

    • Add a precise volume of the selected organic solvent (e.g., 2 mL) to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Prepare at least three replicate samples for each solvent.

  • Equilibration:

    • Place the vials in a thermostatted orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient duration to reach equilibrium. A 24-hour period is standard for thermodynamic solubility.

    • Visually confirm that excess solid remains in each vial after the equilibration period.

  • Phase Separation:

    • Remove the vials from the shaker and allow them to stand undisturbed for a short period to let the solid settle.

    • To ensure complete removal of undissolved solids, either:

      • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

      • Filter the supernatant through a solvent-compatible 0.22 µm syringe filter. Discard the initial few drops of the filtrate to avoid any adsorption effects from the filter membrane.

  • Sample Analysis (HPLC-UV):

    • Calibration Standards: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Sample Preparation: Carefully take an aliquot of the clear supernatant (the saturated solution) and dilute it with the solvent to a concentration that falls within the linear range of the calibration curve.

    • HPLC Analysis: Analyze the prepared standards and the diluted sample solutions by HPLC-UV. The detection wavelength should be set to the λmax of the compound for maximum sensitivity.

    • Quantification: Generate a calibration curve by plotting the peak area versus the concentration of the standards. Use the linear regression equation to calculate the concentration of the diluted sample.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution by multiplying the determined concentration by the dilution factor.

    • Express the final solubility in appropriate units, such as mg/mL or µg/mL.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, tabular format for easy comparison.

Table 1: Example Solubility Data for this compound at 25 °C

SolventSolvent ClassSolubility (mg/mL) ± SD (n=3)
MethanolPolar Protic[Experimental Value]
AcetonitrilePolar Aprotic[Experimental Value]
Tetrahydrofuran (THF)Polar Aprotic[Experimental Value]
Dichloromethane (DCM)Chlorinated[Experimental Value]
TolueneNonpolar[Experimental Value]
Ethyl AcetateEster[Experimental Value]

SD: Standard Deviation

The results from this table will provide a clear, quantitative ranking of solvents, enabling informed decisions for subsequent chemical synthesis, purification, and formulation activities.

Conclusion: A Framework for Rational Solvent Selection

This technical guide has provided a comprehensive framework for understanding and experimentally determining the solubility of this compound in organic solvents. By combining a theoretical understanding of its physicochemical properties with a robust, step-by-step protocol for thermodynamic solubility measurement, researchers can generate reliable and reproducible data. This empirical approach, grounded in authoritative methodologies, is indispensable for overcoming the challenges posed by the lack of public data and is critical for accelerating the drug development process. The judicious selection of solvents based on accurate solubility data is a cornerstone of efficient, safe, and sustainable pharmaceutical research.

The Piperazine Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The "Privileged" Nature of the Piperazine Ring

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a cornerstone in the edifice of modern medicinal chemistry.[1] It is widely recognized as a "privileged scaffold," a term that reflects its frequent appearance in the molecular architecture of a multitude of FDA-approved drugs across a vast spectrum of therapeutic areas.[1][2][3] From central nervous system (CNS) disorders and oncology to infectious diseases, the piperazine moiety has proven to be an indispensable tool for drug designers.[1][4][5][6] This guide provides an in-depth exploration of the fundamental physicochemical properties, synthetic versatility, and profound impact on pharmacokinetics and pharmacodynamics that establish piperazine as a critical component in contemporary drug discovery.

The widespread utility of the piperazine scaffold is not coincidental; it stems from a unique combination of tunable physicochemical and structural characteristics that favorably influence "drug-like" properties.[1][3][7] This guide will delve into the causality behind its success, offering field-proven insights for its strategic application in medicinal chemistry.

Core Physicochemical and Pharmacokinetic Advantages

The strategic incorporation of a piperazine ring into a drug candidate can significantly enhance its overall profile. This is attributable to a confluence of inherent properties that can be finely tuned through chemical modification.

Basicity and pKa: A Tale of Two Nitrogens

As a diprotic base, piperazine possesses two distinct pKa values, which are crucial for its behavior in physiological environments.[1] This dual basicity allows for protonation at physiological pH, a key factor in forming stable salts that can dramatically improve aqueous solubility and enhance formulation characteristics.[1] The two nitrogen atoms also function as hydrogen bond acceptors, while the N-H groups can act as hydrogen bond donors, facilitating robust interactions with biological targets.[1][8]

CompoundMelting Point (°C)pKa1pKa2Notes
Piperazine (anhydrous) 106 - 1085.359.73Deliquescent solid with a saline taste.[1]
Piperazine Hexahydrate 44--Commonly available industrial form.[9]
Piperazine Dihydrochloride 318 - 320--A stable salt form.[10]
Solubility and Bioavailability

The polar nature imparted by the two nitrogen atoms often enhances the water solubility of parent molecules.[1][8] This improved solubility is a critical factor in achieving better oral bioavailability and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1][11] The ability to form salts further augments this characteristic, providing formulators with a versatile tool to optimize drug delivery.[10]

Conformational Restraint and Flexibility

The piperazine ring typically adopts a stable chair conformation, which provides a degree of conformational rigidity.[1] This structural constraint can be advantageous in drug design by pre-organizing pharmacophoric elements for optimal interaction with a biological target, thereby enhancing binding affinity and specificity.[1] Simultaneously, the piperazine ring can act as a flexible linker between different molecular fragments, allowing for the exploration of optimal spatial arrangements for target engagement.[1][7]

Synthetic Tractability

The chemical reactivity of the two nitrogen atoms makes the piperazine scaffold synthetically versatile.[3][7] The differential reactivity of the nitrogens (in a mono-protected piperazine) allows for sequential and controlled introduction of various substituents, facilitating the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[8]

G cluster_0 General Synthetic Scheme for Piperazine Derivatives Piperazine Piperazine Mono-protected Piperazine Mono-protected Piperazine Piperazine->Mono-protected Piperazine Protection (e.g., Boc) Intermediate_1 R1-Substituted Piperazine Mono-protected Piperazine->Intermediate_1 Substitution (R1-X) Final_Product R1, R2-Disubstituted Piperazine Intermediate_1->Final_Product 1. Deprotection 2. Substitution (R2-X) cluster_cns Piperazine in CNS Drug Action drug Arylpiperazine Drug receptor Dopamine (D2) or Serotonin (5-HT) Receptor drug->receptor Binds to signaling Downstream Signaling (e.g., cAMP modulation) receptor->signaling Modulates response Therapeutic Effect (e.g., Antipsychotic, Antidepressant) signaling->response Leads to cluster_workflow Drug Discovery Workflow with Piperazine start Target Identification & Validation design Scaffold Hopping or Fragment-Based Design (Piperazine Introduction) start->design synthesis Combinatorial Synthesis of Piperazine Library design->synthesis screening High-Throughput Screening (HTS) synthesis->screening sar Structure-Activity Relationship (SAR) Studies screening->sar optimization Lead Optimization (ADME/Tox Properties) sar->optimization candidate Preclinical Candidate Selection optimization->candidate

References

An In-depth Technical Guide to Orthogonal Protection in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Precise Control in Peptide Synthesis

In the intricate field of peptide synthesis, the ultimate goal is the precise assembly of amino acids in a predetermined sequence to create a target peptide with high fidelity.[1] This process is foundational to basic research, drug discovery, and the development of novel biomaterials. However, the inherent reactivity of the functional groups within amino acids—the α-amino group, the α-carboxyl group, and the various side-chain functionalities—presents a significant challenge.[2][] Uncontrolled, these groups would react indiscriminately, leading to a complex mixture of undesired byproducts and polymers. To circumvent this, chemists employ a strategy of temporarily masking these reactive groups with chemical moieties known as protecting groups.[4] The judicious use and selective removal of these protecting groups are the cornerstones of modern peptide synthesis, a principle elegantly embodied in the concept of orthogonal protection .[1][5]

Orthogonality in peptide synthesis refers to the use of multiple classes of protecting groups within a single synthetic scheme, where each class is removable by a specific set of chemical conditions that do not affect the others.[1][6][7] This allows for the precise, stepwise elongation of the peptide chain and the introduction of complex modifications with a high degree of control.[1] This guide will provide a comprehensive exploration of the principles and practical applications of orthogonal protection strategies, with a focus on the most prevalent methods used in solid-phase peptide synthesis (SPPS).

The Core Principle of Orthogonality: A Multi-Layered Defense

A successful orthogonal protection strategy in SPPS typically involves three distinct classes of protecting groups, each with a specific role and lability.[1][6]

  • Temporary Nα-Amino Protecting Groups: These groups shield the N-terminus of the growing peptide chain and are quantitatively removed at each cycle of amino acid addition to allow for the coupling of the next residue.[1][6]

  • "Permanent" Side-Chain Protecting Groups: These protect the reactive side chains of trifunctional amino acids throughout the synthesis.[2] They are designed to be stable to the repeated conditions used for Nα-deprotection and are typically removed in the final step of the synthesis, concurrently with the cleavage of the peptide from the solid support.[2][6]

  • Auxiliary Orthogonal Protecting Groups: These are employed for specific applications, such as the synthesis of branched or cyclic peptides, or for post-synthesis modifications.[1][8] They can be selectively removed without affecting either the temporary Nα-protecting groups or the permanent side-chain protecting groups.[1]

The interplay between these different classes of protecting groups is what enables the synthesis of complex and highly modified peptides.

Visualizing the Orthogonal Protection Strategy

The following diagram illustrates the hierarchical relationship between the different classes of protecting groups in a typical SPPS workflow.

Caption: A workflow diagram illustrating the roles of different protecting group classes in SPPS.

Major Orthogonal Strategies in Solid-Phase Peptide Synthesis

Two primary orthogonal protection schemes have dominated the field of SPPS: the Boc/Bzl strategy and the Fmoc/tBu strategy.[9][10]

The Boc/Bzl Strategy: The Classical Approach

The tert-butyloxycarbonyl (Boc)/benzyl (Bzl) strategy was the first widely adopted method for SPPS, pioneered by Bruce Merrifield.[][12]

  • Nα-Protection: The α-amino group is protected by the acid-labile Boc group.[][13]

  • Side-Chain Protection: Side chains are protected with benzyl-based groups (e.g., Bzl, 2-Cl-Z).[10][14]

  • Deprotection and Cleavage: The Boc group is removed at each cycle with a moderately strong acid, typically trifluoroacetic acid (TFA).[][15] The final cleavage of the peptide from the resin and the removal of the side-chain protecting groups are accomplished simultaneously using a very strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[10][15]

While historically significant, the Boc/Bzl strategy is not strictly orthogonal, as both the temporary and permanent protecting groups are acid-labile, relying on a difference in acid strength for selective removal.[5][7] The harsh conditions required for final cleavage can also be detrimental to sensitive peptides.[16]

The Fmoc/tBu Strategy: The Modern Standard

The 9-fluorenylmethyloxycarbonyl (Fmoc)/tert-butyl (tBu) strategy is the most commonly used method in modern SPPS due to its milder conditions and true orthogonality.[2][10][17]

  • Nα-Protection: The α-amino group is protected by the base-labile Fmoc group.[][13]

  • Side-Chain Protection: Side chains are protected with acid-labile groups, primarily based on the tert-butyl cation (e.g., tBu, Boc, Trt).[2][]

  • Deprotection and Cleavage: The Fmoc group is removed at each cycle using a mild base, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[2][13] The final cleavage from the resin and removal of the side-chain protecting groups are performed with a strong acid, most commonly TFA.[10]

The key advantage of the Fmoc/tBu strategy is that the conditions for Nα-deprotection (base) and final cleavage/side-chain deprotection (acid) are completely different, making it a truly orthogonal system.[5] This allows for the synthesis of a wider range of peptides, including those with acid-sensitive modifications.[16]

Comparison of Boc/Bzl and Fmoc/tBu Strategies
FeatureBoc/Bzl StrategyFmoc/tBu Strategy
Nα-Protecting Group Boc (tert-butyloxycarbonyl)[]Fmoc (9-fluorenylmethyloxycarbonyl)[]
Nα-Deprotection Moderately strong acid (e.g., TFA)[15]Mild base (e.g., 20% piperidine in DMF)[2]
Side-Chain Protecting Groups Benzyl-based (e.g., Bzl, 2-Cl-Z)[14]tert-Butyl-based (e.g., tBu, Boc, Trt)[]
Final Cleavage & Deprotection Strong acid (e.g., HF, TFMSA)[10]Strong acid (e.g., TFA)[10]
Orthogonality Quasi-orthogonal[7]Truly orthogonal[5]
Advantages Can reduce peptide aggregation[10][15]Milder conditions, suitable for acid-sensitive peptides[16]
Disadvantages Harsh final cleavage conditions[16]Potential for aggregation in hydrophobic sequences[15]

Side-Chain Protection: A Detailed Look at Trifunctional Amino Acids

The choice of side-chain protecting groups is critical for the success of a peptide synthesis.[18] These groups must be stable to the repeated Nα-deprotection cycles but readily removable during the final cleavage step without causing side reactions.[5]

Common Side-Chain Protecting Groups in Fmoc/tBu SPPS
Amino AcidSide-Chain FunctionalityCommon Protecting Group(s)Deprotection Condition
Aspartic Acid (Asp) Carboxylic Acidtert-Butyl ester (OtBu)[13]TFA[19]
Glutamic Acid (Glu) Carboxylic Acidtert-Butyl ester (OtBu)[13]TFA[19]
Lysine (Lys) Aminetert-Butoxycarbonyl (Boc)[14]TFA[19]
Arginine (Arg) Guanidinium2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf)TFA[19]
Histidine (His) ImidazoleTrityl (Trt)TFA[13]
Cysteine (Cys) ThiolTrityl (Trt), Acetamidomethyl (Acm)[13]TFA (for Trt), Iodine or Mercury(II) acetate (for Acm)[19]
Serine (Ser) Hydroxyltert-Butyl ether (tBu)[13][20]TFA[20]
Threonine (Thr) Hydroxyltert-Butyl ether (tBu)[13]TFA[19]
Tyrosine (Tyr) Phenolic Hydroxyltert-Butyl ether (tBu)[13]TFA[19]

Experimental Protocols: Key Methodologies in Orthogonal Protection

The following are representative protocols for the deprotection steps in Fmoc/tBu-based SPPS.

Protocol 1: Fmoc Group Removal

Objective: To deprotect the Nα-amino group of the growing peptide chain.

Materials:

  • Peptide-resin with N-terminal Fmoc protection

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • DMF for washing

  • Dichloromethane (DCM) for washing

Procedure:

  • Swell the peptide-resin in DMF.

  • Drain the DMF and add the deprotection solution to the resin.

  • Agitate the mixture for 5-10 minutes at room temperature.

  • Drain the deprotection solution.

  • Repeat steps 2-4.

  • Wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.

  • Wash the resin with DCM (2-3 times) and proceed to the next coupling step.

Protocol 2: Final Cleavage and Side-Chain Deprotection

Objective: To cleave the synthesized peptide from the solid support and remove the acid-labile side-chain protecting groups.

Materials:

  • Dried peptide-resin

  • Cleavage cocktail: e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS) (scavengers are crucial to prevent side reactions)

  • Cold diethyl ether

Procedure:

  • Place the dried peptide-resin in a reaction vessel.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Centrifuge or filter to collect the precipitated peptide.

  • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

Advanced Applications: Beyond Linear Peptides

The power of orthogonal protection is most evident in the synthesis of complex peptides, such as cyclic and branched structures.[21]

Synthesis of Cyclic Peptides

The synthesis of cyclic peptides requires a third dimension of orthogonality.[22] A common strategy involves protecting the side chains of two amino acids (e.g., the carboxylic acid of Asp/Glu and the amine of Lys/Orn) with protecting groups that can be selectively removed while the peptide is still attached to the resin and the Nα-terminus and other side chains remain protected.[21]

Example Orthogonal Scheme for Side-Chain to Side-Chain Cyclization:
  • Peptide Elongation: The linear peptide is synthesized using the standard Fmoc/tBu strategy.

  • Selective Deprotection: The side chains of the amino acids to be cyclized are protected with an auxiliary orthogonal pair, for example, an allyl ester (OAll) for the carboxylic acid and an allyloxycarbonyl (Alloc) group for the amine.

  • On-Resin Cyclization: After synthesis of the linear sequence, the allyl-based protecting groups are selectively removed using a palladium catalyst.[21] The now-deprotected side chains are then coupled on-resin to form the cyclic peptide.

  • Final Cleavage: The cyclic peptide is then cleaved from the resin and the remaining tBu-based side-chain protecting groups are removed with TFA.

Visualizing an On-Resin Cyclization Workflow

On_Resin_Cyclization Linear_Peptide_Synthesis 1. Synthesize Linear Peptide (Fmoc/tBu Strategy) Selective_Deprotection 2. Selectively Remove Auxiliary PGs (e.g., Pd(0) for Alloc/OAll) Linear_Peptide_Synthesis->Selective_Deprotection On_Resin_Cyclization 3. On-Resin Side-Chain to Side-Chain Coupling Selective_Deprotection->On_Resin_Cyclization Final_Cleavage 4. Cleavage from Resin and Removal of Permanent PGs (TFA) On_Resin_Cyclization->Final_Cleavage Cyclic_Peptide Final Cyclic Peptide Final_Cleavage->Cyclic_Peptide

Caption: A simplified workflow for the synthesis of a cyclic peptide using an orthogonal protection strategy.

Conclusion: The Enabling Power of Orthogonality

Orthogonal protection is an indispensable concept in modern peptide synthesis, providing the precision and control necessary to construct complex and well-defined peptide molecules. The evolution from the quasi-orthogonal Boc/Bzl strategy to the truly orthogonal Fmoc/tBu strategy has significantly expanded the scope of synthetic peptides, enabling the creation of sophisticated structures for a wide range of applications in research and medicine. A thorough understanding of the principles of orthogonality, the properties of different protecting groups, and the corresponding deprotection chemistries is essential for any researcher, scientist, or drug development professional working in this dynamic field.

References

Whitepaper: The Piperazine Privileged Scaffold: A Structural and Strategic Guide for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its prevalence in over 100 FDA-approved drugs underscores its status as a "privileged scaffold"—a molecular framework that is not only versatile but also consistently associated with desirable pharmacological properties.[1][2] This technical guide provides an in-depth exploration of the core structural, physicochemical, and conformational features that make piperazine an indispensable tool in drug design. We will dissect the causality behind its success, from its ability to modulate aqueous solubility and bioavailability to its role as a conformationally adaptable linker.[3][4] This document will cover key synthetic strategies for derivatization, analyze its impact on ADME profiles, and explore the rationale for bioisosteric replacements. Through detailed protocols, data-driven tables, and workflow diagrams, this guide serves as a comprehensive resource for scientists seeking to strategically leverage the piperazine scaffold in the development of next-generation therapeutics.

Introduction: The Enduring Value of a Privileged Scaffold

In the vast chemical space available for drug discovery, certain molecular frameworks appear with remarkable frequency across a wide range of biological targets. These are termed "privileged scaffolds." The piperazine moiety is a quintessential example of this concept, found in drugs treating a vast spectrum of diseases, including cancer, viral infections, and central nervous system (CNS) disorders.[5][6][7] Its value stems not from a single attribute, but from a synergistic combination of structural and chemical properties. The two nitrogen atoms provide handles for facile chemical modification, allowing for the precise tuning of a molecule's properties.[3][4] This inherent versatility has established piperazine as a reliable and powerful nucleus for generating diverse and pharmacologically active agents.[8]

Core Structural and Physicochemical Features

The utility of piperazine in drug design is fundamentally rooted in its distinct structural and physicochemical characteristics. Understanding these properties is critical for predicting a molecule's behavior in a biological system.

The Piperazine Ring: A Diprotic Base

Piperazine is a saturated heterocycle consisting of a six-membered ring with two nitrogen atoms in the 1 and 4 positions.[9] This diprotic nature is a defining feature, allowing it to accept two protons. This results in two distinct pKa values, which are crucial for its behavior in physiological environments and for forming various salts to optimize pharmaceutical properties.[10]

Key Physicochemical Properties

The success of piperazine-containing drugs is heavily influenced by the scaffold's ability to impart favorable physicochemical properties, which are critical for solubility, absorption, and ultimately, bioavailability.

  • Basicity (pKa): The two nitrogen atoms have different basicities. The pKa values are critical for determining the degree of ionization at a given pH.[10] The ability to exist in a protonated state at physiological pH (7.4) often enhances aqueous solubility and allows for ionic interactions with biological targets.[11]

  • Solubility: Piperazine itself is freely soluble in water.[1][12] Incorporating it into a larger, more lipophilic molecule can significantly improve the overall solubility profile, a key challenge in drug development.[13] This property is often exploited to enhance the dissolution rate and subsequent absorption of poorly soluble active pharmaceutical ingredients (APIs).[10]

  • Lipophilicity (clogP): Unsubstituted piperazine is highly polar, with a negative clogP value, indicating its preference for aqueous environments.[1] This can be systematically modulated by adding substituents to the nitrogen atoms, allowing chemists to fine-tune the lipophilicity of a drug candidate to achieve the optimal balance for membrane permeability and target engagement.

Table 1: Comparative Physicochemical Properties of Piperazine and Common Salts

Compound Structure pKa1 pKa2 clogP Aqueous Solubility
Piperazine C₄H₁₀N₂ 9.73[10] 5.35[10] -1.50[1] Freely Soluble[1][12]
Piperazine Dihydrochloride C₄H₁₂Cl₂N₂ - - - Soluble
Piperazine Hexahydrate C₄H₁₀N₂·6H₂O - - - Melts at 44°C[12]

| 2-Methylpiperazine | C₅H₁₂N₂ | 9.56 (predicted)[10] | 5.18 (predicted)[10] | - | - |

Conformational Analysis: A Dynamic Key to Biological Function

The non-planar, flexible nature of the piperazine ring is a critical aspect of its function as a privileged scaffold. Its ability to adopt specific three-dimensional arrangements allows derivatives to present pharmacophoric groups in optimal orientations for binding to target macromolecules.[14][15]

Chair, Boat, and Skew-Boat Conformations

Like cyclohexane, piperazine can exist in several conformations, primarily the chair, boat, and twisted-boat (or skew-boat) forms.[16][17] Computational and experimental studies consistently show that the chair conformation is the most energetically stable and, therefore, the most populated form.[16][17] In this conformation, substituents on the nitrogen or carbon atoms can occupy either axial or equatorial positions, which has profound implications for steric interactions and the overall shape of the molecule. The energy barrier to convert from the chair to the boat conformation is approximately 6.1 kcal/mol.[17]

G cluster_conformations Piperazine Ring Conformations cluster_energy Relative Energy Profile Chair Chair (Lowest Energy) TwistBoat Twist-Boat Chair->TwistBoat Transition State E_Low Low Energy Chair->E_Low Boat Boat (Highest Energy) TwistBoat->Boat Transition State E_Mid Intermediate TwistBoat->E_Mid E_High High Energy Boat->E_High

Caption: Energetic relationship of piperazine's main conformations.

The Impact of Substitution

The conformational flexibility of the piperazine ring can be modulated or constrained by substitution.[14] Large, bulky substituents on the nitrogen atoms can influence the chair-chair interconversion barrier and the preferred orientation (axial vs. equatorial) of other groups. Furthermore, incorporating the piperazine ring into a more complex, rigid polycyclic structure can lock it into a specific conformation, reducing the entropic penalty upon binding to a receptor.[14] This strategy is often employed to enhance binding affinity and selectivity.

Synthetic Strategies for Accessing Piperazine Diversity

The chemical reactivity of piperazine, particularly its two secondary amine nitrogens, facilitates its use as a versatile scaffold for building molecular complexity.[14][18] Synthetic strategies generally fall into two categories: classical N-functionalization and modern C-H functionalization.

N-Functionalization: The Workhorse of Piperazine Chemistry

The majority of piperazine-containing drugs feature substituents only at the nitrogen positions.[19][20] This is due to the high reactivity of the N-H bonds and the availability of robust synthetic methods.

  • Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds, ideal for attaching aryl or heteroaryl groups to the piperazine nitrogens.

  • Reductive Amination: A classic method involving the reaction of piperazine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form N-alkylated derivatives.

  • Aromatic Nucleophilic Substitution (SNA_r_): Used when an electron-deficient aromatic ring is the target, allowing direct displacement of a leaving group (like a halogen) by the piperazine nitrogen.

  • Amide Bond Formation: Coupling of piperazine with carboxylic acids or their activated derivatives (e.g., acid chlorides) to form amide linkages, a common motif in drug molecules.

G cluster_workflow General Workflow for N,N'-Disubstituted Piperazines Start Monoprotected Piperazine (e.g., N-Boc-piperazine) Step1 Step 1: N-Arylation (e.g., Buchwald-Hartwig) Start->Step1 Intermediate N-Aryl-N'-Boc-piperazine Step1->Intermediate Step2 Step 2: Deprotection (e.g., TFA or HCl) Intermediate->Step2 Intermediate2 N-Aryl-piperazine Step2->Intermediate2 Step3 Step 3: N-Alkylation (e.g., Reductive Amination) Intermediate2->Step3 Final Final Product: N-Aryl-N'-Alkyl-piperazine Step3->Final

Caption: A common synthetic sequence for creating asymmetric piperazines.

C-H Functionalization: The New Frontier

While N-functionalization is dominant, recent advances in catalysis have enabled the direct functionalization of the C-H bonds on the piperazine ring.[19][20] These methods, often employing photoredox catalysis, provide novel avenues for creating more structurally diverse and complex piperazine derivatives that were previously difficult to access.[21] This allows for the exploration of new chemical space and the potential for developing intellectual property.

Experimental Protocol: N-Arylation of Boc-Piperazine via Buchwald-Hartwig Amination

This protocol describes a self-validating system for the synthesis of an N-aryl piperazine derivative, a common intermediate in drug discovery.

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add aryl bromide (1.0 mmol, 1.0 equiv), N-Boc-piperazine (1.2 mmol, 1.2 equiv), sodium tert-butoxide (1.4 mmol, 1.4 equiv), and the palladium catalyst/ligand system (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol% and RuPhos, 0.04 mmol, 4 mol%).

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Reaction Execution: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. The causality for heating is to overcome the activation energy of the oxidative addition step in the catalytic cycle.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting aryl bromide. A self-validating endpoint is the disappearance of the limiting reagent.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts and catalyst residue.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure N-aryl-N'-Boc-piperazine product.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Piperazine in Medicinal Chemistry: A Scaffold for Success

The piperazine ring is rarely the primary pharmacophore itself. Instead, its "privileged" status comes from its utility as a versatile structural element that can positively influence pharmacodynamic and pharmacokinetic properties.[5]

Modulating Pharmacokinetics and ADME Properties

The inclusion of a piperazine moiety is a well-established strategy to improve a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[3] Its high water solubility and basicity can enhance oral bioavailability.[4] The two nitrogen atoms also provide sites for metabolism (e.g., N-dealkylation), which can sometimes be a liability leading to metabolic instability.[1] This has driven the exploration of bioisosteric replacements to mitigate such effects.

A Versatile Linker and Pharmacophore Carrier

Piperazine often serves as a central scaffold to link two or more different pharmacophoric groups, arranging them in the correct spatial orientation to interact with a biological target.[18] Its defined geometry and conformational flexibility allow it to act as a molecular "keystone," holding distinct binding elements at an optimal distance and angle.

Caption: Piperazine linking two distinct pharmacophores for target binding.

Case Studies: FDA-Approved Piperazine Drugs

The therapeutic diversity of piperazine-containing drugs is vast, highlighting the scaffold's adaptability.[22] An analysis of drugs approved between 2012 and 2023 revealed 36 containing a piperazine ring system, with a significant number in the anticancer category.[22]

Table 2: Selected FDA-Approved Drugs Featuring a Piperazine Scaffold

Drug Name Therapeutic Class Role of Piperazine
Imatinib Anticancer (Kinase Inhibitor) Key linker element, enhances solubility.[20]
Sildenafil Erectile Dysfunction (PDE5 Inhibitor) Part of the core pharmacophore, contributes to target binding.[7][20]
Cetirizine Antihistamine Provides basicity and influences pharmacokinetic profile.[7]
Ziprasidone Antipsychotic Interacts with dopamine and serotonin receptors.[7]

| Ciprofloxacin | Antibiotic | Part of the core structure essential for antibacterial activity.[23] |

Bioisosteric Replacement: Evolving the Scaffold

While highly effective, the piperazine moiety can introduce metabolic liabilities, such as oxidation or N-dealkylation by cytochrome P450 enzymes.[1] To address this, medicinal chemists often explore bioisosteres—structural replacements that retain similar physical and chemical properties but alter the ADME profile.[1][24] This strategy can fine-tune a drug candidate's properties to improve stability, reduce toxicity, or enhance potency. For example, replacing a piperazine with a spirodiamine analogue in the drug Olaparib was shown to beneficially affect its activity and reduce cytotoxicity.[2]

Table 3: Comparative Overview of Piperazine and Common Bioisosteres

Scaffold Key Features & Rationale for Use
Piperazine High solubility, two points for diversification, established synthetic routes.[1]
Homopiperazine Seven-membered ring, offers different vector spacing and conformational flexibility.[24]
2,5-Diazabicyclo[2.2.1]heptane Rigidized conformation, locks substituents in defined spatial orientations.[1]

| 2,6-Diazaspiro[3.3]heptane | Spirocyclic, introduces 3D complexity, can improve metabolic stability.[1][2] |

Conclusion and Future Perspectives

The piperazine scaffold is a testament to the power of a well-balanced set of structural and physicochemical properties. Its enduring presence in the pharmacopeia is a direct result of its ability to confer favorable characteristics like aqueous solubility and bioavailability, while also serving as a synthetically tractable and conformationally adaptable linker.[3][14] The future of piperazine chemistry lies in expanding its structural diversity. The continued development of novel synthetic methods, particularly in C-H functionalization, will unlock new regions of chemical space, allowing for the creation of more sophisticated and highly optimized therapeutic agents.[19] As drug discovery moves towards more complex targets and modalities, the strategic deployment of this remarkable privileged scaffold will undoubtedly continue to play a central role in the design of impactful medicines.

References

white to off-white solid appearance of C10H18N2O4

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethylenediaminetetraacetic Acid (EDTA) for Researchers and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of Ethylenediaminetetraacetic acid (EDTA), a compound of significant interest to researchers, scientists, and drug development professionals. While the initial query specified a molecular formula of C10H18N2O4, this guide will focus on the well-characterized and extensively utilized chelating agent, EDTA, which has a molecular formula of C10H16N2O8.[1] EDTA is a white to off-white, crystalline solid, and its vast applications in the pharmaceutical industry make it a subject of great relevance to the intended audience.[1][2][3] This guide delves into the physicochemical properties, synthesis, mechanisms of action, and analytical methodologies pertinent to EDTA, providing a foundational resource for its application in research and drug development.

Physicochemical Properties and Coordination Chemistry

EDTA is an aminopolycarboxylic acid that acts as a potent chelating agent, forming stable, water-soluble complexes with a wide range of metal ions.[2][3][4] Its utility is largely derived from its ability to sequester metal ions, thereby preventing them from participating in undesirable catalytic reactions.[2][3]

The structure of EDTA features six binding sites—two nitrogen atoms and four carboxyl groups—allowing it to wrap around a metal ion in a hexadentate fashion.[4] This forms a very stable, anionic complex that is highly soluble in water.[2][4] The strength of these complexes is a key feature, with particularly strong binding to Mn(II), Cu(II), Fe(III), Pb(II), and Co(III).[2]

Caption: Chelation of a metal ion (M+) by EDTA.

Table 1: Physicochemical Properties of EDTA

PropertyValue
Molecular FormulaC10H16N2O8
Molar Mass292.24 g/mol [1]
AppearanceColorless crystalline solid[1]
Melting Point240 °C (decomposes)[1]
Solubility in WaterSlightly soluble (0.5 g/L at 25°C)[5]
pKa values0, 1.5, 2.0, 2.66 (carboxyl groups); 6.16, 10.24 (amino groups)[2]

Synthesis and Purification

The industrial-scale synthesis of EDTA is primarily achieved through the reaction of ethylenediamine, formaldehyde, and a cyanide source like sodium cyanide.[2] This process, known as the Bersworth process, yields the tetrasodium salt of EDTA, which can then be acidified to produce the acid form.[4] An earlier method developed by Ferdinand Münz involved the reaction of ethylenediamine with chloroacetic acid, but this is no longer a primary commercial route.[2]

Synthesis_Workflow cluster_reactants Reactants cluster_synthesis Synthesis cluster_intermediate Intermediate Product cluster_purification Purification cluster_product Final Product Ethylenediamine Ethylenediamine Cyanomethylation Cyanomethylation Ethylenediamine->Cyanomethylation Formaldehyde Formaldehyde Formaldehyde->Cyanomethylation Sodium Cyanide Sodium Cyanide Sodium Cyanide->Cyanomethylation Tetrasodium EDTA (Na4EDTA) Tetrasodium EDTA (Na4EDTA) Cyanomethylation->Tetrasodium EDTA (Na4EDTA) Acidification (H2SO4 or HCl) Acidification (H2SO4 or HCl) Tetrasodium EDTA (Na4EDTA)->Acidification (H2SO4 or HCl) Precipitation Precipitation Acidification (H2SO4 or HCl)->Precipitation Filtration & Drying Filtration & Drying Precipitation->Filtration & Drying High-Purity EDTA High-Purity EDTA Filtration & Drying->High-Purity EDTA

Caption: Simplified workflow for the synthesis of EDTA.

Conceptual Laboratory Synthesis Protocol
  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer.

  • Reactant Addition: Charge the flask with an aqueous solution of ethylenediamine.

  • Cyanomethylation: Slowly add formaldehyde and an aqueous solution of sodium cyanide to the flask while maintaining the temperature.

  • Hydrolysis: After the initial reaction, add a strong base such as sodium hydroxide and heat the mixture to hydrolyze the intermediate nitrile to the tetrasodium salt of EDTA.[6]

  • Acidification: Cool the reaction mixture and carefully acidify with sulfuric or hydrochloric acid to a pH of approximately 3. This will precipitate the less soluble EDTA acid.[4][6]

  • Isolation and Purification: Collect the precipitated EDTA by vacuum filtration. Wash the solid with cold deionized water to remove impurities.

  • Drying: Dry the purified EDTA in a vacuum oven at a low temperature to obtain a white, crystalline solid.

Applications in Research and Drug Development

EDTA's strong metal-chelating ability makes it an invaluable tool in various pharmaceutical applications.

Chelation Therapy for Heavy Metal Poisoning

EDTA, particularly as calcium disodium EDTA, is an FDA-approved treatment for heavy metal poisoning, most notably lead poisoning.[7][8][9][10] When administered intravenously, EDTA binds to toxic heavy metals in the bloodstream, forming stable, water-soluble complexes that are then excreted by the kidneys.[7][9][11] This process effectively removes the toxic metals from the body, mitigating their harmful effects.[7][9]

Chelation_Therapy cluster_body Body cluster_excretion Excretion Heavy Metals (e.g., Lead) Heavy Metals (e.g., Lead) Bloodstream Bloodstream Heavy Metals (e.g., Lead)->Bloodstream EDTA (intravenous) EDTA (intravenous) EDTA (intravenous)->Bloodstream Kidneys Kidneys Bloodstream->Kidneys Formation of Metal-EDTA Complex Urine Urine Kidneys->Urine Excretion of Complex

Caption: Mechanism of EDTA in chelation therapy.

Stabilizer in Pharmaceutical Formulations

Trace metal ions can act as catalysts in the oxidative degradation of active pharmaceutical ingredients (APIs), reducing the stability and shelf-life of medications.[7] EDTA is widely used as an excipient in various formulations, including injectables, ophthalmic solutions, and topical creams, to sequester these metal ions.[7][12] By binding to the metal ions, EDTA prevents them from participating in degradation reactions, thereby enhancing the stability and maintaining the potency of the drug product.[7][11][12]

Anticoagulant in Diagnostic Applications

In hematology, EDTA is used as an anticoagulant in blood collection tubes for tests such as the complete blood count (CBC).[7][11] It works by chelating calcium ions (Ca2+), which are essential for the blood coagulation cascade.[7][11] By sequestering calcium, EDTA prevents the blood sample from clotting, preserving the integrity of the blood cells for accurate analysis.[7][11]

Drug Delivery Systems

Recent research has explored the use of EDTA in drug delivery systems. For example, an ammonium-EDTA gradient has been used to load doxorubicin into liposomes, aiming to increase the therapeutic efficacy and reduce the cytotoxicity of the anticancer drug.[13]

Analytical Characterization of EDTA

Accurate and reliable analytical methods are crucial for the quantification and quality control of EDTA in raw materials, pharmaceutical formulations, and biological samples.

Table 2: Analytical Methods for EDTA

MethodPrincipleApplication
High-Performance Liquid Chromatography (HPLC) Separation based on polarity, often using a C18 column. Detection can be achieved by forming a UV-active complex with a metal ion (e.g., Fe(III) or Cu(II)).[14][15][16]Purity analysis and quantification in drug substances and environmental samples.[14][17]
Titration Complexometric titration using a standardized metal ion solution and a colorimetric indicator.Quantification of EDTA in bulk material and formulations.[14]
Gas Chromatography (GC) Requires derivatization of EDTA to a volatile form before analysis.Analysis of EDTA in environmental water samples.[14]
Spectrophotometry (UV-Vis) Formation of a colored complex with a metal ion (e.g., Fe(III)) that can be quantified by its absorbance at a specific wavelength.[14][17]Simple and rapid quantitative analysis.[14][17]
Spectroscopic Methods (FTIR, NMR) Used to confirm the chemical structure and identity of EDTA.[14]Structural elucidation and confirmation.[14]
Protocol: HPLC-UV Method for EDTA Quantification

This protocol outlines a common approach for quantifying EDTA by forming a stable, UV-active complex with a metal ion.

  • Sample Preparation: Dissolve the sample containing EDTA in a suitable diluent. For complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interfering substances.

  • Complexation: Add a solution of a metal salt, such as ferric chloride (FeCl3) or copper sulfate (CuSO4), to the sample to form the metal-EDTA complex.[16][17]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[15]

    • Mobile Phase: A buffered aqueous solution with an organic modifier (e.g., acetonitrile or methanol).[15][17] An ion-pairing reagent may be included.[15]

    • Flow Rate: Typically 1.0 mL/min.[15]

    • Detection: UV detector set to the wavelength of maximum absorbance for the metal-EDTA complex (e.g., ~260-300 nm).[15][16][17]

  • Quantification: Prepare a calibration curve using standards of known EDTA concentrations treated in the same manner as the samples. The concentration of EDTA in the sample is determined by comparing its peak area to the calibration curve.

Conclusion

Ethylenediaminetetraacetic acid is a cornerstone of chelation chemistry with profound implications for drug development and biomedical research. Its ability to form stable complexes with metal ions underpins its use in treating heavy metal toxicity, stabilizing pharmaceutical formulations, and serving as a critical reagent in diagnostics. A thorough understanding of its synthesis, physicochemical properties, and analytical characterization is essential for leveraging its full potential in scientific and clinical applications.

References

storage and handling conditions for 1-Boc-Piperazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Storage and Handling of 1-Boc-Piperazine-2-carboxylic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the essential (CAS No. 1214196-85-6), a critical building block in modern pharmaceutical research and drug development. Adherence to these protocols is paramount to ensure compound integrity, experimental reproducibility, and personnel safety.

Introduction: The Significance of this compound

This compound is a heterocyclic compound featuring a piperazine ring protected at one nitrogen atom by a tert-butyloxycarbonyl (Boc) group. This strategic protection makes it an invaluable intermediate in organic synthesis.[1][2][3] The Boc group is stable under many reaction conditions but can be easily removed with acid, allowing for selective functionalization at the nitrogen atom.[2] This property, combined with the carboxylic acid moiety, provides a versatile scaffold for synthesizing complex molecules, particularly those targeting the central nervous system.[2][3] Given its role in creating novel therapeutics, understanding its chemical nature is fundamental to its effective use.

Physicochemical Properties and Compound Stability

A thorough understanding of the compound's physical and chemical properties is the foundation for establishing correct handling and storage procedures. The stability of this compound is directly influenced by its molecular structure, which includes the acid-labile Boc protecting group.

Key Physicochemical Data

The following table summarizes the essential properties of this compound.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₈N₂O₄[4][5]
Molecular Weight 230.26 g/mol [2][4]
Appearance White to yellowish crystalline solid/powder[6][7]
Melting Point ~243-247 °C (with decomposition)[4]
Solubility Soluble in organic solvents like methanol, ethanol, and DMF. Insoluble in water.[7][8][9]
Inherent Stability and Decomposition

This compound is generally stable under recommended storage conditions.[8][10][11] However, its stability can be compromised by several factors. The Boc group is susceptible to cleavage under acidic conditions. Thermogravimetric analysis of similar structures indicates that decomposition of the organic functional groups can occur at elevated temperatures, typically starting around 190-200°C.[12] Hazardous decomposition products, particularly in the event of a fire, include carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[11][13]

Optimal Storage Protocols

The primary objectives for storing this compound are to prevent chemical degradation and to protect it from environmental factors that could compromise its purity.

Recommended Storage Conditions
ParameterRecommendationRationale
Temperature Store in a cool, dark place. Refrigerator storage is often recommended.Low temperatures slow down potential degradation pathways. Absence of light prevents photochemical reactions.[6][14]
Atmosphere Keep container tightly closed.[10][14][15] Store under an inert gas (e.g., Argon, Nitrogen).The compound can be sensitive to moisture (hygroscopic).[9][11] An inert atmosphere displaces moisture and oxygen, preserving compound integrity.
Container Use original, tightly sealed containers. Ensure containers are suitable for storing chemicals.Prevents contamination and exposure to air and moisture.[14][15]
Location Store in a dry, well-ventilated area away from incompatible materials.[10][14]Proper ventilation prevents the accumulation of any potential vapors and ensures a safe storage environment.

Safe Handling Procedures and Personal Protective Equipment (PPE)

Safe handling is crucial due to the compound's classification as a skin, eye, and respiratory irritant.[4][5][10][13][15]

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area.[10][14] A chemical fume hood is the preferred engineering control to minimize inhalation exposure.

  • Safety Equipment: Emergency eyewash stations and safety showers must be readily accessible in the immediate vicinity of any potential exposure.[10]

Personal Protective Equipment (PPE)

The following table outlines the minimum required PPE for handling this compound.

Protection TypeSpecificationStandard
Eye/Face Chemical safety goggles or glasses. A face shield may be required for larger quantities.29 CFR 1910.133 / EN 166[10][15]
Hand Protective gloves (e.g., nitrile). Use proper glove removal technique.29 CFR 1910.138 / EN 374[10][15]
Body Wear suitable protective clothing, such as a lab coat, to prevent skin contact.[10][15]
Respiratory For operations generating dust, use a NIOSH (US) or CEN (EU) approved respirator.29 CFR 1910.134[10][11]
Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure all engineering controls are functional and all required PPE is donned correctly.

  • Dispensing: Avoid generating dust.[14] If transferring the solid, use a spatula and weigh it in a fume hood.

  • Post-Handling: After handling, wash hands and other exposed skin thoroughly with soap and water.[10][13][14] Do not eat, drink, or smoke in the work area.[10][15]

  • Cleaning: Decontaminate all work surfaces and equipment after use.

Incompatibilities and Hazard Management

To prevent hazardous reactions, this compound must be stored away from certain classes of chemicals.

Incompatible Materials
  • Strong Oxidizing Agents: Can cause vigorous, potentially hazardous reactions.[10][14][15]

  • Acids, Acid Chlorides, Acid Anhydrides: The Boc protecting group is labile to acidic conditions, which will decompose the compound.[11]

  • Heat and Ignition Sources: Avoid exposure to heat, sparks, and open flames.[10][15]

Spill and Exposure Management
  • Spill Response: In case of a spill, evacuate the area. Use personal protective equipment.[11] Avoid dust formation.[11] Sweep up the material and place it into a suitable, closed container for disposal.[11][14] Do not allow the product to enter drains.[11][14]

  • First Aid Measures:

    • Inhalation: Remove the person to fresh air. If breathing is difficult, seek medical attention.[10][13]

    • Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.[11][13][14]

    • Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[10][13][14]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[10][11]

Visualization of Workflows

To ensure clarity, the following diagrams illustrate key procedural workflows.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Storage a Verify Engineering Controls (Fume Hood, Eyewash) b Don Appropriate PPE (Gloves, Goggles, Lab Coat) a->b c Transfer Compound to Fume Hood b->c Proceed to Handling d Weigh Required Amount (Avoid Dust Generation) c->d e Tightly Reseal Container d->e f Return to Designated Cool, Dry Storage e->f Store Compound g Decontaminate Workspace and Equipment f->g h Remove PPE and Wash Hands Thoroughly g->h

Caption: A logical workflow for the safe handling of the compound.

G Chemical Incompatibility Map cluster_incompatible Incompatible Materials compound 1-Boc-Piperazine-2- carboxylic acid oxidizers Strong Oxidizing Agents compound->oxidizers Vigorous Reaction acids Strong Acids / Acid Chlorides compound->acids Decomposition (Boc Cleavage) heat Heat / Ignition Sources compound->heat Thermal Decomposition

Caption: Relationship between the compound and its primary incompatibilities.

Waste Disposal

Disposal of this compound and its containers must be conducted in accordance with all local, state, and federal regulations. It may be possible to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[11][14] Always use a licensed professional waste disposal service.

Conclusion

This compound is a stable compound when stored and handled correctly. Its primary hazards stem from its irritant properties and its chemical incompatibility with strong acids and oxidizing agents. By implementing the robust engineering controls, personal protective equipment protocols, and storage conditions outlined in this guide, researchers can ensure the integrity of their experiments, the longevity of the compound, and a safe laboratory environment.

References

Methodological & Application

Application Notes & Protocols: Strategic Incorporation of 1-Boc-Piperazine-2-carboxylic Acid in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperazine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into therapeutic candidates to enhance metabolic stability, modulate physicochemical properties, and introduce critical conformational constraints.[1][2] 1-Boc-Piperazine-2-carboxylic acid is a versatile building block for introducing this motif into peptide and peptidomimetic structures via Solid-Phase Peptide Synthesis (SPPS).[3] Its integration, however, presents unique challenges and requires specific strategic considerations compared to standard proteinogenic amino acids. This guide provides an in-depth analysis and detailed protocols for the effective use of this compound within the Boc/Bzl SPPS framework, focusing on optimizing immobilization, coupling, and deprotection steps while mitigating common side reactions.

Introduction: The Rationale for Piperazine-Containing Peptidomimetics

Peptidomimetics are synthetic molecules designed to replicate the structure and function of natural peptides but with improved therapeutic profiles, including enhanced enzymatic stability and better target selectivity.[4] The rigid, six-membered ring of piperazine serves as an excellent backbone replacement or modification, capable of inducing specific turn conformations that can be crucial for receptor binding.[4]

The arylpiperazine motif, in particular, is a common feature in centrally acting drugs, making SPPS an invaluable tool for rapidly generating analog libraries for screening.[4][5] this compound provides a strategically protected scaffold to build these structures on a solid support. The tert-butyloxycarbonyl (Boc) group offers temporary protection of the N1-nitrogen, allowing the carboxylic acid at C2 to be anchored to the resin. The N4-nitrogen is then exposed for subsequent acylation, extending the peptide chain.

Chemical Structure of the Building Block

Caption: Structure of this compound.

Core Principles and Strategic Choices in SPPS

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is well-suited for incorporating this compound.[4] This approach utilizes a moderately strong acid for the repetitive cleavage of the temporary Nα-Boc group and a very strong acid for the final cleavage from the resin, which simultaneously removes the permanent side-chain protecting groups (often benzyl-based).[6][7]

Orthogonal Protection: A key principle in SPPS is "orthogonality," where different classes of protecting groups can be removed under distinct conditions without affecting others.[6][7] While the Boc/Bzl scheme is not strictly orthogonal (both group types are acid-labile), it achieves practical selectivity through graduated acid lability. The Boc group is removed with ~50% Trifluoroacetic Acid (TFA), while benzyl-based groups require strong acids like liquid Hydrogen Fluoride (HF).[6]

Quantitative Data Summary

The following table summarizes typical quantitative data for SPPS incorporating this compound. These values serve as a benchmark and may vary based on sequence, scale, and specific reagents.

ParameterRecommended ValueRationale & Notes
Resin Type 2-Chlorotrityl Chloride (2-CTC)Recommended for its acid sensitivity, allowing for very mild cleavage conditions that preserve the final product's integrity.[4]
Resin Substitution 0.5 - 1.0 mmol/gA moderate substitution level balances peptide loading capacity with the prevention of steric hindrance during synthesis.[8]
Initial Loading Efficiency 80 - 95%Dependent on the immobilization strategy. Monitoring is crucial to determine the starting point for subsequent steps.[4]
Boc Deprotection Efficiency >99% per stepMonitored qualitatively (e.g., Chloranil test for secondary amines). Incomplete deprotection leads to deletion sequences.[4]
Coupling Efficiency 95 - 99% per stepMay require optimized reagents (e.g., HATU) or double coupling for sterically hindered residues. Monitored by a test for free amines.
Final Cleavage Yield 70 - 90%Highly dependent on the peptide sequence, length, and cleavage cocktail composition.

Detailed Experimental Protocols

Protocol 1: Immobilization of this compound onto 2-CTC Resin

Rationale: The 2-CTC resin allows for the attachment of the first building block under basic conditions, avoiding acid-catalyzed side reactions and racemization. The high acid sensitivity of the trityl ester linkage enables subsequent cleavage under very mild conditions, which is advantageous for complex peptidomimetics.

Materials:

  • 2-Chlorotrityl chloride (2-CTC) resin (1.0 mmol/g)

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Methanol (MeOH)

  • N,N-Dimethylformamide (DMF)

  • Reaction vessel with a sintered glass frit

Procedure:

  • Resin Swelling: Swell the 2-CTC resin (1.0 g, 1.0 mmol) in anhydrous DCM (10 mL) for 30 minutes in the reaction vessel.[4]

  • Reagent Preparation: In a separate flask, dissolve this compound (2.0 eq., 2.0 mmol) in anhydrous DCM (10 mL).

  • Immobilization: Drain the DCM from the swollen resin. Add the building block solution to the resin, followed by DIPEA (4.0 eq., 4.0 mmol).[4]

  • Reaction: Agitate the mixture at room temperature for 2-4 hours.

  • Capping: To cap any remaining unreacted chlorotrityl groups, add MeOH (1 mL) and agitate for 30 minutes.

  • Washing: Drain the reaction solution and wash the resin sequentially with DCM (3x), DMF (3x), and MeOH (3x).

  • Drying: Dry the resin under vacuum. Determine the final loading (substitution level) via gravimetric analysis or a suitable analytical method.

Protocol 2: The SPPS Cycle for Peptide Elongation

Rationale: The SPPS cycle is a repetitive two-stage process: Nα-deprotection followed by coupling of the next amino acid. Efficient execution of each step is critical to prevent the accumulation of side products like deletion or truncated sequences.

G start Start with Resin-Bound Piperazine-Peptide deprotection Step 1: Boc Deprotection (50% TFA in DCM) start->deprotection wash1 Wash (DCM, IPA) deprotection->wash1 neutralization Step 2: Neutralization (10% DIPEA in DMF) wash1->neutralization wash2 Wash (DMF) neutralization->wash2 coupling Step 3: Amino Acid Coupling (Boc-AA, HATU, DIPEA) wash2->coupling wash3 Wash (DMF, DCM) coupling->wash3 monitor Monitor Completion (e.g., Chloranil Test) wash3->monitor monitor->coupling Incomplete? Double Couple end Next Cycle or Final Cleavage monitor->end Complete?

Caption: The iterative workflow of the Boc-SPPS cycle.

A. Boc Deprotection

Mechanism Rationale: TFA protonates the carbamate oxygen of the Boc group, leading to its collapse into the stable tert-butyl cation, CO₂, and the free amine.[9] The resulting amine is protonated by the excess acid, forming a trifluoroacetate salt that must be neutralized before the next coupling step.[6][7]

G Boc Deprotection Mechanism BocN Resin-Peptide-N-Boc Protonated Resin-Peptide-N-Boc(H⁺) (Protonated Intermediate) BocN->Protonated  Protonation TFA + TFA (H⁺) FreeAmine Resin-Peptide-NH₂⁺TFA⁻ (Ammonium Salt) Protonated->FreeAmine Elimination Byproducts + Isobutylene + CO₂

Caption: Acid-catalyzed removal of the Boc protecting group.

Procedure:

  • Swell the peptide-resin in DCM (10 mL/g) for 20 minutes.

  • Drain the solvent.

  • Add a solution of 50% TFA in DCM (10 mL/g) and agitate for 2 minutes (pre-wash).[8]

  • Drain the TFA solution.

  • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[4][8]

  • Drain the solution and wash the resin with DCM (2x) and Isopropanol (IPA) (2x) to shrink the resin and help remove residual acid.[8]

B. Neutralization

Procedure:

  • Wash the resin with DMF (2x).

  • Add a solution of 10% DIPEA in DMF (10 mL/g) and agitate for 5 minutes.[4]

  • Repeat the neutralization step.

  • Wash the resin thoroughly with DMF (5x) to remove excess base.

  • Perform a qualitative test (e.g., Chloranil test) to confirm the presence of a free secondary amine on the piperazine ring.[4]

C. Amino Acid Coupling

Rationale: Uronium/aminium salt-based reagents like HATU are highly effective for forming amide bonds, especially for challenging or sterically hindered couplings, by creating a highly activated amino acid ester.[10] A hindered, non-nucleophilic base like DIPEA is used to activate the carboxylate and neutralize the HCl produced without causing side reactions.[10]

Procedure:

  • Pre-activation: In a separate vial, dissolve the incoming Boc-protected amino acid (3.0 eq.) and HATU (2.9 eq.) in DMF. Add DIPEA (6.0 eq.) and allow the solution to pre-activate for 5 minutes at room temperature.[4][10]

  • Coupling: Add the activated amino acid solution to the neutralized peptide-resin.

  • Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.[4]

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Monitoring: Perform a qualitative test (e.g., Kaiser test for primary amines, Chloranil for secondary) to confirm reaction completion. If the test is positive, a second coupling (double coupling) may be required.

Protocol 3: Cleavage and Purification

Rationale: The final step uses a strong acid cocktail to cleave the completed peptide from the resin support and simultaneously remove any side-chain protecting groups. Scavengers are included in the cocktail to trap reactive species (like the tert-butyl cation) generated during deprotection, preventing modification of sensitive residues like Trp, Met, or Cys.[6]

Materials:

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (scavenger)

  • Water (scavenger)

  • Cold diethyl ether

Procedure:

  • Wash the final peptide-resin with DCM and dry it under vacuum.

  • Prepare the cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS). The composition may vary based on the peptide sequence.

  • Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate into a centrifuge tube.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Reduce the volume of the filtrate by approximately half under a gentle stream of nitrogen.

  • Add the concentrated solution dropwise to a tube containing cold diethyl ether (40 mL) to precipitate the crude peptide.[4]

  • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether (2x).[4]

  • Dry the crude peptide under vacuum.

  • Analysis and Purification: Analyze the crude product by analytical HPLC and mass spectrometry. Purify the peptide using preparative reverse-phase HPLC.[4]

Troubleshooting & Mechanistic Insights: Diketopiperazine (DKP) Formation

A significant side reaction, particularly when incorporating piperazine or proline derivatives, is the formation of diketopiperazines (DKPs). This occurs at the dipeptide stage when the deprotected N-terminal amine of the second residue performs an intramolecular nucleophilic attack on the ester linkage to the resin, cleaving the dipeptide from the support as a cyclic DKP.[11][12]

Mitigation Strategies:

  • Use of 2-CTC Resin: The steric bulk of the trityl group on 2-CTC resin can help suppress DKP formation compared to other linkers.

  • Immediate Coupling: Couple the third amino acid immediately after the deprotection of the second residue without delay.

  • In Situ Neutralization: Employ coupling protocols where neutralization and coupling occur in the same step, minimizing the time the free N-terminal amine is available for intramolecular cyclization.[6][7]

Conclusion

The successful incorporation of this compound into synthetic peptides is a powerful strategy for developing novel peptidomimetics with enhanced therapeutic potential. By leveraging the Boc/Bzl SPPS framework and understanding the specific chemical behaviors of this building block, researchers can navigate the associated challenges. Careful selection of resin, optimized deprotection and coupling protocols, and awareness of potential side reactions like DKP formation are paramount. The methodologies detailed in this guide provide a robust foundation for the synthesis and exploration of this important class of molecules in drug discovery and development.

References

Application Notes & Protocols for Amide Bond Formation with 1-Boc-Piperazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Piperazine Scaffold

1-Boc-piperazine-2-carboxylic acid is a cornerstone building block for medicinal chemists and drug development professionals. The piperazine ring is considered a "privileged scaffold" because its structure can interact favorably with a multitude of biological targets, often enhancing the physicochemical properties of a molecule, such as aqueous solubility and pharmacokinetic profiles.[1] The strategic placement of a tert-butyloxycarbonyl (Boc) protecting group on one nitrogen and a carboxylic acid on the adjacent carbon provides a versatile synthetic handle for elaboration into more complex molecules, including novel therapeutics targeting the central nervous system.[1][2]

However, the coupling of this substrate is not without its challenges. The inherent steric hindrance from the bulky Boc group and the cyclic nature of the piperazine ring can impede the approach of the amine coupling partner, often leading to sluggish reactions or low yields with standard protocols. This guide provides a detailed exploration of the mechanistic considerations, reagent selection, and optimized protocols necessary to achieve efficient and high-yielding amide bond formation with this valuable intermediate.

Mechanistic Overview: Activating the Carboxyl Group

The formation of an amide bond is fundamentally a nucleophilic acyl substitution. The direct reaction between a carboxylic acid and an amine is generally unfavorable under ambient conditions due to the formation of a stable ammonium carboxylate salt. The core principle of modern amide synthesis, therefore, relies on the in situ activation of the carboxylic acid to create a highly reactive intermediate that is readily attacked by the amine nucleophile.[3]

This activation is achieved using a "coupling reagent." The reagent converts the hydroxyl group of the carboxylic acid into a better leaving group, transforming it into a potent acylating agent. The choice of this coupling reagent is the most critical parameter for success, especially when dealing with sterically demanding substrates like this compound.

Selecting the Optimal Coupling Reagent

The success of the coupling reaction hinges on the reactivity of the activated intermediate. For sterically hindered systems, a more reactive intermediate is required to overcome the spatial barrier and drive the reaction to completion.

Uronium/Aminium Salts: The Gold Standard for Difficult Couplings

Uronium and aminium-based reagents are highly efficient and have become the reagents of choice for challenging couplings.[4][5] They react with the carboxylic acid to form highly reactive activated esters.

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Experimental evidence consistently demonstrates the superiority of HATU for coupling sterically hindered amino acids.[6] HATU contains a 7-azabenzotriazole (HOAt) moiety.[7] The resulting OAt-ester is significantly more reactive than the OBt-ester formed by reagents like HBTU.[7][8] This enhanced reactivity, attributed to anchimeric assistance from the pyridine nitrogen in the HOAt core, leads to faster reaction times, higher yields, and a reduced risk of racemization, making it the premier choice for coupling this compound.[6][8]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): While effective for many standard couplings, HBTU often requires longer reaction times or double coupling to achieve the same efficiency as HATU with hindered substrates.[6][9] Its activated OBt-ester is less reactive than the OAt-ester from HATU.[7]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): COMU is a third-generation uronium salt based on OxymaPure. It offers coupling efficiencies comparable to or even exceeding HATU and is considered safer as it does not contain the potentially explosive benzotriazole moiety.[4][10]

Carbodiimides: The Economical Workhorse

Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC) are cost-effective and widely used.[11][12] They activate carboxylic acids, but the resulting O-acylisourea intermediate can be prone to side reactions and racemization. To mitigate this, they are almost always used with additives:

  • HOBt (1-Hydroxybenzotriazole): HOBt traps the O-acylisourea to form a more stable and selective OBt-ester, minimizing racemization.[8][11]

  • OxymaPure: A safer and often more effective alternative to HOBt.[8]

While economical, the EDC/HOBt system may provide lower yields and require longer reaction times for hindered couplings compared to HATU.

Phosphonium Salts

Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also highly effective. A key advantage is that excess phosphonium reagents do not react with the free amine N-terminus to cause capping, a side reaction that can occur with uronium salts if stoichiometry is not carefully controlled.[4][10] This makes them particularly useful in cyclization reactions or fragment couplings where precise equimolar ratios are present.[10]

Data Summary: Comparison of Coupling Reagents
Coupling ReagentAdditiveBase (Equiv.)SolventTypical TimeTypical Yield (Hindered)Key Considerations
HATU NoneDIPEA (2-3)DMF1 - 4 h85 - 98%Highly recommended for this substrate. Superior efficiency and speed for hindered systems.[6][7][12]
HBTU NoneDIPEA (2-3)DMF2 - 12 h70 - 90%Good general reagent, but may require longer times or double coupling for difficult substrates.[6][9]
COMU NoneDIPEA (1-2)DMF1 - 4 h85 - 98%Excellent performance, comparable to HATU, with an improved safety profile.[4][10]
EDC HOBt / OxymaDIPEA (2-3)DMF/DCM4 - 24 h60 - 85%Cost-effective and widely used. May be less efficient for this specific substrate.[12]
PyBOP NoneDIPEA (2-3)DMF/DCM2 - 8 h80 - 95%Excellent reactivity. No N-terminal capping side reaction.[4][10]

Yields are substrate-dependent and this table provides general guidance.

Visualization of the Coupling Workflow

The general process for amide bond formation follows a straightforward, logical sequence of activation followed by nucleophilic attack.

G cluster_0 Preparation cluster_1 Activation cluster_2 Coupling Reaction cluster_3 Analysis & Purification A Dissolve Carboxylic Acid (1-Boc-Piperazine-2-COOH) in anhydrous solvent (e.g., DMF) B Add Coupling Reagent (e.g., HATU) and Base (DIPEA) A->B 1. C Stir at RT for 15-30 min to form activated OAt-ester B->C 2. Pre-activation D Add Amine (R-NH2) C->D 3. E Stir at RT for 1-12 hours D->E 4. F Monitor reaction by TLC or LC-MS E->F 5. G Aqueous Workup F->G 6. H Purify by Column Chromatography G->H 7. Isolation

Caption: General experimental workflow for amide coupling.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: High-Efficiency Coupling using HATU (Recommended)

This protocol is optimized for sterically hindered substrates and is the recommended starting point for coupling this compound to primary or secondary amines. The pre-activation step is crucial for generating the highly reactive OAt-ester prior to the introduction of the amine.[12]

Materials:

  • This compound

  • Amine (R-NH₂)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA, Hünig's base)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard workup and purification reagents (Ethyl Acetate, sat. NaHCO₃, brine, MgSO₄, silica gel)

Procedure:

  • Dissolution: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve this compound (1.0 eq) in anhydrous DMF (approx. 0.1-0.2 M).

  • Reagent Addition: To the stirred solution, add HATU (1.1 eq) followed by DIPEA (2.5 eq).

  • Pre-activation: Stir the mixture at room temperature (20-25 °C) for 15-30 minutes. The solution may change color or consistency as the activated ester forms. This step is critical for ensuring the carboxylic acid is fully activated before the amine is introduced.[12]

  • Amine Addition: Add the desired amine (1.1 - 1.2 eq) to the reaction mixture, either neat if liquid or as a solution in a small amount of anhydrous DMF.

  • Reaction: Stir the reaction at room temperature for 1-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Workup:

    • Dilute the reaction mixture with Ethyl Acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexanes or Methanol in Dichloromethane) to yield the pure amide.

Protocol 2: Economical Coupling using EDC/HOBt

This protocol is a cost-effective alternative, though it may require longer reaction times and yield may be slightly lower compared to the HATU protocol.

Materials:

  • This compound

  • Amine (R-NH₂)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (1-Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA, Hünig's base)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Standard workup and purification reagents

Procedure:

  • Dissolution: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Base Addition: Add DIPEA (2.5 eq) to the reaction mixture.

  • Cooling: Cool the mixture to 0 °C in an ice-water bath. This helps to control the reaction exotherm and minimize potential side reactions.

  • EDC Addition: Add EDC (1.2 eq) portion-wise to the stirred solution. Keeping the temperature at 0 °C during the addition is important.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup & Purification: Follow the same workup and purification steps as described in Protocol 1. Note that the urea byproduct from EDC is water-soluble and will be removed during the aqueous washes.[11]

Key Parameters and Troubleshooting

ParameterRecommendation & RationaleCommon Problems & Solutions
Solvents Anhydrous DMF or DCM are preferred. Water will hydrolyze the activated intermediate, killing the reaction.Low Yield: Ensure solvents are truly anhydrous. Use freshly opened bottles or dry over molecular sieves.
Base A non-nucleophilic tertiary amine like DIPEA is essential. It acts as a proton scavenger without competing with the primary/secondary amine nucleophile.Side Products: Do not use primary or secondary amines as the base. Avoid sterically unhindered bases like triethylamine (TEA) which can sometimes cause side reactions.
Stoichiometry Use a slight excess (1.1-1.2 eq) of the coupling reagent and amine to drive the reaction to completion.Incomplete Reaction: Starting material remains. Increase equivalents of coupling reagent/amine to 1.5 eq. Ensure accurate weighing of reagents.
Temperature Start reactions at 0 °C and allow to warm to RT. For extremely difficult couplings, gentle heating (40-50 °C) can be attempted, but may increase the risk of side reactions.Reaction Stalls: If no progress at RT, consider gentle heating. If using HATU, stalling is unlikely. Check reagent quality.
Workup A standard aqueous wash with a mild base (e.g., NaHCO₃) is crucial to remove the acidic additive (HOBt/HOAt) and any unreacted starting acid.Purification Issues: Emulsions during workup. Add more brine to help break the emulsion. Insoluble byproducts (e.g., DCU from DCC) can be removed by filtration.

Conclusion

The successful formation of an amide bond with this compound is readily achievable with a rational approach to reagent selection and protocol optimization. Due to the steric hindrance of the substrate, high-reactivity uronium salts, particularly HATU , are strongly recommended to ensure high yields and rapid reaction times.[6][7] By employing the detailed protocols and considering the key experimental parameters outlined in this guide, researchers can confidently incorporate this valuable piperazine scaffold into their synthetic targets, accelerating progress in drug discovery and development.

References

The Strategic Application of 1-Boc-Piperazine-2-carboxylic Acid in CNS Drug Discovery: Advanced Protocols and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Neuroscience

In the landscape of Central Nervous System (CNS) drug discovery, the piperazine ring stands out as a "privileged scaffold."[1][2][3] This six-membered heterocycle, with its two nitrogen atoms at opposing positions, offers a unique combination of physicochemical properties that are highly advantageous for targeting the complex environment of the brain.[1][4] Its inherent basicity, conformational flexibility, and capacity for substitution at two distinct points allow for the fine-tuning of properties like solubility, lipophilicity, and, crucially, blood-brain barrier (BBB) permeability.[1] These attributes have cemented the piperazine moiety as a cornerstone in a multitude of clinically successful CNS drugs, including agents for treating depression, anxiety, psychosis, and neurodegenerative diseases.[4][5][6]

Within this valuable class of building blocks, 1-Boc-Piperazine-2-carboxylic acid emerges as a particularly strategic starting material.[7] Its utility is rooted in its trifunctional nature:

  • The Carboxylic Acid (C2): Provides a primary handle for elaboration, most commonly through amide bond formation, allowing for the introduction of diverse chemical functionalities to explore structure-activity relationships (SAR).[3]

  • The Boc-Protected Nitrogen (N1): The tert-butyloxycarbonyl (Boc) group is a robust protecting group, stable under a wide range of conditions but readily and cleanly removable under acidic conditions. This allows for selective reactions at the N4 position or the C2 carboxylic acid.[8]

  • The Free Secondary Amine (N4): Once revealed after subsequent synthetic steps, this nitrogen serves as a key point for diversification, often forming the site of attachment for aryl groups that are critical for targeting CNS receptors like serotonin and dopamine.[1][3]

  • Inherent Chirality: The substitution at the C2 position introduces a chiral center. Given that the biological activity of pharmaceuticals is often highly dependent on stereochemistry, access to enantiomerically pure forms of this building block, such as (S)-1-Boc-piperazine-2-carboxylic acid, is paramount for developing selective CNS agents.[3][9]

This guide provides a detailed exploration of the application of this compound in CNS drug discovery, complete with field-proven protocols, explanations of experimental choices, and troubleshooting guidance.

Core Synthetic Workflow: From Building Block to CNS Scaffold

The journey from this compound to a potential CNS drug candidate typically follows a key two-stage synthetic sequence: Amide Bond Formation followed by Boc Deprotection . This workflow allows medicinal chemists to first build the desired molecular complexity around the carboxylic acid and then unmask the second nitrogen for further functionalization, such as an N-arylation reaction.

G cluster_0 PART 1: Amide Bond Formation cluster_1 PART 2: Boc Deprotection A This compound D N-Boc-Piperazine-2-carboxamide (Intermediate) A->D Coupling B Amine (R-NH2) (e.g., Aryl Amine) B->D C Coupling Reagent (e.g., HATU, EDC/HOBt) Base (e.g., DIPEA) C->D Activation E N-Boc-Piperazine-2-carboxamide (Intermediate) G Piperazine-2-carboxamide Salt (e.g., TFA or HCl salt) E->G Deprotection F Acidic Reagent (e.g., TFA in DCM or HCl in Dioxane) F->G I Free Piperazine-2-carboxamide (Ready for N4-functionalization) G->I Neutralization H Aqueous Base Workup (e.g., NaHCO3) H->I

Core 2-Stage Synthetic Workflow.

Part 1: Amide Bond Formation - Forging the Core Structure

The coupling of the carboxylic acid moiety with an amine is the most critical step in elaborating the this compound scaffold. The choice of coupling reagent is paramount and depends on the steric and electronic properties of the amine, the need to preserve chirality, and the desired scale of the reaction.[10]

Causality Behind Reagent Selection
  • EDC/HOBt: A cost-effective and widely used combination for routine couplings. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid, and 1-Hydroxybenzotriazole (HOBt) is added to suppress side reactions and minimize racemization.[11]

  • HATU: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a more powerful uronium-based coupling reagent. It is often the reagent of choice for more challenging couplings, such as those involving sterically hindered or electron-deficient anilines, leading to faster reactions and higher yields.[10][12] Pre-activation of the carboxylic acid with HATU before adding the amine is recommended to avoid the formation of a guanidinium byproduct from the reaction of HATU with the amine.[13]

  • Base (DIPEA): A non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) is essential to neutralize the acid liberated during the reaction and to facilitate the coupling process. Its steric bulk minimizes potential side reactions.[10]

Data Presentation: Comparison of Amide Coupling Reagents
Coupling ReagentAdditiveBaseSolventTypical Reaction Time (h)Typical Yield (%)Key Considerations
EDCHOBtDIPEADMF or DCM4 - 2475 - 90Cost-effective and widely used. The urea byproduct can sometimes complicate purification.[12]
HATUNoneDIPEADMF2 - 685 - 95+Highly efficient, especially for challenging substrates. Pre-activation of the acid is recommended.[10][12]
PyBOPNoneDIPEADMF or DCM2 - 1680 - 95Phosphonium-based reagent, avoids guanidinylation side reactions possible with uronium salts.[10]

Yields are substrate-dependent and provided as a general guideline.

Detailed Experimental Protocol 1: HATU-Mediated Amide Coupling

This protocol describes the coupling of (S)-1-Boc-piperazine-2-carboxylic acid with a representative aniline, a common step in the synthesis of serotonergic or dopaminergic ligands.[6][14]

Materials:

  • (S)-1-Boc-piperazine-2-carboxylic acid (1.0 eq)

  • Aniline derivative (e.g., 4-fluoroaniline) (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous NaHCO₃ solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add (S)-1-Boc-piperazine-2-carboxylic acid (e.g., 230 mg, 1.0 mmol).

  • Dissolution: Dissolve the starting material in anhydrous DMF (5 mL).

  • Activation: Add HATU (e.g., 418 mg, 1.1 mmol) and DIPEA (e.g., 0.44 mL, 2.5 mmol) to the solution.

  • Pre-activation Stir: Stir the mixture at room temperature for 15-30 minutes. This step allows for the formation of the activated HOBt ester.[13]

  • Amine Addition: Add the aniline derivative (e.g., 122 mg, 1.1 mmol) to the reaction mixture.

  • Reaction: Continue stirring at room temperature for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (50 mL). Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 25 mL) and brine (1 x 25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-aryl-(S)-1-Boc-piperazine-2-carboxamide.

Part 2: Boc Deprotection - Unmasking the Second Reactive Site

Once the carboxamide is formed, the Boc group is removed to reveal the N4 amine, making it available for further functionalization, such as N-arylation via Buchwald-Hartwig amination or nucleophilic aromatic substitution to complete the synthesis of many CNS drug scaffolds.[1][15]

Causality Behind Reagent Selection
  • Trifluoroacetic Acid (TFA): TFA is a strong acid that effectively cleaves the Boc group at room temperature.[8] It is typically used in a solution with a scavenger solvent like Dichloromethane (DCM). The byproducts, isobutylene and CO₂, are volatile, and the resulting product is the TFA salt, which can often be used directly or after a simple work-up.[8]

  • Hydrochloric Acid (HCl) in Dioxane: A 4M solution of HCl in dioxane is another common and effective reagent. It provides a strong acidic environment and yields the hydrochloride salt of the amine, which often precipitates from the reaction mixture, simplifying isolation.[15]

Troubleshooting Note: A major side reaction during Boc deprotection is the alkylation of nucleophilic sites on the substrate by the reactive tert-butyl cation that is generated.[15] If your molecule contains sensitive functional groups (e.g., tryptophan, methionine), the addition of a "scavenger" like triisopropylsilane (TIS) or water is recommended to trap this cation.

G cluster_0 Boc Deprotection Mechanism cluster_1 Scavenger Action A Boc-Protected Amine C Protonated Carbamate A->C B H+ (from TFA) B->C Protonation D tert-Butyl Cation (Reactive Intermediate) C->D Elimination E Carbamic Acid C->E F CO2 E->F Decarboxylation G Free Amine E->G H tert-Butyl Cation J Trapped Cation H->J I Scavenger (e.g., TIS, H2O) I->J

Mechanism of Boc deprotection and scavenger action.
Detailed Experimental Protocol 2: TFA-Mediated Boc Deprotection

This protocol provides a standard procedure for the removal of the Boc group from the N-aryl-(S)-1-Boc-piperazine-2-carboxamide intermediate prepared in the previous step.

Materials:

  • N-aryl-(S)-1-Boc-piperazine-2-carboxamide (1.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic Acid (TFA)

  • Toluene (for co-evaporation)

  • Saturated aqueous NaHCO₃ solution

  • Ethyl acetate (EtOAc) or DCM for extraction

  • Brine

Procedure:

  • Preparation: Dissolve the Boc-protected substrate (e.g., 323 mg, 1.0 mmol) in anhydrous DCM (5 mL) in a round-bottom flask.

  • Reagent Addition: Add TFA (5 mL) to the solution to create a ~50% TFA/DCM mixture. A vigorous evolution of gas (CO₂) is expected.[8]

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Concentration: Upon completion, remove the solvent and excess TFA under reduced pressure. To ensure complete removal of residual TFA, add toluene (10 mL) and co-evaporate to dryness. Repeat this step if necessary. The crude product is the TFA salt.

  • Neutralization (Optional, for Free Base): If the free base is required for the next step, dissolve the crude TFA salt in water (20 mL) or DCM (20 mL).

  • Basification: Cool the solution in an ice bath and slowly add saturated aqueous NaHCO₃ solution until the pH of the aqueous layer is ~8-9.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., EtOAc or DCM) (3 x 25 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (1 x 25 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected free piperazine-2-carboxamide. The product is often pure enough for the next step without further purification.

Conclusion and Future Perspectives

This compound is a powerful and versatile building block that provides an efficient entry point into the synthesis of complex, chiral molecules for CNS drug discovery. The robust and well-characterized synthetic transformations of amide coupling and Boc deprotection form a reliable foundation for library synthesis and lead optimization. By understanding the causality behind reagent selection and mastering these core protocols, researchers can effectively leverage this scaffold to develop novel therapeutics targeting a range of neurological and psychiatric disorders. The continued exploration of new coupling and deprotection methodologies, particularly those amenable to green chemistry and large-scale synthesis, will further enhance the utility of this privileged scaffold in bringing new CNS therapies to patients.[16]

References

The Piperazine Scaffold: A Cornerstone in the Development of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The piperazine ring, a simple six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, has emerged as a "privileged scaffold" in modern medicinal chemistry. Its prevalence in a vast number of FDA-approved drugs, particularly in the realm of kinase inhibitors, is a testament to its remarkable utility in drug design.[1][2] This technical guide provides an in-depth exploration of the development of kinase inhibitors featuring piperazine intermediates, offering both the theoretical underpinnings and practical protocols for their synthesis and characterization.

The Rationale for Piperazine in Kinase Inhibitor Design: A Medicinal Chemistry Perspective

The widespread adoption of the piperazine moiety is not coincidental; it offers a unique combination of physicochemical and structural properties that are highly advantageous for kinase inhibitor development.[3][4]

  • Modulation of Physicochemical Properties: The two nitrogen atoms in the piperazine ring provide a significant polar surface area and can act as hydrogen bond acceptors, while the N-H groups can serve as donors.[3][4] This often leads to improved aqueous solubility and oral bioavailability of the drug molecule.[1][3] The basicity of the piperazine nitrogens (pKa values around 5.35 and 9.73) allows for the formation of stable salts, which can further enhance solubility and facilitate formulation.[1][5]

  • Structural Versatility and Scaffolding: The piperazine ring serves as a versatile and conformationally constrained linker, capable of orienting different pharmacophoric groups in the correct spatial arrangement for optimal binding to the target kinase.[1][6] The chair conformation of the piperazine ring provides a degree of rigidity that can be beneficial for target engagement.[4]

  • Synthetic Tractability: The nitrogen atoms of the piperazine ring are readily functionalized through a variety of well-established chemical reactions, allowing for the systematic exploration of structure-activity relationships (SAR).[3][6] This synthetic accessibility is a major advantage during the lead optimization phase of drug discovery.

Key Synthetic Strategies for Incorporating the Piperazine Moiety

The synthesis of piperazine-containing kinase inhibitors typically involves the functionalization of one or both nitrogen atoms of the piperazine ring. The two most common strategies are N-arylation and N-alkylation.

N-Arylation via Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination is a powerful and widely used method for the formation of C-N bonds, enabling the coupling of piperazine with aryl halides.[7] This reaction is crucial for the synthesis of inhibitors where a piperazine nitrogen is directly attached to an aromatic or heteroaromatic ring system.

Protocol 1: General Procedure for Buchwald-Hartwig Amination of N-Boc-piperazine with an Aryl Bromide [7]

Materials:

  • Aryl bromide (1.0 equiv)

  • N-Boc-piperazine (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd2(dba)3, 1-5 mol%)

  • Phosphine ligand (e.g., XPhos, 2-10 mol%)

  • Base (e.g., NaOtBu, K2CO3, 1.4-2.0 equiv)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Inert gas (e.g., argon or nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl bromide, N-Boc-piperazine, and the base.

  • In a separate vial, prepare the catalyst solution by dissolving the palladium source and the ligand in a small amount of the reaction solvent.

  • Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas three times.

  • Add the anhydrous solvent to the Schlenk tube, followed by the catalyst solution via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-N'-Boc-piperazine.

N-Alkylation via Reductive Amination

Reductive amination is a highly efficient method for the N-alkylation of piperazines.[1] This reaction involves the formation of an iminium ion intermediate from the piperazine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ by a suitable reducing agent. A key advantage of this method is the prevention of over-alkylation and the formation of quaternary ammonium salts.[8][9]

Protocol 2: General Procedure for Reductive Amination of a Piperazine Derivative [1]

Materials:

  • Piperazine derivative (1.0 equiv)

  • Aldehyde or ketone (1.1 equiv)

  • Reducing agent (e.g., sodium triacetoxyborohydride (NaBH(OAc)3), sodium cyanoborohydride (NaBH3CN)) (1.5 equiv)

  • Solvent (e.g., methanol, dichloromethane (DCM), tetrahydrofuran (THF))

Procedure:

  • Dissolve the piperazine derivative and the carbonyl compound in the chosen solvent.

  • Stir the mixture at room temperature for a short period (e.g., 15-30 minutes) to allow for the formation of the iminium ion.

  • Add the reducing agent portion-wise to the reaction mixture.

  • Continue to stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.

  • Quench the reaction by the addition of water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate, DCM).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Case Study: Synthesis of Imatinib

Imatinib (Gleevec®) is a paradigm-shifting kinase inhibitor used for the treatment of chronic myeloid leukemia (CML) and other cancers.[6] Its structure features a central pyrimidine core linked to a phenylamine moiety, which is in turn connected to a benzamide group bearing an N-methylpiperazine tail. The synthesis of Imatinib showcases the application of key synthetic strategies involving piperazine intermediates. A common synthetic route involves the condensation of N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine with 4-(4-methylpiperazinomethyl)benzoyl chloride.[10][11]

Synthesis of Key Intermediates

1. Synthesis of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine [12][13]

This intermediate can be prepared by the reduction of N-(5-nitro-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine.

  • Reaction: Reduction of a nitro group to an amine.

  • Reagents: N-(5-nitro-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine, reducing agent (e.g., Pd-C/ammonium formate in an ester solvent), solvent.[13]

  • General Conditions: The nitro compound is dissolved in a suitable solvent, and the reducing agent is added. The reaction is typically carried out at an elevated temperature until the reduction is complete.

2. Synthesis of 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride [14][15]

This intermediate is typically prepared from 4-(chloromethyl)benzoic acid.

  • Step 1: Nucleophilic Substitution: Reaction of 4-(chloromethyl)benzoic acid with N-methylpiperazine.

  • Step 2: Conversion to Acid Chloride: The resulting carboxylic acid is then converted to the corresponding acid chloride using a chlorinating agent such as thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2).

Final Condensation Step to Yield Imatinib

The final step in this synthetic route is the amide bond formation between the two key intermediates.[10]

Protocol 3: Synthesis of Imatinib Base [10]

Materials:

  • N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine (1.0 equiv)

  • 4-(4-methylpiperazinomethyl)benzoyl chloride (1.0-1.2 equiv)

  • Base (e.g., potassium carbonate, triethylamine)

  • Solvent (e.g., isopropyl alcohol, DCM)

Procedure:

  • Dissolve N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine in the chosen solvent.

  • Add the base to the solution.

  • Slowly add a solution of 4-(4-methylpiperazinomethyl)benzoyl chloride in the same solvent to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).

  • Upon completion, the reaction mixture is typically worked up by quenching with water and extracting the product into an organic solvent.

  • The organic layer is washed, dried, and concentrated.

  • The crude Imatinib base is then purified, often by recrystallization, to yield the final product.

Characterization of Piperazine-Containing Kinase Inhibitors

Thorough characterization of the synthesized compounds is essential to confirm their identity, purity, and structure. A combination of spectroscopic and chromatographic techniques is employed.

Technique Purpose Typical Observations for Piperazine-Containing Compounds
¹H NMR Structural elucidation and confirmation of proton environments.Characteristic signals for the piperazine ring protons, typically in the range of 2.5-4.0 ppm. The chemical shifts are influenced by the substituents on the nitrogen atoms.
¹³C NMR Confirmation of the carbon skeleton.Signals for the piperazine carbons, usually appearing around 40-60 ppm.
Mass Spectrometry (MS) Determination of molecular weight and fragmentation patterns.The molecular ion peak corresponding to the calculated mass of the compound. Characteristic fragmentation patterns can provide further structural information.
High-Performance Liquid Chromatography (HPLC) Assessment of purity.A single major peak indicates a high degree of purity. The retention time is characteristic of the compound under specific chromatographic conditions.
Fourier-Transform Infrared (FT-IR) Spectroscopy Identification of functional groups.Characteristic absorption bands for N-H, C-N, and other functional groups present in the molecule.

Table 1: Summary of Analytical Characterization Techniques.

Biological Evaluation of Piperazine-Containing Kinase Inhibitors

The ultimate goal of synthesizing these compounds is to inhibit the activity of specific kinases involved in disease pathways. In vitro kinase assays are fundamental for determining the potency and selectivity of the inhibitors.

Kinase Target Example Inhibitor IC50 Value Reference
BCR-ABL Imatinib~100 nM[16]
c-Kit Imatinib~100 nM[17]
PDGFR Imatinib~100 nM[17]
JAK1 Compound 343 nM[18]
JAK2 Compound 348.5 nM[18]
TYK2 Compound 347.7 nM[18]
Aurora B Barasertib (AZD1152)-[19]
Akt1 Afuresertib (GSK2110183)Ki = 0.08 nM[19]

Table 2: Representative IC50 Values of Piperazine-Containing Kinase Inhibitors.

Signaling Pathways Targeted by Piperazine-Containing Kinase Inhibitors

To understand the mechanism of action of these inhibitors, it is crucial to visualize the signaling pathways they disrupt.

Bcr_Abl_Signaling_Pathway cluster_downstream Downstream Signaling Cascades BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 Imatinib Imatinib Imatinib->BCR_ABL RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival Differentiation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition STAT5->Apoptosis_Inhibition

Figure 1: Simplified Bcr-Abl signaling pathway and the inhibitory action of Imatinib.[3][16][20][21][22]

VEGFR_Signaling_Pathway cluster_downstream_vegf Downstream Signaling VEGF VEGF VEGFR VEGFR (Tyrosine Kinase Receptor) VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K_AKT PI3K/AKT VEGFR->PI3K_AKT RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK VEGFR->RAS_RAF_MEK_ERK Piperazine_Inhibitor Piperazine-Containing VEGFR Inhibitor Piperazine_Inhibitor->VEGFR PKC PKC PLCg->PKC Angiogenesis Angiogenesis (Vessel Formation) PKC->Angiogenesis PI3K_AKT->Angiogenesis RAS_RAF_MEK_ERK->Angiogenesis

Figure 2: Overview of the VEGFR signaling pathway targeted by piperazine-containing inhibitors.[23][24][25][26][27]

CDK_Signaling_Pathway CyclinD Cyclin D CDK4_6 CDK4/6 CyclinD->CDK4_6 pRb pRb CDK4_6->pRb Phosphorylation CDK_Inhibitor Piperazine-Containing CDK4/6 Inhibitor (e.g., Palbociclib) CDK_Inhibitor->CDK4_6 E2F E2F pRb->E2F Inhibition G1_S_Transition G1 to S Phase Transition E2F->G1_S_Transition Activation

Figure 3: The role of CDK4/6 in cell cycle progression and its inhibition.[2][5][28][29][30]

Conclusion

The piperazine scaffold continues to be a highly valuable component in the design and development of novel kinase inhibitors. Its favorable physicochemical properties, synthetic accessibility, and ability to serve as a versatile linker have solidified its place in the medicinal chemist's toolbox. The detailed protocols and conceptual framework provided in this guide aim to empower researchers in their efforts to synthesize and evaluate new piperazine-containing compounds with the potential to become the next generation of targeted therapies.

References

Application Notes and Protocols for the Synthesis of Novel Protease Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Protease Inhibitors in Drug Discovery

Proteases are a ubiquitous class of enzymes that catalyze the hydrolysis of peptide bonds, a fundamental process in all living organisms.[1][2] They play pivotal roles in a vast array of physiological processes, including protein turnover, signal transduction, digestion, and apoptosis.[2] Consequently, the dysregulation of protease activity is implicated in a wide range of pathologies, such as cancer, cardiovascular diseases, inflammatory disorders, and viral infections.[1][3] This makes proteases a significant and attractive class of targets for therapeutic intervention. The design and synthesis of potent and selective protease inhibitors have been a cornerstone of modern drug discovery, leading to the development of life-saving medications for conditions like HIV/AIDS and hepatitis C.[3][4]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the key strategies and experimental protocols for the synthesis and evaluation of novel protease inhibitors. We will delve into the core principles of rational drug design, the power of combinatorial chemistry and fragment-based screening, and the critical importance of structure-activity relationship (SAR) studies. This document is designed to be a practical resource, offering not just theoretical knowledge but also actionable, step-by-step protocols for key experimental workflows.

I. Strategic Approaches to Protease Inhibitor Synthesis

The journey to a novel protease inhibitor begins with a strategic choice of synthetic approach. The selection of a particular strategy is often dictated by the available structural information of the target protease, the desired chemical properties of the inhibitor, and the available resources.

Rational Drug Design: A Structure-Guided Approach

Rational drug design, also known as structure-based drug design, leverages the three-dimensional structure of the target protease to design inhibitors with high affinity and selectivity.[3][4] This approach has been instrumental in the development of numerous clinically successful drugs, including the first generation of HIV protease inhibitors.[3] The fundamental principle is to design a molecule that is complementary in shape and chemical properties to the active site of the protease, thereby blocking its catalytic function.

The Iterative Cycle of Structure-Based Design:

The process of rational drug design is an iterative one, involving a continuous loop of design, synthesis, and biological evaluation.

rational_design_cycle Target Target Identification & Validation Structure Structure Determination (X-ray, NMR) Target->Structure Design In Silico Design & Virtual Screening Structure->Design Synthesis Chemical Synthesis Design->Synthesis Assay Biological Evaluation (Ki, IC50) Synthesis->Assay SAR Structure-Activity Relationship (SAR) Assay->SAR SAR->Design Iterative Optimization

Caption: The iterative cycle of structure-based rational drug design.

Protocol 1: A General Workflow for Rational Design of a Novel Protease Inhibitor

  • Target Identification and Validation: Confirm the therapeutic relevance of the target protease.[3]

  • Structural Biology: Obtain a high-resolution 3D structure of the target protease, typically through X-ray crystallography or NMR spectroscopy.

  • Active Site Analysis: Identify the key features of the active site, including the catalytic residues, substrate-binding pockets (S1, S2, etc.), and any allosteric sites.

  • In Silico Design:

    • Pharmacophore Modeling: Define the essential 3D arrangement of functional groups required for binding.

    • Molecular Docking: Computationally screen virtual libraries of compounds to predict their binding affinity and orientation in the active site.[4]

  • Hit Identification and Lead Generation: Select promising virtual hits for chemical synthesis.

  • Chemical Synthesis: Synthesize the designed compounds. Protocols for peptide and small molecule synthesis are detailed in subsequent sections.

  • Biological Evaluation:

    • Determine the inhibitory potency (IC50 and/or Ki values) of the synthesized compounds using enzymatic assays.[5]

    • Assess the selectivity against other related proteases.

  • Co-crystallization: Obtain the crystal structure of the protease in complex with a promising inhibitor to visualize the binding mode.

  • Structure-Activity Relationship (SAR) Analysis: Correlate the structural modifications of the inhibitors with their biological activity to guide the design of the next generation of more potent and selective compounds.[6]

  • Lead Optimization: Iteratively repeat steps 4-9 to improve the pharmacological properties of the lead compound, such as potency, selectivity, and pharmacokinetic profile.

Combinatorial Chemistry: Generating Chemical Diversity

Combinatorial chemistry is a powerful technique for rapidly generating large and diverse libraries of compounds.[7] This approach is particularly useful when structural information about the target protease is limited or when seeking to explore a broad chemical space to identify novel inhibitor scaffolds.

Key Principles:

  • Library Synthesis: A large number of compounds are synthesized simultaneously in a systematic manner, often using automated platforms.

  • High-Throughput Screening (HTS): The synthesized libraries are then screened against the target protease using high-throughput assays to identify "hits."[7][8][9]

Workflow for Combinatorial Chemistry and High-Throughput Screening:

combinatorial_workflow Library_Design Library Design (Scaffolds & Building Blocks) Combinatorial_Synthesis Combinatorial Synthesis (Solid-phase or Solution-phase) Library_Design->Combinatorial_Synthesis HTS High-Throughput Screening (HTS) Combinatorial_Synthesis->HTS Hit_Identification Hit Identification HTS->Hit_Identification Hit_Validation Hit Validation & Confirmation Hit_Identification->Hit_Validation Lead_Optimization Lead Optimization (SAR) Hit_Validation->Lead_Optimization

Caption: A streamlined workflow for protease inhibitor discovery using combinatorial chemistry and HTS.

Protocol 2: High-Throughput Screening of a Combinatorial Library

  • Assay Development and Optimization:

    • Develop a robust and sensitive biochemical assay suitable for a high-throughput format (e.g., a fluorescence-based assay).[10][11][12][13]

    • Optimize assay conditions (enzyme concentration, substrate concentration, incubation time, buffer composition) to achieve a good signal-to-background ratio and Z'-factor.

  • Library Preparation:

    • Prepare the combinatorial library in a microplate format (e.g., 96- or 384-well plates).[7]

    • Compounds are typically dissolved in DMSO at a stock concentration of 10 mM.[7]

  • Primary Screen:

    • Screen the entire library at a single concentration (e.g., 10 µM) in singlicate or duplicate.[14]

    • Identify initial "hits" that show significant inhibition of the protease activity.

  • Hit Confirmation:

    • Re-test the primary hits under the same conditions to eliminate false positives.

  • Dose-Response Analysis:

    • Perform a dose-response analysis for the confirmed hits to determine their IC50 values.

  • Counter-Screens:

    • Screen the hits against related proteases to assess their selectivity.

    • Perform assays to identify compounds that interfere with the assay technology (e.g., autofluorescent compounds).

  • Hit Validation and Triage:

    • Prioritize hits based on their potency, selectivity, and chemical tractability for further development.

Fragment-Based Screening: Building Inhibitors from Small Pieces

Fragment-based drug discovery (FBDD) is an alternative approach that starts with the identification of low-molecular-weight compounds ("fragments") that bind to the target protease with low affinity.[15][16] These fragments are then optimized and linked together to generate more potent lead compounds.

Advantages of FBDD:

  • Higher Hit Rates: Fragments can explore chemical space more efficiently than larger, more complex molecules.

  • Novel Scaffolds: FBDD can lead to the discovery of novel inhibitor scaffolds that might be missed by traditional HTS.

  • Improved Ligand Efficiency: The resulting lead compounds often have better physicochemical properties.

Workflow for Fragment-Based Screening:

fbd_workflow Fragment_Library Fragment Library (Rule of Three) Screening Biophysical Screening (NMR, X-ray, SPR) Fragment_Library->Screening Hit_Validation Hit Validation Screening->Hit_Validation Structural_Analysis Structural Analysis (Co-crystallography) Hit_Validation->Structural_Analysis Fragment_Elaboration Fragment Elaboration & Fragment Linking Structural_Analysis->Fragment_Elaboration Lead_Optimization Lead Optimization Fragment_Elaboration->Lead_Optimization

Caption: The general workflow for fragment-based drug discovery of protease inhibitors.

Protocol 3: Fragment Screening using NMR Spectroscopy

  • Target Protein Preparation:

    • Produce and purify a sufficient quantity of isotopically labeled (e.g., ¹⁵N-labeled) target protease for NMR studies.[15]

    • Validate the structural integrity and stability of the protein using 2D ¹H-¹⁵N HSQC NMR.[16]

  • Fragment Library Preparation:

    • Prepare a library of low-molecular-weight fragments (typically < 300 Da) dissolved in a suitable solvent (e.g., d6-DMSO).

    • Fragments are often screened in cocktails to increase throughput.[17]

  • NMR Screening:

    • Acquire a reference ¹H-¹⁵N HSQC spectrum of the labeled protein.

    • Add a cocktail of fragments to the protein sample and acquire another ¹H-¹⁵N HSQC spectrum.

    • Identify chemical shift perturbations (CSPs) in the protein's spectrum, which indicate fragment binding.[15][18]

  • Hit Deconvolution:

    • If a cocktail shows activity, screen the individual fragments from that cocktail to identify the specific binder.

  • Binding Affinity Determination:

    • Perform NMR titrations by adding increasing concentrations of the hit fragment to the protein and monitoring the CSPs to determine the dissociation constant (Kd).[15]

  • Binding Site Mapping:

    • Map the residues with significant CSPs onto the 3D structure of the protease to identify the fragment's binding site.[15]

  • Structural Elucidation:

    • Determine the co-crystal structure of the protease-fragment complex to visualize the binding mode and guide fragment elaboration.

II. Synthesis of Protease Inhibitors: Peptides and Small Molecules

Once promising inhibitor candidates have been identified through design or screening, the next step is their chemical synthesis. The synthetic strategy will depend on whether the target is a peptide-based inhibitor or a small molecule.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the most common method for synthesizing peptide-based inhibitors.[19][20] In this technique, the peptide is assembled stepwise while being anchored to an insoluble resin support.

General Steps in SPPS:

  • Resin Selection and Loading: The C-terminal amino acid is attached to a solid support (resin).[19][21]

  • Deprotection: The temporary protecting group on the α-amino group of the attached amino acid is removed.[20]

  • Coupling: The next amino acid in the sequence is activated and coupled to the deprotected amino group.[20]

  • Washing: Excess reagents and byproducts are washed away.

  • Repeat: The deprotection and coupling steps are repeated until the desired peptide sequence is assembled.

  • Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed.[20]

Protocol 4: General Procedure for Fmoc-Based Solid-Phase Peptide Synthesis

  • Resin Swelling: Swell the appropriate resin (e.g., Rink amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for 10-15 minutes.[20]

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for a specified time to remove the Fmoc protecting group from the N-terminus.[21]

  • Washing: Thoroughly wash the resin with DMF to remove the piperidine.

  • Amino Acid Coupling:

    • Pre-activate the next Fmoc-protected amino acid with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.

  • Monitoring the Coupling Reaction: Use a qualitative test (e.g., the Kaiser test) to confirm the completion of the coupling reaction.[20]

  • Washing: Wash the resin with DMF to remove unreacted reagents.

  • Repeat Cycles: Repeat steps 2-6 for each amino acid in the peptide sequence.

  • Final Deprotection: Remove the N-terminal Fmoc group from the final amino acid.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with dichloromethane (DCM).

    • Treat the resin with a cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), water, and scavengers) to cleave the peptide from the resin and remove the side-chain protecting groups.[20]

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide from the cleavage cocktail using cold diethyl ether.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical RP-HPLC.

Solution-Phase Synthesis of Small Molecule Inhibitors

The synthesis of small molecule inhibitors is highly diverse and depends on the specific chemical scaffold. Solution-phase synthesis offers flexibility in terms of reaction scale and the ability to purify intermediates at each step.

General Considerations:

  • Retrosynthetic Analysis: The synthesis is planned by working backward from the target molecule to commercially available starting materials.

  • Reaction Optimization: Each step of the synthesis may require optimization of reaction conditions (solvent, temperature, catalyst, etc.).

  • Purification: Intermediates and the final product are typically purified using techniques such as column chromatography, crystallization, or distillation.

  • Characterization: The structure of the synthesized compounds is confirmed using techniques like NMR spectroscopy, mass spectrometry, and elemental analysis.

Due to the vast diversity of small molecule scaffolds, a single, universal protocol is not feasible. However, the following example illustrates a general synthetic scheme for a class of protease inhibitors.

Example Synthetic Scheme:

A representative, generalized synthetic scheme for a class of protease inhibitors. Specific reagents and conditions will vary depending on the target molecule.

small_molecule_synthesis Starting_Material_A Starting Material A Intermediate_1 Intermediate 1 Starting_Material_A->Intermediate_1 Step 1 (e.g., Amide Coupling) Starting_Material_B Starting Material B Starting_Material_B->Intermediate_1 Intermediate_2 Intermediate 2 Intermediate_1->Intermediate_2 Step 2 (e.g., Cyclization) Final_Product Final Inhibitor Intermediate_2->Final_Product Step 3 (e.g., Functional Group Modification)

Caption: A generalized multi-step solution-phase synthesis of a small molecule inhibitor.

III. Evaluation of Novel Protease Inhibitors

Once synthesized, the novel compounds must be rigorously evaluated to determine their inhibitory potency, selectivity, and potential as therapeutic agents.

Enzyme Kinetic Assays: Determining Inhibitory Potency

Enzyme kinetic assays are fundamental for characterizing the potency of a protease inhibitor. The most common parameter determined is the half-maximal inhibitory concentration (IC50), which is the concentration of inhibitor required to reduce the enzyme's activity by 50%.[22]

Protocol 5: Determination of IC50 using a Fluorescence-Based Assay

  • Reagent Preparation:

    • Prepare a stock solution of the purified protease in a suitable assay buffer.

    • Prepare a stock solution of a fluorogenic peptide substrate that is specifically cleaved by the target protease.[12][13]

    • Prepare a serial dilution of the inhibitor in the assay buffer.

  • Assay Setup (96-well plate format):

    • Add the assay buffer to all wells.

    • Add the inhibitor at various concentrations to the test wells.

    • Add a vehicle control (e.g., DMSO) to the control wells.

    • Add the protease to all wells except the blank.

    • Pre-incubate the plate for a specific time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).[5][23]

  • Initiate the Reaction: Add the fluorogenic substrate to all wells to start the enzymatic reaction.

  • Kinetic Measurement:

    • Immediately place the plate in a fluorescence plate reader.

    • Measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths.[10][11]

  • Data Analysis:

    • Determine the initial reaction velocity (rate) for each inhibitor concentration from the linear portion of the fluorescence versus time plot.

    • Calculate the percentage of inhibition for each concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[22][24]

Table 1: Example Data for IC50 Determination

Inhibitor Conc. (nM)% Inhibition
0.15
115
1048
10085
100098
Cell-Based Assays: Assessing Efficacy in a Biological Context

Cell-based assays are crucial for evaluating the efficacy of protease inhibitors in a more physiologically relevant environment.[9][25][26][27] These assays can provide information on the inhibitor's cell permeability, cytotoxicity, and its ability to inhibit the target protease within a living cell.

Protocol 6: A General Cell-Based Assay for Protease Inhibitor Efficacy

  • Cell Culture:

    • Culture a suitable cell line that either expresses the target protease or can be engineered to do so.

  • Assay Setup (96-well plate format):

    • Seed the cells into a 96-well plate and allow them to adhere overnight.[7]

  • Inhibitor Treatment:

    • Treat the cells with a serial dilution of the inhibitor for a specific duration.

  • Endpoint Measurement:

    • Measure the desired biological endpoint that is dependent on the activity of the target protease. This could be:

      • Cell Viability/Proliferation: For proteases involved in cell survival or proliferation.

      • Apoptosis Induction: For proteases that regulate programmed cell death.

      • Reporter Gene Expression: Using a reporter system where the expression of a reporter gene (e.g., luciferase, GFP) is controlled by the protease's activity.[9]

      • Viral Replication: For viral proteases, by measuring viral load or cytopathic effect.

  • Data Analysis:

    • Plot the measured endpoint against the inhibitor concentration to determine the half-maximal effective concentration (EC50).

In Vivo Evaluation: Testing in Animal Models

The final preclinical step in the evaluation of a promising protease inhibitor is to assess its efficacy and safety in a relevant animal model.[28][29][30][31]

In vivo studies are designed to:

  • Determine the pharmacokinetic (PK) profile of the inhibitor (absorption, distribution, metabolism, and excretion).

  • Evaluate the pharmacodynamic (PD) effects of the inhibitor on the target protease in the animal.

  • Assess the therapeutic efficacy of the inhibitor in a disease model.

  • Evaluate the safety and toxicity of the inhibitor.

Protocol 7: General Considerations for In Vivo Evaluation

  • Animal Model Selection: Choose an appropriate animal model that recapitulates the human disease or condition.

  • Dosing and Formulation:

    • Determine the appropriate dose and route of administration (e.g., oral, intravenous, intraperitoneal).

    • Formulate the inhibitor in a suitable vehicle for administration.[30]

  • Study Design:

    • Include appropriate control groups (e.g., vehicle control, positive control).

    • Determine the treatment duration and frequency.

  • Efficacy Assessment:

    • Monitor the relevant disease parameters in the animal model (e.g., tumor size, viral load, inflammatory markers).

  • Pharmacokinetic Analysis:

    • Collect blood or tissue samples at various time points to measure the concentration of the inhibitor.

  • Toxicology Assessment:

    • Monitor the animals for any signs of toxicity.

    • Perform histopathological analysis of tissues at the end of the study.

IV. Structure-Activity Relationship (SAR) Studies: The Path to Optimization

SAR studies are the cornerstone of lead optimization.[6] By systematically modifying the chemical structure of a lead compound and evaluating the impact on its biological activity, researchers can identify the key structural features required for potent and selective inhibition.

The SAR Cycle:

  • Identify a Lead Compound: Start with a promising inhibitor identified from screening or design.

  • Synthesize Analogs: Synthesize a series of analogs of the lead compound with systematic modifications to different parts of the molecule.

  • Biological Evaluation: Evaluate the inhibitory potency and selectivity of the analogs.

  • Analyze the Data: Correlate the structural changes with the observed changes in activity.

  • Design New Analogs: Use the SAR data to design new analogs with improved properties.

  • Iterate: Repeat the cycle until a compound with the desired profile is obtained.

Conclusion

The synthesis of novel protease inhibitors is a dynamic and multidisciplinary field that continues to yield significant advances in medicine. The strategic integration of rational design, combinatorial chemistry, and fragment-based screening, coupled with rigorous biological evaluation and iterative SAR-guided optimization, provides a powerful paradigm for the discovery of new therapeutic agents. The protocols and methodologies outlined in this guide are intended to serve as a valuable resource for scientists dedicated to this critical area of drug discovery.

References

Application Note & Protocol: A Guide to the Large-Scale Industrial Preparation of 1-Boc-Piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Boc-piperazine (tert-butyl piperazine-1-carboxylate) is a critical intermediate in the pharmaceutical industry, serving as a foundational building block for a multitude of active pharmaceutical ingredients (APIs), including antivirals, antipsychotics, and anticancer agents.[1][2][3] Its unique structure, featuring a single protected amine and a free secondary amine, allows for sequential and controlled functionalization, making it an invaluable tool in medicinal chemistry.[4][5] This document provides a comprehensive guide for the large-scale industrial preparation of 1-Boc-piperazine, targeting researchers, scientists, and drug development professionals. We will delve into the comparative analysis of prevalent synthetic routes and present a detailed, field-proven protocol for a modern, efficient, and scalable synthesis. This guide emphasizes the causality behind experimental choices, process safety, and robust analytical quality control to ensure the production of high-purity 1-Boc-piperazine suitable for cGMP (current Good Manufacturing Practice) applications.

Introduction: The Strategic Importance of 1-Boc-Piperazine in Drug Development

The piperazine moiety is a privileged scaffold in drug discovery, appearing in numerous approved drugs.[4] The introduction of a tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens is a key strategic step in the synthesis of complex molecules.[6] The Boc group is stable under a wide range of reaction conditions but can be readily removed under mild acidic conditions, offering a robust and versatile protecting group strategy.[4][6] 1-Boc-piperazine is a versatile starting material for a variety of chemical transformations, including N-arylation, N-alkylation, and acylation reactions, enabling the synthesis of diverse libraries of compounds for drug discovery and development.[1][7]

Comparative Analysis of Industrial Synthetic Routes

While several methods for the synthesis of 1-Boc-piperazine have been reported, two primary routes dominate the landscape for industrial production. A thorough understanding of the advantages and disadvantages of each is crucial for selecting the most appropriate method for a given manufacturing setting.

The Traditional Route: Direct Boc-Protection of Piperazine

The most direct approach involves the reaction of piperazine with di-tert-butyl dicarbonate (Boc₂O).[2][3]

Reaction Scheme:

Piperazine Piperazine 1-Boc-piperazine 1-Boc-piperazine Piperazine->1-Boc-piperazine + Boc₂O 1,4-di-Boc-piperazine 1,4-di-Boc-piperazine (byproduct) Piperazine->1,4-di-Boc-piperazine + 2x Boc₂O Boc2O Di-tert-butyl dicarbonate (Boc₂O)

Figure 1: Traditional synthesis of 1-Boc-piperazine.

Challenges of the Traditional Route:

  • Low Selectivity: The primary challenge is the formation of the undesired by-product, 1,4-di-Boc-piperazine, due to the presence of two reactive secondary amines on the starting material.[5][8] This leads to a significant reduction in the yield of the desired mono-protected product.

  • Purification Difficulties: The separation of 1-Boc-piperazine from the di-protected byproduct and unreacted piperazine is often cumbersome and requires extensive purification steps, such as column chromatography or multiple recrystallizations, which are not ideal for large-scale production.[8][9]

  • Cost and Waste: The formation of the di-Boc byproduct consumes expensive Boc₂O and generates significant chemical waste, increasing the overall cost of production and the environmental footprint.[8]

To address the selectivity issue, modifications such as performing the reaction at low temperatures or using an acid salt of piperazine have been employed with some success, but these often introduce additional steps and complexities to the process.[2][10]

The Modern Industrial Route: Synthesis from Diethanolamine

A more recent and highly efficient method for the industrial production of 1-Boc-piperazine starts from the readily available and inexpensive diethanolamine.[8] This multi-step, one-pot process offers significant advantages in terms of yield, purity, and scalability.[1][2][8]

Reaction Scheme:

Diethanolamine Diethanolamine BisChloroethylamine Bis(2-chloroethyl)amine Diethanolamine->BisChloroethylamine Chlorination ThionylChloride Thionyl Chloride (SOCl₂) BisChloroethylCarbamate tert-butyl bis(2-chloroethyl)carbamate BisChloroethylamine->BisChloroethylCarbamate Boc Protection Boc2O Boc₂O 1-Boc-piperazine 1-Boc-piperazine BisChloroethylCarbamate->1-Boc-piperazine Cyclization Ammonia Ammonia (NH₃)

Figure 2: Modern industrial synthesis from diethanolamine.

Advantages of the Diethanolamine Route:

  • High Yield and Purity: This method consistently produces 1-Boc-piperazine in high yields (>93.5%) and with excellent purity (>99%).[1][8]

  • Cost-Effectiveness: The starting materials, diethanolamine and thionyl chloride, are inexpensive bulk chemicals.

  • Scalability: The process is well-suited for large-scale industrial production in standard reaction vessels.

  • Reduced Waste: The high selectivity and yield minimize the formation of byproducts and reduce the generation of chemical waste.

Given these significant advantages, the diethanolamine route is the recommended method for the large-scale industrial preparation of 1-Boc-piperazine.

Detailed Protocol for the Large-Scale Preparation of 1-Boc-Piperazine via the Diethanolamine Route

This protocol is designed for a multi-kilogram scale synthesis and should be performed by trained personnel in a facility equipped for large-scale chemical synthesis.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Diethanolamine≥99%Bulk Chemical Supplier
Thionyl Chloride (SOCl₂)≥99%Bulk Chemical SupplierHandle with extreme caution in a well-ventilated fume hood.
Di-tert-butyl dicarbonate (Boc₂O)≥98%Bulk Chemical Supplier
Ammonia (aqueous solution, 25-30%)Reagent GradeBulk Chemical Supplier
Sodium Carbonate (Na₂CO₃)Anhydrous, ≥99.5%Bulk Chemical Supplier
Ethyl Acetate (EtOAc)ACS GradeBulk Chemical Supplier
Anhydrous Sodium Sulfate (Na₂SO₄)Granular, ≥99%Bulk Chemical Supplier
Purified WaterUSP GradeIn-house
Equipment
  • Glass-lined reactor (appropriate volume for the desired scale) equipped with a mechanical stirrer, temperature probe, reflux condenser, and addition funnel.

  • Heating and cooling system for the reactor.

  • Scrubber system for acidic off-gases (HCl, SO₂).

  • Filtration apparatus (e.g., Nutsche filter).

  • Rotary evaporator or other solvent removal system suitable for large volumes.

  • Vacuum oven for drying the final product.

Step-by-Step Synthesis Protocol

Step 1: Chlorination of Diethanolamine

  • Charge the glass-lined reactor with thionyl chloride (3.0-3.25 molar equivalents relative to diethanolamine).

  • Cool the thionyl chloride to 0-5 °C with constant stirring.

  • Slowly add diethanolamine (1.0 molar equivalent) to the reactor via the addition funnel, maintaining the internal temperature below 10 °C. The reaction is highly exothermic.

  • After the addition is complete, slowly warm the reaction mixture to reflux and maintain for 3-5 hours. Monitor the reaction progress by GC-MS.

  • Cool the reaction mixture to below 10 °C.

Step 2: Boc Protection

  • Slowly and carefully quench the reaction mixture by adding purified water, ensuring the temperature remains below 25 °C. The amount of water should be 2-3 times the mass of the initial reaction mixture.[8]

  • Adjust the pH of the aqueous solution to >10 by the portion-wise addition of sodium carbonate.

  • Cool the mixture to 10-20 °C and add di-tert-butyl dicarbonate (1.0 molar equivalent).

  • Stir the reaction mixture vigorously at 25 °C for 12-16 hours, maintaining an alkaline pH.[8] Monitor the reaction by HPLC or GC-MS.

Step 3: Cyclization and Isolation

  • Heat the reaction mixture to 55-65 °C.

  • Slowly add aqueous ammonia (3.0-4.0 molar equivalents) over 2-3 hours.

  • Maintain the reaction at 60 °C for 2-5 hours until the cyclization is complete (monitored by HPLC or GC-MS).

  • Cool the reaction mixture to ambient temperature.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure to afford crude 1-Boc-piperazine as an oil or waxy solid.

Purification

For most applications, the crude product obtained from this process is of high purity (>99%).[8] If further purification is required, the following methods can be employed:

  • Recrystallization: Recrystallize the crude product from a suitable solvent system, such as heptane or a mixture of ethyl acetate and heptane.

  • Distillation: For smaller scales, vacuum distillation can be an effective purification method.[11]

Process Safety and Hazard Management

The large-scale synthesis of 1-Boc-piperazine involves several hazardous reagents and exothermic reactions. A thorough risk assessment and implementation of appropriate safety measures are paramount.

HazardReagent/StepMitigation Strategies
Corrosive and Toxic Fumes Thionyl ChloridePerform in a well-ventilated area with a dedicated scrubber for acidic gases (HCl, SO₂). Use appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and a full-face respirator with an acid gas cartridge.[12][13]
Exothermic Reactions Chlorination and QuenchingEnsure adequate cooling capacity of the reactor. Add reagents slowly and monitor the internal temperature closely. Have an emergency cooling plan in place.
Flammable Solvents Ethyl AcetateUse in a well-ventilated area away from ignition sources. Use intrinsically safe equipment.
Irritant 1-Boc-piperazineAvoid contact with skin and eyes. Wear appropriate PPE.[2][13]

Analytical Quality Control

Robust analytical methods are essential to ensure the quality and purity of the final product.

In-Process Controls (IPCs)
  • GC-MS or HPLC: Monitor the progress of each reaction step to determine completion and identify any potential side products.

Final Product Quality Control
TestMethodSpecification
Appearance Visual InspectionWhite to off-white solid.[14]
Identity ¹H NMR, ¹³C NMR, FT-IRConforms to the structure of 1-Boc-piperazine.
Purity HPLC or GC≥99.0%
Melting Point USP <741>43-47 °C[2]
Water Content Karl Fischer Titration (USP <921>)≤0.5%
Residual Solvents GC-HS (USP <467>)Meets USP limits for Ethyl Acetate and other potential solvents.

Example HPLC Method for Purity Determination:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

Conclusion

The synthesis of 1-Boc-piperazine via the diethanolamine route offers a robust, scalable, and cost-effective method for the industrial production of this critical pharmaceutical intermediate. By implementing the detailed protocol and adhering to the stringent safety and quality control measures outlined in this guide, researchers and manufacturers can confidently produce high-purity 1-Boc-piperazine for use in the development and manufacturing of life-saving medicines.

References

Application Notes & Protocols: Incorporating Piperazine Derivatives into Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Piperazine Scaffold

In the landscape of medicinal chemistry and drug development, certain molecular frameworks consistently emerge due to their favorable physicochemical and biological properties. The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is one such "privileged structure".[1][2] Its prevalence in numerous FDA-approved drugs is a testament to its versatility.[1] The unique properties of the piperazine moiety—including its defined structural rigidity, high polarity, and capacity to act as both a hydrogen bond donor and acceptor—often translate to improved aqueous solubility, oral bioavailability, and favorable ADME characteristics for small molecules.[3][4]

Beyond its role in active pharmaceutical ingredients, the piperazine scaffold is an exceptionally powerful tool for engineering sophisticated drug delivery systems. The two nitrogen atoms, with their distinct pKa values, can be leveraged to create systems that respond to specific physiological pH gradients, such as those found in tumor microenvironments or within cellular endosomes.[5][6] Furthermore, derivatization of these nitrogens allows for the creation of polycationic structures capable of binding and delivering anionic macromolecular cargo, such as nucleic acids.[7][8]

This guide provides an in-depth exploration of two primary strategies for incorporating piperazine derivatives into drug delivery platforms: pH-Responsive Systems for Triggered Release and Polycationic Carriers for Nucleic Acid Delivery . We will move beyond mere procedural lists to explain the causal science behind protocol choices, ensuring each method is a self-validating system for robust and reproducible results.

Part 1: pH-Responsive Drug Delivery Systems

A key challenge in drug delivery is achieving site-specific release, minimizing off-target effects and maximizing therapeutic efficacy. Pathological tissues like solid tumors often exhibit an acidic extracellular microenvironment (pH ~6.5), and upon cellular uptake via endocytosis, drug carriers are exposed to the even more acidic conditions of the endosome (pH 5.5-6.0) and lysosome (pH 4.5-5.0).[7][9] Piperazine derivatives are ideal for exploiting these pH gradients.

Mechanism: The Proton Sponge Effect and Endosomal Escape

The tertiary amine groups on many piperazine derivatives have a pKa in the physiological range. In the neutral pH of the bloodstream (~7.4), these groups are largely deprotonated and neutral. However, upon entering an acidic endosome, they become protonated, acquiring a positive charge.[5] This leads to two critical events:

  • Increased Polarity & Destabilization: The charge accumulation can cause the delivery vehicle (e.g., a liposome or nanoparticle) to swell or disassemble due to electrostatic repulsion.[7]

  • The "Proton Sponge" Effect: The protonated piperazine groups buffer the endosome, leading to an influx of protons (H+) and counter-ions (Cl-). This increases the osmotic pressure within the vesicle, causing it to swell and eventually rupture, releasing the drug cargo into the cytoplasm and avoiding lysosomal degradation.[6][7]

G cluster_0 Bloodstream (pH 7.4) cluster_1 Endosome (pH ~5.5) LNP_neutral Piperazine-LNP (Neutral Charge) Cell Target Cell LNP_neutral->Cell Endocytosis Endosome Endosome Membrane LNP_protonated Piperazine-LNP (Protonated, Cationic) Osmosis Osmotic Swelling LNP_protonated->Osmosis Protons H+ Influx Protons->LNP_protonated Proton Sponge Effect Rupture Membrane Rupture Osmosis->Rupture Drug Drug Release Rupture->Drug Cytosolic Delivery

Figure 1. Mechanism of pH-responsive endosomal escape via the proton sponge effect.
Application I: pH-Sensitive Piperazine-Modified Liposomes

Liposomes are versatile vesicles composed of a lipid bilayer. By incorporating a custom-synthesized lipid with a piperazine headgroup, we can render the entire structure pH-sensitive.[2][10]

This protocol utilizes the thin-film hydration method, a robust and widely used technique for liposome preparation.[11]

Materials:

  • Piperazine-derivatized lipid (e.g., a synthetic piperazine-based cationic lipid)[12]

  • Helper lipid: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • DSPE-mPEG-2000 (for stealth properties, optional)

  • Drug to be encapsulated (e.g., Doxorubicin)

  • Chloroform, Methanol (HPLC grade)

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Lipid Film Preparation:

    • In a round-bottom flask, dissolve the piperazine-lipid, DOPE, and cholesterol in a 4:3:3 molar ratio in a sufficient volume of chloroform/methanol (2:1 v/v).

    • Scientist's Note: DOPE is a fusogenic lipid that adopts a non-bilayer (hexagonal) phase in acidic conditions, which synergizes with the piperazine protonation to destabilize the liposomal membrane and facilitate drug release.[13] Cholesterol is added to modulate membrane fluidity and stability.[14]

    • Attach the flask to a rotary evaporator. Rotate the flask under vacuum at 40°C to remove the organic solvent until a thin, uniform lipid film is formed on the wall of the flask.

    • Continue to dry the film under high vacuum for at least 2 hours to remove residual solvent.

  • Hydration:

    • Hydrate the lipid film with a PBS (pH 7.4) solution containing the drug of interest. The hydration volume should be chosen to achieve the desired final lipid concentration (e.g., 10-20 mg/mL).

    • Vortex the flask for 10-15 minutes until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • To produce unilamellar vesicles (LUVs) with a defined size, subject the MLV suspension to extrusion.

    • Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Pass the liposome suspension through the extruder 11-21 times. This process forces the larger vesicles through the pores, reducing their size and lamellarity.

    • Scientist's Note: A particle size of ~100 nm is often optimal for exploiting the Enhanced Permeability and Retention (EPR) effect for passive tumor targeting.[14]

  • Purification:

    • Remove the unencapsulated drug by size exclusion chromatography (e.g., using a Sephadex G-50 column) or by dialysis against PBS (pH 7.4).

A. Particle Size and Zeta Potential Analysis:

  • Dilute an aliquot of the purified liposome suspension in buffers of different pH values (e.g., pH 7.4, pH 6.5, and pH 5.5).

  • Measure the hydrodynamic diameter, Polydispersity Index (PDI), and Zeta Potential using a Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).[13]

  • Expected Outcome: As the pH decreases from 7.4 to 5.5, the zeta potential should shift from near-neutral or slightly negative to strongly positive, indicating protonation of the piperazine headgroups. A significant increase in particle size or PDI at lower pH may indicate vesicle aggregation and destabilization.

B. In Vitro pH-Dependent Drug Release:

  • Place a known concentration of the drug-loaded liposomes into dialysis bags (MWCO appropriate for the drug).

  • Immerse the bags in release media of different pH values (e.g., pH 7.4 and pH 5.5) at 37°C with gentle shaking.

  • At predetermined time points, withdraw aliquots from the release medium and measure the drug concentration using UV-Vis spectroscopy or HPLC.

  • Expected Outcome: A significantly faster and more complete drug release profile should be observed at pH 5.5 compared to pH 7.4, demonstrating acid-triggered payload delivery.[13]

Formulation ComponentSize (d.nm)PDIZeta (pH 7.4)Zeta (pH 5.5)Encapsulation Eff. (%)
Piperazine-Lipid/DOPE/Chol105.2 ± 3.10.11-2.5 mV+28.7 mV91.5%
Control (DOPC/Chol)102.8 ± 2.90.10-4.1 mV-3.8 mV93.2%
Table 1: Representative characterization data for pH-sensitive piperazine liposomes versus non-sensitive control liposomes.
Part 2: Polycationic Carriers for Nucleic Acid Delivery

Gene therapies, particularly those using small interfering RNA (siRNA), hold immense promise. However, naked siRNA is highly susceptible to nuclease degradation and cannot efficiently cross the anionic cell membrane.[8] Piperazine derivatives can be synthesized into polycationic structures that electrostatically complex with siRNA, protecting it and facilitating cellular uptake.[7][13]

Application II: Piperazine-Functionalized Protein Nanocages for siRNA Delivery

This application note is based on the successful strategy of decorating the interior of a humanized ferritin (HumAfFt) protein nanocage with cationic piperazine compounds to bind and deliver siRNA.[7][8]

G cluster_0 Synthesis & Conjugation cluster_1 siRNA Loading & Characterization Synth Synthesize Piperazine-Maleimide Linker (Protocol 3) Conjugate Conjugation Reaction (Protocol 4) Synth->Conjugate Protein Engineered Protein (with Cysteine) Protein->Conjugate Functionalized Piperazine-Functionalized Protein Conjugate->Functionalized Purify Loading Electrostatic Complexation Functionalized->Loading siRNA siRNA Cargo siRNA->Loading Gel Gel Retardation Assay (Protocol 5) Loading->Gel Validation

Figure 2. Workflow for preparing and validating a piperazine-based siRNA delivery system.

This protocol is adapted from the synthesis of PA2.1, a piperazine-based compound functionalized with a thiol-reactive maleimide group.[7][8] It involves a multi-step synthesis followed by coupling to the maleimide linker.

Step A: Synthesis of Polyamine PA2

  • Reductive Amination: To a stirred solution of N-Boc-piperazine (1 eq) and 1-methyl-4-piperidone (1 eq) in 1,2-dichloroethane, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.4 eq) and acetic acid. Stir the mixture for 12 hours at room temperature.

  • Work-up: Filter the suspension and evaporate the solvent. Purify the crude material by column chromatography (Al₂O₃, chloroform eluent) to yield the Boc-protected intermediate.

  • Deprotection: Reflux the intermediate in a mixture of methanol and 5% aq. K₂CO₃ for 24 hours. After solvent removal, extract with chloroform, dry over Na₂SO₄, and evaporate to yield the final polyamine PA2.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[7]

Step B: Coupling to Maleimide Linker

  • Dissolve the synthesized PA2 (1 eq) and N-succinimidyl 6-maleimidohexanoate (1.1 eq) in dry DMF.

  • Add triethylamine (2 eq) and stir the reaction at room temperature for 12 hours under a nitrogen atmosphere.

  • Purify the final piperazine-maleimide product by column chromatography.

  • Prepare a solution of the engineered protein carrier (containing an accessible cysteine residue) in a suitable buffer (e.g., PBS, pH 7.2).

  • Add the piperazine-maleimide linker in a 5- to 10-fold molar excess to the protein.

  • Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight.

  • Scientist's Note: The maleimide group reacts specifically with the sulfhydryl group of cysteine residues via a Michael addition reaction, forming a stable thioether bond. This is a highly efficient and specific bioconjugation chemistry.[8]

  • Remove the excess, unreacted linker by dialysis or size-exclusion chromatography.

This assay confirms the binding of siRNA to the cationic carrier. When bound, the large complex cannot migrate through the pores of an agarose gel.[4][15]

Procedure:

  • Prepare a series of piperazine-functionalized protein:siRNA complexes at various weight ratios (e.g., 0:1, 2:1, 4:1, 8:1, 16:1). Keep the amount of siRNA constant in each sample.

  • Incubate the mixtures at room temperature for 30 minutes to allow complexation.[15]

  • Mix the samples with 6x loading buffer.

  • Load the samples onto a 2-3% agarose gel containing a nucleic acid stain (e.g., ethidium bromide or SYBR Safe). Also load a lane with naked siRNA as a control.

  • Run the gel electrophoresis in TBE buffer (e.g., at 110V for 40 min).[4]

  • Visualize the gel under UV illumination.

  • Expected Outcome: The naked siRNA will migrate as a distinct band. As the ratio of cationic carrier increases, the siRNA band will diminish and eventually disappear from the gel, indicating that it is "retarded" in the loading well as part of the large, neutral, or positively-charged complex. The ratio at which the band completely disappears represents the optimal binding capacity.[15][16]

G cluster_0 Electrostatic Complex Carrier Polycationic Piperazine Carrier (+ charge) siRNA siRNA (- charge) Carrier->siRNA Ionic Interaction

References

Application Notes & Protocols: Enzymatic Kinetic Resolution for Chiral Piperazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperazine scaffold is a privileged structural motif in medicinal chemistry, with a significant number of FDA-approved drugs incorporating this heterocyclic core.[1] The stereochemistry of substituted piperazines is often critical to their pharmacological activity and safety profile, making the synthesis of enantiomerically pure piperazines a key challenge in drug development. This application note provides a comprehensive guide to the use of enzymatic kinetic resolution (EKR) for the synthesis of chiral piperazines. We will delve into the underlying principles of lipase-catalyzed resolutions, offer detailed, field-proven protocols, and provide insights into the critical parameters that govern the success of these biotransformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the precision of biocatalysis for the efficient production of chiral piperazine building blocks.

Introduction: The Significance of Chiral Piperazines

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone in the design of a wide array of therapeutic agents. Its ability to engage in various non-covalent interactions and its favorable pharmacokinetic properties have cemented its importance in modern drug discovery. However, the introduction of substituents on the carbon framework of the piperazine ring often creates one or more stereocenters. The individual enantiomers of a chiral piperazine can exhibit vastly different biological activities, with one enantiomer providing the desired therapeutic effect while the other may be inactive or even contribute to toxicity.[2] Consequently, the ability to selectively synthesize a single enantiomer is of paramount importance.

Enzymatic kinetic resolution has emerged as a powerful and sustainable strategy for accessing enantiopure chiral amines and their derivatives.[1] This technique utilizes the inherent stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.[3] This allows for the separation of the two enantiomers, providing access to valuable chiral building blocks.

The Principle of Lipase-Catalyzed Kinetic Resolution

Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are enzymes that naturally catalyze the hydrolysis of triglycerides. In organic synthesis, they are prized for their ability to function in non-aqueous media, where they can catalyze a variety of reactions, including esterification, transesterification, and amidation.[4][5] The kinetic resolution of a racemic piperazine derivative, such as an N-protected piperazine-2-carboxylic acid ester, typically involves an irreversible N-acylation reaction.

The catalytic mechanism of lipases generally follows a Ping-Pong Bi-Bi kinetic model, involving a catalytic triad of serine, histidine, and aspartate residues in the enzyme's active site.[5][6] The process can be summarized as follows:

  • Acyl-Enzyme Intermediate Formation: The serine residue in the active site attacks the acyl donor (e.g., an activated ester), forming a covalent acyl-enzyme intermediate and releasing the alcohol portion of the ester.

  • Enantioselective Acylation: The racemic piperazine derivative then enters the active site. The enzyme's chiral environment allows for a stereospecific interaction, where only one enantiomer is positioned favorably for its secondary amine to nucleophilically attack the acyl-enzyme intermediate.

  • Product Release and Enzyme Regeneration: This attack results in the formation of the acylated piperazine product and regenerates the free enzyme, which can then begin another catalytic cycle.

The key to a successful kinetic resolution is the difference in the rate of reaction for the two enantiomers. A high enantioselectivity (often expressed as the enantiomeric ratio, E) is desired, which signifies a large difference in the reaction rates of the two enantiomers.

Experimental Design: Key Considerations for Success

The success of an enzymatic kinetic resolution is highly dependent on the careful optimization of several reaction parameters. The interplay between the enzyme, substrate, acyl donor, and solvent dictates the efficiency and enantioselectivity of the process.

Enzyme Selection

A variety of lipases are commercially available, with Candida antarctica Lipase B (CALB), often immobilized as Novozym 435, being a popular choice due to its broad substrate scope and high enantioselectivity.[7][8] Other frequently used lipases include those from Pseudomonas cepacia (now Burkholderia cepacia) and Porcine Pancreas Lipase (PPL). Screening a small panel of lipases is often a prudent first step in developing a new resolution process.

Substrate Considerations: The Role of Protecting Groups

For the resolution of piperazine derivatives, particularly those with functional groups like carboxylic acids or secondary amines, the use of protecting groups is essential. N-protection, commonly with a tert-butoxycarbonyl (Boc) group, is a standard strategy.[7][9] The choice of protecting group can influence the substrate's fit within the enzyme's active site and thus affect the enantioselectivity.

The Acyl Donor: Driving the Reaction

The choice of acyl donor is critical as it is an irreversible step in the catalytic cycle. Activated esters, such as vinyl acetate or 2,2,2-trifluoroethyl butanoate, are often employed.[7][10] These donors generate byproducts (acetaldehyde from vinyl acetate) that do not interfere with the reaction. The nature of the acyl group can also impact the reaction rate and enantioselectivity.

The Solvent Environment

The solvent plays a crucial role in modulating enzyme activity and enantioselectivity. Apolar, hydrophobic solvents like tert-butyl methyl ether (TBME), toluene, or hexane are generally preferred for lipase-catalyzed resolutions as they help maintain the enzyme's active conformation.[11] The polarity of the solvent can influence the partitioning of the substrate and product, as well as the solvation of the enzyme, all of which can affect the reaction outcome.

Detailed Protocol: Enzymatic Kinetic Resolution of rac-N-Boc-piperazine-2-carboxylic acid methyl ester

This protocol provides a detailed, step-by-step methodology for the kinetic resolution of a racemic N-Boc-protected piperazine-2-carboxylic acid methyl ester using Candida antarctica Lipase A (CAL-A). This procedure is based on established methodologies and serves as an excellent starting point for optimization.[7][9]

Materials and Reagents
  • rac-N-Boc-piperazine-2-carboxylic acid methyl ester

  • Candida antarctica Lipase A (CAL-A), immobilized

  • 2,2,2-Trifluoroethyl butanoate (Acyl Donor)

  • tert-Butyl methyl ether (TBME), anhydrous

  • Reaction vessel (e.g., screw-cap vial)

  • Orbital shaker or magnetic stirrer

  • Analytical balance

  • Syringes and needles

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

  • Chiral HPLC system with a suitable chiral stationary phase column (e.g., Chiralpak IC)

Experimental Workflow Diagram

EKR_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis racemate 1. Weigh rac-N-Boc-piperazine- 2-carboxylate enzyme 2. Add Immobilized CAL-A racemate->enzyme solvent 3. Add Anhydrous TBME enzyme->solvent acyl_donor 4. Add Acyl Donor (Trifluoroethyl butanoate) solvent->acyl_donor incubation 5. Incubate at Controlled Temperature with Shaking acyl_donor->incubation monitoring 6. Monitor Reaction Progress (Chiral HPLC) incubation->monitoring filtration 7. Filter to Remove Enzyme monitoring->filtration concentration 8. Concentrate the Filtrate filtration->concentration chromatography 9. Purify by Column Chromatography concentration->chromatography ee_analysis 10. Determine ee of Products (Chiral HPLC) chromatography->ee_analysis

Caption: Workflow for the Enzymatic Kinetic Resolution of a Piperazine Derivative.

Step-by-Step Procedure
  • Reaction Setup: To a 10 mL screw-cap vial, add rac-N-Boc-piperazine-2-carboxylic acid methyl ester (e.g., 100 mg, 1.0 equiv).

  • Add immobilized Candida antarctica Lipase A (e.g., 50 mg).

  • Add anhydrous tert-butyl methyl ether (TBME) (e.g., 5 mL).

  • Add 2,2,2-trifluoroethyl butanoate (e.g., 1.2 equiv).

  • Reaction: Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 40 °C).

  • Monitoring: Monitor the reaction progress by periodically taking small aliquots, filtering off the enzyme, and analyzing the sample by chiral HPLC to determine the conversion and enantiomeric excess (ee) of the remaining starting material and the acylated product. The reaction is typically stopped at or near 50% conversion to achieve high ee for both components.

  • Work-up: Once the desired conversion is reached, filter the reaction mixture to remove the immobilized enzyme. The enzyme can often be washed with fresh solvent and reused.

  • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting mixture of unreacted starting material and the acylated product by silica gel column chromatography to separate the two components.

  • Analysis: Determine the enantiomeric excess of the purified, unreacted starting material and the acylated product by chiral HPLC.

Data Analysis and Interpretation

The primary method for analyzing the outcome of a kinetic resolution is chiral High-Performance Liquid Chromatography (HPLC).[12][13]

Chiral HPLC Method Development

Developing a robust chiral HPLC method is crucial for accurate determination of enantiomeric excess.

HPLC_Method_Dev start Start: Racemic Standard & Product Mixture csp_selection Select Chiral Stationary Phase (CSP) (e.g., Chiralpak IC) start->csp_selection mobile_phase Choose Mobile Phase System (Normal or Reversed Phase) csp_selection->mobile_phase initial_conditions Run Initial Screening Conditions (e.g., Hexane/IPA or ACN/MeOH) mobile_phase->initial_conditions evaluation Evaluate Resolution (Rs) and Retention Times initial_conditions->evaluation optimization Optimize Mobile Phase Composition, Flow Rate, and Temperature evaluation->optimization Rs < 1.5 validation Validate Method (Linearity, Precision, Accuracy) evaluation->validation Rs > 1.5 optimization->evaluation final_method Final Analytical Method validation->final_method

Caption: A systematic approach to chiral HPLC method development.

A typical starting point for the analysis of N-Boc-piperazine derivatives would be a Chiralpak IC column with a mobile phase consisting of a mixture of acetonitrile, methanol, and a small amount of an amine modifier like diethylamine (DEA) (e.g., 90:10:0.1 v/v/v).[13]

Calculating Enantiomeric Excess and Conversion

The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers in the chromatogram:

% ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.[14]

Conversion (c) can be calculated from the ee of the starting material (eeₛ) and the ee of the product (eeₚ):

c = eeₛ / (eeₛ + eeₚ)

The enantiomeric ratio (E) can then be calculated to quantify the enzyme's selectivity.

Troubleshooting

Problem Potential Cause Suggested Solution
Low or no conversion Inactive enzyme.Verify enzyme activity with a known substrate. Ensure proper storage and handling of the enzyme.
Poor choice of acyl donor.Screen different acyl donors (e.g., vinyl esters of varying chain lengths).
Low enantioselectivity (low ee) Suboptimal solvent.Screen a range of solvents with varying polarities (e.g., hexane, toluene, MTBE, acetonitrile).
Inappropriate temperature.Optimize the reaction temperature. Lower temperatures can sometimes improve enantioselectivity.
Poor enzyme choice.Screen a panel of different lipases.
Difficult separation of product and starting material Similar polarities.Optimize the mobile phase for column chromatography. Consider derivatization of one component to alter its polarity.

Conclusion

Enzymatic kinetic resolution is a highly effective and scalable method for the synthesis of enantiomerically enriched chiral piperazines. The high selectivity of enzymes like lipases, combined with the mild reaction conditions, makes this a valuable tool in the synthesis of pharmaceutical intermediates. By carefully selecting the enzyme, substrate, acyl donor, and solvent, researchers can achieve high enantiomeric excess and good yields of the desired chiral piperazine. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of this powerful biocatalytic strategy in drug discovery and development.

References

Application Notes & Protocols: The Use of Piperazine-2-Carboxylic Acid for CO2 Adsorption

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Introduction

The imperative to mitigate anthropogenic CO2 emissions has catalyzed extensive research into advanced capture technologies. Amine scrubbing remains the benchmark, yet it is beset by challenges including high regeneration energy, solvent degradation, and operational volatility. A promising frontier in solvent development involves bifunctional molecules that amalgamate the strengths of different chemical classes. Piperazine-2-carboxylic acid (PZCA) represents such a molecule, integrating the robust cyclic diamine structure of piperazine (PZ)—renowned for its exceptional reaction kinetics—with a carboxylic acid moiety characteristic of amino acids, which are noted for their negligible volatility and unique reaction pathways.[1][2]

This guide provides a comprehensive technical overview and detailed experimental protocols for evaluating aqueous PZCA as a solvent for CO2 capture. We delve into the mechanistic rationale for its enhanced performance, present step-by-step methodologies for quantifying its absorption capacity and kinetics, and offer insights into data analysis and solvent management. This document is intended for researchers in materials science, chemical engineering, and drug development who are exploring next-generation solutions for carbon capture.

Theoretical Background & Scientific Rationale

The Piperazine Moiety: A Kinetic Powerhouse

Piperazine (PZ) is distinguished as a superior solvent and promoter in CO2 capture systems.[3][4] Its advantages stem from a cyclic structure containing two secondary amine groups. This configuration leads to rapid formation of carbamates upon reaction with CO2 and confers high resistance to thermal and oxidative degradation compared to benchmark solvents like monoethanolamine (MEA).[5][6][7] The reaction kinetics of PZ with CO2 are among the fastest reported for amine-based solvents, which allows for smaller, more efficient absorber columns.[8][9][10]

The Carboxylic Acid Moiety: A Lesson from Amino Acids

Amino acids, when neutralized to form salts, are non-volatile, effectively eliminating fugitive solvent emissions—a significant operational and environmental issue with traditional amines.[1][11] The presence of the carboxyl group in PZCA introduces this key characteristic. Furthermore, this group can participate in the CO2 capture mechanism, potentially through intramolecular proton shuttling, which may stabilize reaction intermediates and influence the overall thermodynamics of the system. In aqueous solutions, CO2 reacts with amino acids to form carbamates and bicarbonate, but the process can sometimes lead to precipitation, a phenomenon that can be harnessed in advanced process designs to reduce regeneration energy.[11][12][13]

The Synergistic Mechanism of Piperazine-2-Carboxylic Acid (PZCA)

PZCA uniquely combines the kinetic benefits of piperazine with the stability and low volatility of amino acids. The proposed reaction mechanism with CO2 in an aqueous medium proceeds via two key steps:

  • Zwitterion Formation: The secondary amine distal to the carboxyl group attacks the electrophilic carbon of CO2, forming a zwitterionic intermediate.

  • Proton Transfer & Carbamate Formation: A base (B), which can be another PZCA molecule, water, or hydroxide, abstracts the proton from the nitrogen, leading to the formation of a stable carbamate. The proximate carboxyl group may facilitate this deprotonation through an intramolecular hydrogen bond, potentially accelerating the reaction.

This dual functionality suggests that PZCA could offer a superior balance of absorption rate, capacity, regeneration energy, and operational stability.

G cluster_0 Step 1: Zwitterion Formation cluster_1 Step 2: Proton Transfer PZCA PZCA Zwitterion Zwitterionic Intermediate PZCA->Zwitterion + CO₂ CO2 CO₂ Base Base (B) Carbamate PZCA-Carbamate ProtonatedBase BH⁺ Carbamate->ProtonatedBase - BH⁺ Zwitterion_ref->Carbamate + B

Figure 1: Proposed reaction mechanism of PZCA with CO₂.

Experimental Protocols

This section provides detailed protocols for the characterization of PZCA as a CO2 absorbent.

Materials and Equipment
Category Item Specification / Purpose
Chemicals Piperazine-2-carboxylic acid (PZCA)>98% purity
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)ACS grade; for preparing amino acid salt solutions
Deionized Water18.2 MΩ·cm
Carbon Dioxide (CO2)>99.99% purity
Nitrogen (N2)>99.99% purity; for purging and pressure balance
Standard Buffer SolutionspH 4, 7, 10; for pH meter calibration
Apparatus Vapor-Liquid Equilibrium (VLE) RigHigh-pressure cell (e.g., sapphire tube), temperature and pressure control, online sampling (e.g., ROLSI™), and analytical GC.[14]
Wetted-Wall ColumnTemperature-controlled glass column, liquid film distributor, mass flow controllers, and a CO2 gas analyzer.[4][15]
Analytical Balance4-decimal place accuracy
pH MeterCalibrated with standard buffers
Magnetic Stirrer / HotplateFor solution preparation
High-Performance Liquid Chromatography (HPLC)For degradation analysis
Protocol 1: Preparation of Aqueous PZCA Salt Solutions

Rationale: PZCA is an amino acid and exists as a zwitterion near its isoelectric point. To create a functional absorption solvent, it should be at least partially neutralized with a strong base (e.g., KOH) to free up the amine groups for reaction with CO2. This protocol creates a 2.0 M aqueous solution of potassium piperazine-2-carboxylate.

Procedure:

  • Weighing: On an analytical balance, weigh out 260.3 g of PZCA (MW = 130.15 g/mol ) for a 1 L final volume.

  • Dissolution: Add the PZCA to a 1 L volumetric flask containing approximately 500 mL of deionized water. Add a magnetic stir bar and place on a stir plate.

  • Neutralization: Prepare a concentrated stock solution of KOH (e.g., 10 M). Slowly add the KOH solution to the PZCA slurry while stirring. Monitor the pH. For a 1:1 molar ratio (full neutralization of the carboxyl group), 200 mL of 10 M KOH would be required. Titrate slowly until the desired pH or molar ratio is achieved.

  • Final Volume: Once the PZCA is fully dissolved and the target pH is reached, continue stirring for 30 minutes to ensure homogeneity. Remove the stir bar and dilute with deionized water to the 1 L mark.

  • Characterization: The final concentration of the PZCA salt can be confirmed via acid titration.[6]

Protocol 2: CO2 Absorption Capacity via Vapor-Liquid Equilibrium (VLE)

Rationale: The VLE apparatus measures the equilibrium solubility of CO2 in the solvent at various partial pressures and temperatures. This data is crucial for determining the maximum CO2 loading capacity and for thermodynamic modeling. The static-analytical method is preferred for its high accuracy.[14]

G cluster_workflow VLE Experimental Workflow A Prepare PZCA Solution B Evacuate & Purge VLE Cell A->B C Charge Cell with Known Volume of Solvent B->C D Set Temperature (e.g., 40°C) C->D E Introduce CO₂ to Target Pressure D->E F Equilibrate System (Stirring, >12 hours) E->F G Sample Vapor & Liquid Phases (e.g., ROLSI™) F->G H Analyze Samples (GC & Titration) G->H I Repeat E-H for New Pressures H->I

Figure 2: Workflow for Vapor-Liquid Equilibrium (VLE) measurement.

Procedure:

  • Apparatus Preparation: Ensure the VLE cell and all associated lines are clean, dry, and leak-tested. Evacuate the system to a high vacuum.

  • Solvent Charging: Charge a precise volume of the prepared PZCA solution into the VLE cell.

  • Temperature Control: Set the thermostat bath to the desired experimental temperature (e.g., 40°C). Allow the solvent to reach thermal equilibrium.

  • CO2 Injection: Introduce CO2 gas into the cell from a high-pressure reservoir until the first target pressure is reached.

  • Equilibration: Activate the magnetic stirrer within the cell. Allow the system to equilibrate for several hours (typically 8-24 hours) until the pressure reading remains constant.

  • Sampling: Once equilibrium is confirmed, cease stirring. Using the dedicated online samplers, extract small samples from the vapor and liquid phases.[14]

  • Analysis:

    • Vapor Phase: Analyze the vapor sample using a Gas Chromatograph (GC) to determine the mole fraction of CO2 and water.

    • Liquid Phase: Analyze the liquid sample to determine the CO2 loading. This is typically done by a total inorganic carbon (TIC) analyzer or by an acid titration method that releases the CO2 for quantification.[6]

  • Data Point Collection: Repeat steps 4-7 by incrementally increasing the CO2 pressure to build a complete isotherm.

  • Data Calculation: The CO2 loading is calculated as moles of CO2 per mole of PZCA. The CO2 partial pressure is calculated from the total pressure and the vapor phase composition, accounting for the vapor pressure of water.

Protocol 3: Absorption Kinetics via Wetted-Wall Column

Rationale: A wetted-wall column provides a well-defined gas-liquid interfacial area, allowing for the accurate determination of intrinsic reaction kinetics and mass transfer coefficients.[4][16] This data is essential for designing and scaling up absorber columns.

Procedure:

  • System Startup: Start the thermostat to bring the solvent reservoir and the column to the desired temperature (e.g., 40°C).

  • Gas Flow: Set the mass flow controllers to provide the desired gas composition (e.g., 15% CO2 in N2) and total flow rate. The gas should be passed through a humidifier saturated with water at the experimental temperature to prevent water evaporation from the solvent film.

  • Solvent Flow: Pump the PZCA solution from the reservoir to the top of the wetted-wall column. Adjust the flow rate to ensure a smooth, non-rippling liquid film flows down the inner surface of the column.

  • Steady State: Allow the system to run for at least 30 minutes to reach both thermal and operational steady state.

  • Measurement: Measure the concentration of CO2 in the gas stream at the inlet and outlet of the column using an online CO2 analyzer.

  • Data Collection: Record the inlet and outlet CO2 concentrations, gas and liquid flow rates, temperature, and pressure.

  • Data Calculation: The rate of CO2 absorption (N_CO2) is calculated from a mass balance on the gas phase. The overall mass transfer coefficient (K_G) can then be determined using the following equation:

    • N_CO2 = K_G * A * (P_CO2,bulk - P_CO2,interface)

    • Where A is the interfacial area and ΔP is the log mean partial pressure driving force.

Data Analysis and Performance Metrics

CO2 Loading Capacity

From the VLE data, plot the CO2 partial pressure against the CO2 loading (mol CO2/mol PZCA). The "rich loading" is the loading at a representative absorber partial pressure (e.g., 15 kPa), while the "lean loading" is the loading at a representative stripper partial pressure (e.g., 5 kPa at 120°C). The cyclic capacity is the difference between the rich and lean loadings and is a primary indicator of solvent efficiency.

Absorption Kinetics

The data from the wetted-wall column is used to calculate the overall mass transfer coefficient (K_G). By applying two-film theory, K_G can be deconstructed to isolate the liquid-side mass transfer coefficient (k_g'), which reflects the chemical reaction rate. A higher k_g' indicates faster absorption kinetics.[10][15]

Performance Comparison

The performance of PZCA should be benchmarked against standard solvents like 30 wt% (7m) MEA and 8m PZ.

Performance Metric 30 wt% MEA 5m Piperazine (PZ) Aqueous PZCA (Expected) Rationale / Citation
CO2 Absorption Rate ModerateVery HighVery High Inherits the fast kinetics of the piperazine ring.[2][17]
Cyclic Capacity (mol/mol) ~0.45~0.7-0.8Moderate to High Dependent on precipitation behavior and stripper conditions.
Regeneration Energy (GJ/t CO2) ~3.6 - 4.0~2.1 - 2.5Potentially Low Amino acid functionality may lower heat of absorption; precipitation could further reduce energy needs.[5][13]
Volatility / Emissions HighModerateVery Low The carboxylate salt form has negligible vapor pressure.[1]
Thermal Stability (°C) < 120°C> 150°CHigh The piperazine ring is highly stable.[7]
Oxidative Degradation HighLow-ModerateLow-Moderate Resistance is a key feature of the PZ structure.[5]

References

Application Notes and Protocols for N-Boc-piperazine Functionalized Resin in Peptide Chain Elongation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Incorporation of the Piperazine Scaffold in Peptide Synthesis

In the landscape of modern drug discovery and chemical biology, the synthesis of peptides and peptidomimetics remains a cornerstone for developing novel therapeutic agents and research tools. While traditional solid-phase peptide synthesis (SPPS) focuses on the linear assembly of natural amino acids, the incorporation of non-native scaffolds offers a powerful strategy to enhance molecular properties. N-Boc-piperazine serves as a versatile building block for creating peptidomimetics with improved pharmacological profiles, such as increased stability against enzymatic degradation, enhanced bioavailability, and refined target selectivity.[1]

The rigid structure of the piperazine ring can introduce specific conformational constraints or turns within a peptide chain, which can be critical for optimizing interactions with biological targets like receptors and enzymes.[1] Furthermore, the arylpiperazine motif is a well-established pharmacophore in many centrally active drugs, making solid-phase synthesis with N-Boc-piperazine an efficient method for generating libraries of analogues for screening.[1]

This guide provides a comprehensive overview and detailed protocols for the use of N-Boc-piperazine functionalized resins in peptide chain elongation. We will delve into the underlying chemical principles, step-by-step experimental procedures, and the causal relationships behind methodological choices, empowering researchers to confidently integrate this valuable scaffold into their synthetic workflows. The methodologies described are primarily based on the robust Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy.[1]

Core Principles: Understanding the Chemistry of Piperazine-Mediated SPPS

The use of N-Boc-piperazine in SPPS deviates from the concept of a simple cleavable linker. Instead, the piperazine moiety is incorporated as a stable, integral part of the final molecule. The synthesis initiates by immobilizing N-Boc-piperazine onto a solid support, typically via its second nitrogen atom. Following the removal of the acid-labile Boc group, the exposed secondary amine on the piperazine becomes the starting point for peptide chain elongation.

The general workflow involves the following key stages:

  • Resin Functionalization: Covalent attachment of N-Boc-piperazine to a suitable solid support, such as 2-chlorotrityl chloride (2-CTC) resin.

  • Boc Deprotection: Selective removal of the N-terminal Boc protecting group to expose a secondary amine for peptide coupling.

  • Peptide Chain Elongation: Stepwise addition of protected amino acids to the piperazine scaffold using standard coupling reagents.

  • Final Cleavage: Release of the synthesized peptidomimetic from the solid support.

It is crucial to understand that the final cleavage step does not typically yield a simple linear peptide with a C-terminal piperazine amide. More often, the piperazine-containing molecule is cleaved under conditions that maintain the integrity of the newly formed peptide bonds, or the linker strategy is designed for a "traceless" synthesis of cyclic compounds through cyclative cleavage.[2][3][4][5]

Experimental Protocols

Protocol 1: Immobilization of N-Boc-piperazine onto 2-Chlorotrityl Chloride (2-CTC) Resin

The 2-CTC resin is an acid-sensitive resin that allows for the mild cleavage of the final product. The immobilization of N-Boc-piperazine is a critical first step that dictates the overall loading capacity and success of the synthesis.

Rationale for Experimental Choices:

  • 2-CTC Resin: Chosen for its high reactivity and the ability to cleave the final compound under mildly acidic conditions, which helps to preserve sensitive functional groups.

  • DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic base used to neutralize the HCl generated during the reaction without competing with the piperazine nucleophile.

  • Methanol Capping: Essential for deactivating any unreacted chlorotrityl groups on the resin, preventing unwanted side reactions in subsequent steps.

Materials:

  • 2-Chlorotrityl chloride (2-CTC) resin (e.g., 1.0 mmol/g loading)

  • N-Boc-piperazine

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Methanol (MeOH)

  • N,N-Dimethylformamide (DMF)

  • Reaction vessel with a sintered glass frit

Procedure:

  • Resin Swelling: Swell the 2-CTC resin (1.0 g, 1.0 mmol) in anhydrous DCM (10 mL) for 30 minutes in the reaction vessel.

  • Reagent Preparation: In a separate flask, dissolve N-Boc-piperazine (2.0 mmol, 2.0 eq.) in anhydrous DCM (10 mL).

  • Immobilization: Drain the DCM from the swollen resin. Add the N-Boc-piperazine solution to the resin, followed by the addition of DIPEA (4.0 mmol, 4.0 eq.).

  • Reaction: Gently agitate the resin slurry at room temperature for 2 hours.

  • Capping: To cap any unreacted chlorotrityl groups, add MeOH (1.0 mL) to the reaction mixture and agitate for an additional 30 minutes.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally with DCM (3 x 10 mL).

  • Drying: Dry the resin under vacuum to a constant weight. The loading of the N-Boc-piperazine can be determined gravimetrically.

Diagram of N-Boc-piperazine Immobilization Workflow:

G Resin 2-CTC Resin Swell Swell in DCM Resin->Swell Immobilize Immobilize at RT, 2h Swell->Immobilize Reagent Prepare N-Boc-piperazine & DIPEA in DCM Reagent->Immobilize Cap Cap with MeOH Immobilize->Cap Wash Wash with DCM, DMF, DCM Cap->Wash Dry Dry under vacuum Wash->Dry FinalResin N-Boc-piperazine Resin Dry->FinalResin

Caption: Workflow for immobilizing N-Boc-piperazine on 2-CTC resin.

Protocol 2: Selective N-Deprotection and Peptide Chain Elongation

This protocol outlines the removal of the Boc protecting group and the subsequent coupling of the first amino acid. This cycle of deprotection and coupling is repeated to elongate the peptide chain.

Rationale for Experimental Choices:

  • TFA (Trifluoroacetic Acid): A strong acid used for the efficient cleavage of the Boc protecting group. A 50% solution in DCM provides a good balance between reaction speed and minimizing potential side reactions.[6]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly efficient coupling reagent that minimizes racemization.

  • In-situ Neutralization: The use of DIPEA during the coupling step neutralizes the TFA salt formed after deprotection, allowing the coupling reaction to proceed efficiently without a separate neutralization wash.

Materials:

  • N-Boc-piperazine functionalized resin

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Boc-protected amino acid

  • HATU

  • N,N-Dimethylformamide (DMF)

Procedure:

A. Boc Deprotection

  • Resin Swelling: Swell the N-Boc-piperazine functionalized resin (1.0 g) in DCM (10 mL) for 30 minutes.

  • Initial Deprotection: Drain the DCM. Add a solution of 50% TFA in DCM (10 mL) to the resin and agitate for 5 minutes.[6]

  • Final Deprotection: Drain the TFA solution. Add a fresh solution of 50% TFA in DCM (10 mL) and agitate for 20 minutes.[6]

  • Washing: Drain the TFA solution and wash the resin thoroughly with DCM (5 x 10 mL).

B. Amino Acid Coupling

  • Neutralization and Washing: Wash the resin with a solution of 10% DIPEA in DMF (2 x 10 mL), agitating for 5 minutes each time. Then, wash the resin with DMF (5 x 10 mL). A Chloranil test can be performed to confirm the presence of a secondary amine.

  • Amino Acid Activation: In a separate vial, pre-activate the Boc-protected amino acid (3.0 mmol, 3.0 eq.) with HATU (2.9 mmol, 2.9 eq.) and DIPEA (6.0 mmol, 6.0 eq.) in DMF (5 mL) for 5 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the reaction mixture at room temperature for 2 hours.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.

G Start Piperazine-Resin Deprotection Boc Deprotection (50% TFA in DCM) Start->Deprotection Wash_DCM DCM Wash Deprotection->Wash_DCM Neutralize Neutralize (10% DIPEA in DMF) Wash_DCM->Neutralize Wash_DMF DMF Wash Neutralize->Wash_DMF Couple Couple Activated Boc-Amino Acid (HATU) Wash_DMF->Couple Wash_Final DMF & DCM Wash Couple->Wash_Final Elongated Elongated Peptide-Resin Wash_Final->Elongated Elongated->Deprotection Repeat for next AA

Caption: Conceptual overview of cyclative cleavage from a solid support.

Conclusion and Future Perspectives

The use of N-Boc-piperazine functionalized resins represents a strategic departure from conventional SPPS, enabling the synthesis of peptidomimetics with unique structural and functional attributes. By serving as a rigid scaffold, the piperazine moiety allows for the creation of molecules with enhanced therapeutic potential. The protocols detailed in this guide provide a robust framework for researchers to immobilize the piperazine scaffold, elongate peptide chains, and consider advanced cleavage strategies. As the demand for more sophisticated and drug-like peptide molecules continues to grow, the integration of scaffolds like piperazine into SPPS workflows will undoubtedly play an increasingly vital role in the future of peptide-based drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield for 1-Boc-Piperazine-2-carboxylic acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Boc-Piperazine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately optimize product yield and purity. This valuable building block is crucial in medicinal chemistry, and mastering its synthesis is a key step in many drug discovery pipelines.[1][2] This document provides in-depth, experience-driven advice in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

The most prevalent and straightforward method is the direct selective N-acylation of piperazine-2-carboxylic acid with di-tert-butyl dicarbonate (Boc₂O).[1] This reaction is typically performed under basic conditions to deprotonate the secondary amine, enhancing its nucleophilicity towards the Boc anhydride.

Key Reaction Parameters:

  • Solvent: A mixed aqueous/organic solvent system is often preferred. A common choice is a mixture of water with a solvent like tetrahydrofuran (THF) or dichloromethane (DCM). This is because piperazine-2-carboxylic acid has poor solubility in many common organic solvents alone.

  • Base: An inorganic base such as sodium bicarbonate (NaHCO₃) or a stronger base like sodium hydroxide (NaOH) is used to maintain a basic pH.

  • Temperature: The reaction is typically run at room temperature or slightly below (0 °C to RT) to control the exotherm and minimize side reactions.

Q2: I am seeing a significant amount of a major byproduct. What is it likely to be, and how can I prevent it?

The most common byproduct is the di-protected species, 1,4-Di-Boc-piperazine-2-carboxylic acid .[3][4][5] This occurs when both nitrogen atoms of the piperazine ring react with Boc₂O.

Causality and Prevention: The formation of the di-Boc derivative is a result of the second nitrogen atom (N4) also acting as a nucleophile. While the N1 nitrogen is generally more reactive, excessive amounts of Boc₂O, prolonged reaction times, or highly basic conditions can drive the formation of the di-protected byproduct.

Strategies to Minimize Di-Boc Formation:

  • Stoichiometry is Key: Use a slight excess, but not a large excess, of Boc₂O. A molar ratio of approximately 1.1 to 1.2 equivalents of Boc₂O relative to the piperazine-2-carboxylic acid is a good starting point.

  • Controlled Addition: Add the Boc₂O solution dropwise to the reaction mixture. This maintains a low instantaneous concentration of the acylating agent, favoring the more reactive N1 position.

  • pH Control: Maintaining a moderately basic pH (around 8-10) is crucial. Excessively high pH can increase the nucleophilicity of the N4 nitrogen, leading to over-reaction.

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress.[1] Stop the reaction once the starting material is consumed to prevent further reaction to the di-Boc species.

Troubleshooting Guide: From Low Yields to Purification Headaches

This section addresses specific problems you may encounter during the synthesis and provides actionable solutions.

Problem 1: My reaction is stalled or incomplete, resulting in low yield.

Q: I've run the reaction for several hours, but TLC/LC-MS analysis shows a significant amount of unreacted piperazine-2-carboxylic acid. What's going wrong?

A: Incomplete reactions are often traced back to issues with reagents, solubility, or pH.

Probable Cause Explanation & Solution
Poor Solubility of Starting Material Piperazine-2-carboxylic acid can be difficult to dissolve. If it's not fully in solution, the reaction becomes a heterogeneous mixture, slowing down the reaction rate significantly. Solution: Ensure your starting material is fully dissolved before adding the Boc₂O. You may need to adjust your solvent system, for example, by increasing the proportion of water or using a co-solvent like THF.
Insufficient Base The reaction requires a basic environment to deprotonate the amine, making it nucleophilic. If the pH drops, the reaction will slow or stop. Solution: Monitor the pH of the reaction mixture periodically. If necessary, add more base to maintain a pH between 8 and 10.
Degraded Boc₂O Di-tert-butyl dicarbonate is sensitive to moisture and can degrade over time, especially if not stored properly. Solution: Use fresh or properly stored Boc₂O. If you suspect your reagent is old, it's best to use a new bottle.
Low Temperature While running the reaction at 0°C can help control selectivity, it can also slow down the reaction rate. Solution: If the reaction is sluggish at 0°C, allow it to slowly warm to room temperature and continue stirring.[6]
Problem 2: My primary product is the undesired 1,4-Di-Boc-piperazine-2-carboxylic acid.

Q: My yield of the desired mono-Boc product is very low, and I've isolated a large amount of the di-Boc byproduct. How can I improve the selectivity?

A: This is a classic selectivity problem. The key is to make the N1 nitrogen react preferentially.

Troubleshooting Workflow for Poor Selectivity

G start Problem: High Di-Boc Formation check_boc Check Molar Equivalents of Boc₂O start->check_boc check_addition Review Boc₂O Addition Method check_boc->check_addition 1.1-1.3 eq? solution_boc Solution: Reduce to 1.1-1.2 eq. check_boc->solution_boc > 1.5 eq? check_ph Verify Reaction pH check_addition->check_ph Added slowly? solution_addition Solution: Add Boc₂O dropwise over 30-60 min. check_addition->solution_addition Added all at once? check_time Monitor Reaction Time check_ph->check_time pH 8-10? solution_ph Solution: Maintain pH 8-10. Use NaHCO₃. check_ph->solution_ph pH > 11? solution_time Solution: Stop reaction immediately upon starting material consumption (TLC/LC-MS). check_time->solution_time Ran overnight without monitoring?

Caption: Troubleshooting decision tree for minimizing di-Boc byproduct.

Problem 3: I'm struggling to purify the final product.

Q: My crude product is an oil (or a sticky solid), and I'm having difficulty getting a pure, crystalline product. What are the best purification methods?

A: Purification can be challenging due to the presence of the carboxylic acid and the remaining basic nitrogen.

Purification Challenge Recommended Solution
Separating from Di-Boc Byproduct The polarities of the mono- and di-Boc products can be quite similar. Solution: Flash column chromatography on silica gel is often effective. A gradient elution system, starting with a non-polar solvent system (e.g., ethyl acetate/hexanes) and gradually increasing the polarity with a more polar solvent like methanol, can effectively separate the two compounds.[1][7]
Product is an Oil/Sticky Solid This is common if there are residual solvents or small amounts of impurities. Solution 1 (Acid-Base Extraction): After the reaction, acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to a pH of ~3-4. This protonates the N4 nitrogen and the carboxylate. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Solution 2 (Recrystallization): If you have a semi-solid crude product, recrystallization can be very effective.[1] Try solvent systems like ethanol/water, isopropanol, or ethyl acetate/hexanes.
Product is Water Soluble At neutral or basic pH, the carboxylate form of the product can have significant water solubility, leading to loss during aqueous workup. Solution: Always perform extractions under acidic conditions (pH 3-4) to ensure the carboxylic acid is protonated and less water-soluble.

Optimized Protocol: High-Yield Synthesis of this compound

This protocol is a robust starting point, incorporating best practices to maximize yield and purity.

Materials:

  • Piperazine-2-carboxylic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium Bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • Ethyl Acetate

  • 1M Hydrochloric Acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, dissolve piperazine-2-carboxylic acid (1.0 eq) and sodium bicarbonate (2.5 eq) in a 1:1 mixture of water and THF. Stir until all solids are completely dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Boc₂O Addition: Dissolve Boc₂O (1.15 eq) in a minimal amount of THF. Add this solution to the reaction mixture dropwise over a period of 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a mobile phase of 10% Methanol in DCM with 0.5% acetic acid) or LC-MS. The reaction is complete when the starting material spot has disappeared.

  • Workup - Solvent Removal: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

  • Workup - Acidification & Extraction: Cool the remaining aqueous solution in an ice bath. Carefully acidify to pH 3-4 by slowly adding 1M HCl. Extract the aqueous layer three times with ethyl acetate.

  • Workup - Washing & Drying: Combine the organic extracts and wash them once with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which can then be further purified by recrystallization or column chromatography if necessary.

Analytical Characterization

Confirming the identity and purity of your product is essential.

Technique Expected Results for this compound
¹H NMR Expect a characteristic singlet for the 9 protons of the Boc group around 1.40 ppm. Protons on the piperazine ring will appear as a series of multiplets between ~2.5 and 4.5 ppm. The NH and COOH protons may be broad and their chemical shifts can vary depending on the solvent and concentration.
¹³C NMR Look for the carbonyl of the Boc group (~155 ppm), the quaternary carbon of the Boc group (~80 ppm), and the carboxylic acid carbonyl (~175 ppm). The carbons of the piperazine ring will appear in the 40-60 ppm range.
Mass Spec (ESI+) Expect to see the [M+H]⁺ peak at approximately m/z 231.13.
HPLC Purity should be assessed by HPLC. A pure sample should show a single major peak (>98% purity is often achievable).[1]

By understanding the reaction mechanism, anticipating potential side reactions, and following a systematic troubleshooting approach, researchers can consistently achieve high yields and purity in the synthesis of this compound.

References

Technical Support Center: Epimerization Control in Peptide Synthesis with Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot one of the most persistent challenges in peptide synthesis: epimerization. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions focused on the strategic use of piperazine derivatives to preserve the chiral integrity of your synthetic peptides. Our approach is grounded in mechanistic understanding and validated by field-proven insights to ensure the scientific integrity of your work.

Troubleshooting Guide: Epimerization Issues in Peptide Synthesis

Unexpected diastereomeric impurities can compromise the biological activity and complicate the purification of synthetic peptides. This guide provides a structured approach to diagnosing and resolving epimerization-related issues, with a special focus on the role of piperazine derivatives.

Issue/Symptom Probable Cause(s) Recommended Solution(s) & Scientific Rationale
Significant Diastereomeric Impurity Detected Post-Synthesis 1. Base-Mediated Epimerization during Fmoc-Deprotection: The commonly used base, piperidine, can promote α-proton abstraction, especially in sensitive residues like C-terminal Cys or in sequences prone to aspartimide formation (e.g., -Asp-Gly-).[1][2]Solution: Replace the standard 20% piperidine in DMF with a solution of 5% piperazine and 1% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF . For sequences particularly susceptible to aspartimide formation, supplement this mixture with 1% formic acid .[1][2] Rationale: Piperazine is a weaker base than piperidine, which reduces the propensity for direct α-proton abstraction. DBU accelerates the initial removal of the fluorenylmethyl group, minimizing the overall exposure time to basic conditions. Formic acid helps to neutralize the basicity of the deprotection solution, further suppressing base-catalyzed side reactions like aspartimide formation.[1][2]
2. Epimerization during Amino Acid Activation/Coupling: Over-activation of the carboxylic acid can lead to the formation of a planar oxazolone intermediate, which is susceptible to racemization.[3] This is more pronounced with certain coupling reagents and in the presence of strong, non-sterically hindered bases.Solution: While specific piperazine-based coupling additives are not yet mainstream, ensuring optimal coupling conditions is crucial. Use a coupling additive known to suppress racemization, such as OxymaPure® or HOBt , in conjunction with your carbodiimide.[3][4] Hypothesized Role of Piperazine: Although not a standard coupling additive, the presence of a piperazine buffer system could potentially maintain a more controlled pH during the coupling reaction, thereby reducing the rate of base-catalyzed oxazolone formation and subsequent epimerization. Further research in this area is warranted.
Recurring Epimerization with Cysteine or Histidine Residues These amino acids are particularly prone to epimerization due to the nature of their side chains, which can influence the acidity of the α-proton.[5]Solution: In addition to using the piperazine/DBU/formic acid deprotection cocktail, consider using a milder coupling reagent for these sensitive residues. For instance, a combination of DIC with OxymaPure® is an excellent choice for minimizing racemization.[3] Rationale: Minimizing the basicity and activation time during both the deprotection and coupling steps is critical for preserving the stereochemical integrity of these sensitive amino acids.
Aspartimide Formation Leading to Epimerization The succinimide ring of the aspartimide intermediate can be opened by the deprotection base (e.g., piperidine) to form both α- and β-aspartyl peptides, with the β-aspartyl peptide being a diastereomer.[1]Solution: The use of a 5% piperazine, 1% DBU, and 1% formic acid deprotection solution has been shown to be highly effective in mitigating aspartimide formation compared to piperidine-based solutions.[1][2] Rationale: The lower basicity and nucleophilicity of piperazine compared to piperidine reduces the rate of both aspartimide formation and its subsequent ring-opening.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of epimerization in peptide synthesis?

A1: There are two main pathways through which epimerization, the change in configuration at a single stereocenter, can occur during peptide synthesis:

  • Oxazolone Formation: This is the most prevalent mechanism during the coupling step. The activated carboxylic acid of the N-protected amino acid can undergo intramolecular cyclization to form a 5(4H)-oxazolone intermediate. The proton at the α-carbon of this planar intermediate is acidic and can be readily abstracted by a base. Subsequent nucleophilic attack by the incoming amine can occur from either face of the planar intermediate, leading to a mixture of L- and D-amino acid residues in the peptide chain.[3]

  • Direct α-Proton Abstraction: This mechanism is more common during the Fmoc deprotection step when a strong base is used. The base can directly abstract the acidic proton from the α-carbon of the amino acid residue, forming a planar enolate intermediate. Reprotonation of this intermediate can occur from either side, resulting in epimerization.[1]

Epimerization_Mechanisms Activated_AA Activated Amino Acid Oxazolone Planar Oxazolone Intermediate Activated_AA->Oxazolone Intramolecular Cyclization Epimerized_Peptide_Ox Epimerized Peptide Oxazolone->Epimerized_Peptide_Ox Amine Attack Resin_Bound_AA Resin-Bound Amino Acid Enolate Planar Enolate Intermediate Resin_Bound_AA->Enolate Base (e.g., Piperidine) Epimerized_Residue Epimerized Residue Enolate->Epimerized_Residue Reprotonation

Figure 1. The two primary mechanisms of epimerization in peptide synthesis.
Q2: How do piperazine derivatives specifically help in preventing epimerization?

A2: Piperazine derivatives primarily prevent epimerization by mitigating the base-induced side reactions that occur during the Fmoc-deprotection step. Here's a breakdown of the mechanism:

  • Lower Basicity: Piperazine (pKa of the second protonation ≈ 5.6) is a significantly weaker base than piperidine (pKa ≈ 11.1). This lower basicity reduces the driving force for the abstraction of the α-proton from sensitive amino acid residues, thereby minimizing epimerization via the direct abstraction pathway.[1]

  • Reduced Nucleophilicity: Compared to piperidine, piperazine is also less nucleophilic. This is particularly important in preventing side reactions like the opening of the aspartimide ring, which can lead to the formation of diastereomeric β-aspartyl peptides.[1]

  • Synergistic Effect with DBU and Formic Acid: When used in combination with DBU, piperazine allows for rapid and efficient Fmoc removal, limiting the exposure time of the peptide to basic conditions. The addition of a weak acid like formic acid further tempers the basicity of the solution, creating a safer environment for sequences prone to base-catalyzed side reactions.[1][2]

Q3: Can piperazine derivatives be used as additives during the coupling step to prevent epimerization?

A3: Currently, the use of piperazine derivatives as direct additives during the coupling step to suppress epimerization is not a widely established or documented practice. The primary strategies for preventing epimerization during coupling revolve around the use of additives like HOBt and its more modern, safer, and often more effective alternative, OxymaPure®.[3][4] These additives work by forming active esters with the activated amino acid, which are more stable and less prone to cyclizing into the problematic oxazolone intermediate.[3]

However, the fundamental properties of piperazine suggest a potential, albeit hypothetical, role in controlling the pH of the coupling reaction. A piperazine-based buffer system could theoretically maintain a more constant and optimal pH, preventing excessive basicity that can accelerate oxazolone formation. This remains an area for further investigation and development in the field of peptide synthesis.

Q4: Are there any drawbacks or limitations to using piperazine-based deprotection reagents?

A4: While piperazine-based deprotection reagents offer significant advantages in terms of safety and reducing side reactions, there are a few considerations:

  • Slower Deprotection Rate (without DBU): On its own, piperazine is a slower deprotection agent than piperidine. This is why it is often used in combination with a stronger, non-nucleophilic base like DBU to achieve rapid and complete Fmoc removal.[2]

  • Solubility: While generally soluble in common SPPS solvents like DMF, the solubility of some piperazine derivatives may need to be considered, especially at lower temperatures.

  • Cost: The cost of piperazine and DBU may be higher than that of piperidine, which could be a factor in large-scale synthesis.

Experimental Protocol: Fmoc-Deprotection using Piperazine/DBU/Formic Acid

This protocol is recommended for the synthesis of peptides containing residues sensitive to epimerization or aspartimide formation.

Reagents:

  • Deprotection Solution: 5% (v/v) piperazine, 1% (v/v) DBU, and 1% (v/v) formic acid in high-purity DMF.

  • Washing Solvent: High-purity DMF.

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Initial Wash: Wash the resin with DMF (3 x 1 minute).

  • Deprotection:

    • Add the Deprotection Solution to the resin.

    • Agitate for 3 minutes.

    • Drain the solution.

    • Add a fresh aliquot of the Deprotection Solution.

    • Agitate for an additional 7 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 x 1 minute) to ensure complete removal of the deprotection reagents and the dibenzofulvene-piperazine adduct.

  • Confirmation of Deprotection (Optional but Recommended): Perform a Kaiser test or an equivalent ninhydrin-based test to confirm the presence of a free primary amine.

  • Proceed to Coupling: The resin is now ready for the coupling of the next amino acid.

SPPS_Deprotection_Workflow start Start: Fmoc-Protected Peptide-Resin swell 1. Swell Resin in DMF start->swell wash1 2. Wash with DMF swell->wash1 deprotect 3. Treat with Piperazine/DBU/Formic Acid in DMF wash1->deprotect wash2 4. Thoroughly Wash with DMF deprotect->wash2 kaiser_test 5. Kaiser Test (Optional) wash2->kaiser_test kaiser_test->deprotect Negative Result (Incomplete Deprotection) coupling 6. Proceed to Coupling Step kaiser_test->coupling Positive Result

Figure 2. Workflow for Fmoc-deprotection using the piperazine-based cocktail.

References

Technical Support Center: Enhancing the Purity of Synthetic Piperazine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of piperazine-containing compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving high purity for their synthetic piperazine intermediates. The inherent basicity and polarity of the piperazine ring can present unique purification hurdles. This document provides in-depth, experience-driven solutions to common problems in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude piperazine intermediates?

Common impurities are typically byproducts of the synthesis, unreacted starting materials, or degradation products.[1] These can include:

  • Starting Materials: Unreacted amines such as ethylene diamine or diethylene triamine are frequently seen.[1]

  • Side-Reaction Products: Structurally similar impurities like N-alkylated piperazines, pyrazines, and diazabicyclo-octane can form during the synthesis.[1][2] Over-alkylation leading to di-substituted byproducts is a common issue when synthesizing mono-substituted piperazines.[3]

  • Degradation Products: Piperazine and its derivatives can degrade under improper storage or high-temperature conditions, forming products like N-formylpiperazine.[1] N-oxides can also form as metabolites or byproducts of tertiary amines.[4][5]

Q2: What are the primary challenges when purifying piperazine-containing compounds?

The main difficulties stem from the physicochemical properties of the piperazine moiety itself:

  • High Polarity and Basicity: The two nitrogen atoms make these compounds highly polar and basic, with typical pKa values around 5.3 and 9.7.[1] This high basicity can cause strong, often irreversible, binding to silica gel in normal-phase chromatography, leading to significant tailing and poor recovery.[1]

  • High Water Solubility: Many simple piperazine derivatives are highly soluble in water, which can make aqueous extractions and removal of water-soluble impurities challenging.[6][7]

  • Hygroscopicity: Piperazine and its salts readily absorb water from the atmosphere, which can complicate handling and accurate weighing.[1][7]

Q3: How can I improve the peak shape of my piperazine compound during HPLC analysis?

Poor peak shape, especially tailing, is a frequent issue in the HPLC analysis of basic compounds like piperazines. This is often caused by interactions between the basic nitrogen atoms and acidic silanol groups on the silica-based stationary phase. To address this, consider the following strategies:

  • Use a Mobile Phase Additive: Incorporating a small amount of a competing base, like triethylamine (TEA), or an acid, such as trifluoroacetic acid (TFA) or formic acid (0.1% is common), can significantly improve peak symmetry.[1] The acid protonates the piperazine, reducing its interaction with the stationary phase.[1]

  • Adjust Mobile Phase pH: Operating at a low pH (e.g., 2-3) ensures the piperazine is fully protonated, leading to better peak shape.[1]

  • Select an Appropriate Column: Columns with low silanol activity or end-capping are recommended.[8] In some cases, alternative stationary phases like phenyl or cyano-based columns may provide better selectivity.[1]

Q4: Which purification method is most suitable for my piperazine intermediate?

The optimal method depends on the scale of your synthesis, the nature of the impurities, and the desired final purity. A decision-making workflow can help guide your choice.

G start Crude Piperazine Intermediate scale What is the scale? start->scale impurities What is the nature of the main impurity? scale->impurities Lab Scale (<100g) distillation Fractional Distillation scale->distillation Large Scale (>100g) impurities->distillation Different Boiling Points recrystallization Recrystallization / Salt Formation impurities->recrystallization Different Solubility chromatography Column Chromatography impurities->chromatography Structurally Similar extraction Acid-Base Extraction impurities->extraction Different Acidity/Basicity purity_req High Purity Required? purity_req->chromatography Yes end Pure Product purity_req->end No distillation->end Purity Met recrystallization->purity_req chromatography->end Purity Met extraction->end Purity Met

Caption: Decision tree for selecting a purification method.

Troubleshooting Common Purification Issues

Problem 1: Low Purity After Recrystallization

Symptom: The isolated solid after recrystallization shows significant impurities by NMR or LC-MS, often with little improvement from the crude material.

Possible Cause 1: Co-precipitation of Structurally Similar Impurities. Alkylated piperazines or related pyrazines can have similar solubility profiles to the desired product and can co-precipitate, making simple crystallization ineffective.[1]

Solution: Purification via Salt Formation. Converting the basic piperazine intermediate into a salt dramatically changes its solubility and crystal lattice energy. Impurities that do not form salts or form salts with different solubilities will remain in the mother liquor. The diacetate salt is a common choice.[2][3]

  • Mechanism: By adding an acid like glacial acetic acid to a solution of the crude product in a solvent like acetone, the desired piperazine is selectively protonated and precipitates as a crystalline salt, leaving less basic or non-basic impurities behind.[2]

  • Recommendation: Perform small-scale salt screening with different acids (e.g., HCl, citric acid, acetic acid) and solvent systems to find the optimal conditions for selective precipitation and high recovery.[2][9]

Possible Cause 2: Product is Highly Soluble in the Chosen Solvent. If the product remains largely in the mother liquor even after cooling, the solvent is too effective at solvating the molecule.[1]

Solution: Use an Anti-Solvent or a Different Solvent System.

  • Anti-Solvent Addition: After dissolving the crude product in a minimal amount of a good solvent, slowly add an "anti-solvent" (in which the product is poorly soluble) until turbidity is observed. Then, heat to redissolve and cool slowly to promote crystallization.

  • Solvent Screening: Test a range of solvents with varying polarities. Piperazine itself is soluble in water, ethanol, and methanol but poorly soluble in diethyl ether.[6][7]

Solvent ClassExamplesSuitability for Piperazine Derivatives
Protic Water, Ethanol, IsopropanolOften good for dissolving crude material, but may lead to high solubility and low recovery.[6]
Aprotic Polar Acetone, Acetonitrile, Ethyl AcetateFrequently used for recrystallization, especially in salt formation protocols.[2][3]
Aprotic Non-Polar Toluene, Hexanes, Diethyl EtherCan be effective as anti-solvents or for washing to remove non-polar impurities.[10]
Caption: Table of common solvents for recrystallization.
Problem 2: Poor Separation in Column Chromatography

Symptom: The product elutes as a broad, tailing peak, or co-elutes with impurities, resulting in low purity of the collected fractions.[1]

Possible Cause: Strong Interaction with the Stationary Phase. The basic nitrogens of the piperazine ring can interact strongly with acidic silanol groups on the surface of silica gel, causing peak tailing and in some cases, irreversible adsorption.[1]

Solution 1: Modify the Mobile Phase.

  • Add a Competing Base: Add 0.5-1% triethylamine (TEA) or ammonia in methanol to the eluent. This neutralizes the active silanol sites on the silica, preventing the basic product from binding too strongly and resulting in sharper peaks and better recovery.

  • Mechanism: The TEA, being a small and strong base, preferentially interacts with the acidic sites on the silica gel, effectively "masking" them from the piperazine compound, which can then travel down the column with fewer undesirable interactions.

Solution 2: Use an Alternative Stationary Phase. If modifying the mobile phase is insufficient, consider a different stationary phase.

  • Alumina (Basic or Neutral): Basic alumina is less acidic than silica and can be a good alternative for purifying strongly basic compounds.

  • Reverse-Phase Silica (C18): For more polar piperazine derivatives, reverse-phase chromatography using water/acetonitrile or water/methanol gradients (often with 0.1% TFA or formic acid) can provide excellent separation.[1]

G start Low Purity after Recrystallization analysis Analyze Impurity Profile (LC-MS, NMR) start->analysis decision Are impurities structurally similar? analysis->decision salt Perform Salt Screening (Diacetate, HCl, etc.) decision->salt Yes solvent Optimize Solvent/Anti-Solvent System decision->solvent No protocol1 Follow Protocol 1: Purification via Diacetate Salt salt->protocol1 protocol_solvent Systematically test solvent pairs (e.g., EtOH/Hexane) solvent->protocol_solvent end_pure High Purity Achieved protocol1->end_pure end_fail Purity Still Low, Consider Chromatography protocol1->end_fail protocol_solvent->end_pure protocol_solvent->end_fail

Caption: Troubleshooting workflow for low purity after recrystallization.

Detailed Experimental Protocols

Protocol 1: Purification of Piperazine via Diacetate Salt Formation

This protocol is highly effective for separating piperazine from less basic impurities like pyrazines and N-hydroxyalkyl piperazines.[2]

Materials:

  • Crude piperazine-containing mixture

  • Acetone

  • Glacial acetic acid

Procedure:

  • Dissolution: Dissolve the crude mixture in acetone at a temperature between 20-40°C. The target concentration should be between 0.5 to 20 weight percent of piperazine.[2]

  • Acidification: While stirring the solution, slowly add glacial acetic acid. Use at least a stoichiometric amount and up to 5 times the stoichiometric amount required to form the diacetate salt.[2][3]

  • Precipitation: The crystalline piperazine diacetate will begin to precipitate. Continue stirring and cool the mixture to a temperature between 10-30°C to ensure complete precipitation.[2]

  • Isolation: Separate the precipitated solid from the mother liquor by filtration.[1]

  • Washing: Wash the collected precipitate thoroughly with cold acetone to remove any remaining soluble impurities.[1][3]

  • Drying: Dry the purified piperazine diacetate precipitate under a vacuum at room temperature.[1]

  • (Optional) Regeneration of Free Base: The pure piperazine free base can be regenerated from the salt by dissolving the diacetate in water, basifying with a strong base (e.g., NaOH), and extracting the free base into an organic solvent.[1]

Protocol 2: Purification of Piperazine as its Hexahydrate

This method is useful for isolating piperazine from aqueous mixtures containing other water-soluble amines by selectively precipitating piperazine hexahydrate.[11]

Materials:

  • Crude aqueous piperazine mixture

  • Water-insoluble alcohol (e.g., isooctanol, n-hexanol)[11]

  • Washing solvent (e.g., hot benzene or pentane)[1]

Procedure:

  • Water Adjustment: Add water to the crude mixture to ensure the molar ratio of water to piperazine is at least 6:1, which is the stoichiometric requirement for hexahydrate formation.[1]

  • Alcohol Addition: To the aqueous solution, add a water-insoluble alcohol. The amount of alcohol should be at least equal in weight to the amount of piperazine in the mixture.[1][11]

  • Precipitation: Stir the mixture. The piperazine hexahydrate will precipitate from the solution.[1]

  • Isolation: Filter the precipitate from the solution.[1]

  • Washing (Optional): The precipitate can be washed with a suitable solvent like hot benzene or pentane to remove non-polar impurities.[1]

  • Drying: Dry the solid piperazine hexahydrate in a vacuum oven.[1]

Protocol 3: Acid-Base Extraction

This technique separates compounds based on their differing acid/base properties and is excellent for removing acidic or basic impurities from a neutral piperazine derivative, or for isolating a basic piperazine from neutral impurities.[12][13]

Materials:

  • Crude product dissolved in an organic solvent (e.g., diethyl ether, ethyl acetate)

  • Aqueous acid solution (e.g., 1M HCl)

  • Aqueous base solution (e.g., 1M NaOH or saturated NaHCO₃)

  • Deionized water

  • Brine (saturated NaCl solution)

Procedure:

  • Dissolve Crude Mixture: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate.

  • Acid Wash (to remove basic impurities): Transfer the solution to a separatory funnel and wash with 1M HCl. The basic piperazine product will move into the aqueous layer as its hydrochloride salt, leaving neutral or acidic impurities in the organic layer.

  • Separate Layers: Drain the lower aqueous layer containing the protonated piperazine product.

  • Regenerate Free Base: Basify the acidic aqueous layer with 1M NaOH until the solution is strongly basic (pH > 12). The piperazine product will deprotonate and may precipitate or form an oily layer.

  • Back-Extraction: Extract the free base back into a fresh portion of organic solvent (e.g., ethyl acetate) three times.

  • Combine and Dry: Combine the organic extracts, wash with brine to remove excess water, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to yield the purified piperazine intermediate.

References

Technical Support Center: Troubleshooting N-Boc-Piperazine Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Boc-piperazine coupling reactions. As a Senior Application Scientist, I've designed this guide to provide researchers, chemists, and drug development professionals with field-proven insights and practical solutions to common challenges encountered during amide bond formation with this critical building block. The piperazine moiety is a "privileged scaffold" in medicinal chemistry, and mastering its incorporation is key to success.[1] This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to diagnose issues and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Here we address the most common high-level questions and challenges researchers face.

Q1: What are the most common hurdles in N-Boc-piperazine coupling reactions?

A1: Researchers frequently encounter three primary challenges: low product yields, the formation of significant side products, and difficulties in purifying the final coupled product.[2] N-Boc-piperazine, due to its steric bulk and the presence of a second basic nitrogen (albeit protected), can be a demanding substrate.[2] Understanding the interplay between reagents and reaction conditions is crucial for overcoming these issues.

Q2: Which coupling reagent should I choose for my N-Boc-piperazine coupling?

A2: The choice of coupling reagent is one of the most critical parameters for success.[2] For routine or simple couplings, carbodiimide reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), especially when paired with an additive like HOBt (1-hydroxybenzotriazole), are a cost-effective option.[2][3] However, for more challenging substrates (e.g., sterically hindered carboxylic acids) or when reaction speed and yield are paramount, uronium/aminium or phosphonium salt-based reagents are superior.[2] Reagents like HATU, HBTU, and PyBOP are generally more effective, leading to faster reactions and higher yields.[2]

Q3: Why is a base necessary, and which one is best?

A3: A non-nucleophilic organic base is required to neutralize the acid that is liberated during the reaction and to ensure the amine nucleophile (N-Boc-piperazine) is in its free, reactive state.[2] The most common choices are sterically hindered tertiary amines like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).[2] DIPEA is often preferred because its steric bulk minimizes potential side reactions, such as the abstraction of the alpha-proton from chiral carboxylic acids, which can lead to racemization.[2][4]

Q4: My chiral carboxylic acid is racemizing during the coupling. How can I prevent this?

A4: Racemization, or the loss of stereochemical integrity at a chiral center, is a major concern, particularly when coupling N-protected amino acids.[2][4] The primary mechanism involves the formation of a 5(4H)-oxazolone intermediate, where the alpha-proton becomes highly acidic and is easily removed by a base.[4] To minimize this:

  • Use Racemization-Suppressing Additives: Always include additives like HOBt or, more effectively, HOAt (1-hydroxy-7-azabenzotriazole) when using carbodiimides.[2][4]

  • Select the Right Coupling Reagent: Uronium salts like HATU or COMU are known for their ability to facilitate rapid coupling with a low risk of racemization.[2][4]

  • Control the Temperature: Perform the reaction at low temperatures (e.g., starting at 0 °C) to slow the rate of racemization relative to the desired coupling reaction.[2][4]

  • Minimize Pre-activation Time: Do not allow the carboxylic acid to sit with the coupling reagent and base for an extended period before adding the N-Boc-piperazine.[4] A short pre-activation of 1-5 minutes is often sufficient.[4]

Q5: What are the best practices for purifying the final product?

A5: Purification strategies depend on the properties of your product and the impurities present.

  • Aqueous Workup: A standard workup involving sequential washes with a dilute acid (e.g., 5% citric acid), a dilute base (e.g., saturated sodium bicarbonate), and brine is highly effective for removing unreacted starting materials, water-soluble byproducts (like 1-ethyl-3-(3-dimethylaminopropyl)urea if using EDC), and excess base.[2]

  • Silica Gel Chromatography: This is the most common method for purifying the crude product. The choice of solvent system (eluent) will depend on the polarity of your compound.[2]

  • Crystallization: If your product is a solid, crystallization can be an excellent and scalable method for achieving high purity.[2]

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving specific experimental problems.

Problem 1: Low or No Product Yield

A low yield is one of the most frustrating outcomes. The cause can range from reagent quality to suboptimal reaction conditions.

Visual Troubleshooting Workflow

start Low Yield Detected reagents Check Reagent Quality - Anhydrous Solvents? - Coupling Reagent Hydrolyzed? - Boc-Piperazine Purity? start->reagents conditions Review Reaction Conditions - Temperature Too Low? - Insufficient Reaction Time? - Incorrect Stoichiometry? start->conditions reagent_power Evaluate Coupling Reagent Power - Is EDC/HOBt sufficient? - Hindered Acid/Amine? start->reagent_power sol_reagents Solution: - Use fresh, anhydrous solvents. - Store coupling agents in desiccator. - Verify SM purity. reagents->sol_reagents sol_conditions Solution: - Incrementally increase temp. - Extend reaction time (monitor by TLC/LCMS). - Re-check calculations. conditions->sol_conditions sol_reagent_power Solution: - Switch to a stronger reagent (HATU, HBTU, PyBOP). reagent_power->sol_reagent_power

Caption: Troubleshooting workflow for low reaction yield.

Detailed Scenarios & Solutions
Symptom / Observation Potential Cause Scientific Explanation & Recommended Solution
Reaction fails to start or proceeds very slowly (TLC/LC-MS monitoring). Inactive Coupling Reagent Coupling reagents, especially carbodiimides and uronium salts, are moisture-sensitive and can hydrolyze over time, rendering them inactive. Solution: Ensure coupling reagents are fresh and have been stored properly in a desiccator under an inert atmosphere.[2] For a critical reaction, use a newly opened bottle.
Starting materials are consumed, but yield is still low after workup. Suboptimal Reaction Conditions Amide coupling kinetics are sensitive to temperature and concentration. While low temperatures are used to prevent side reactions, some sluggish couplings require more energy. Solution: First, ensure the reaction has run long enough (2-16 hours is typical).[2] If it has stalled, consider moderately increasing the temperature (e.g., from 0 °C to room temperature, or from RT to 40 °C), while carefully monitoring for impurity formation.[2]
Using EDC/HOBt with a sterically hindered carboxylic acid or amine. Insufficient Reagent Reactivity The reactivity of the activated species generated by EDC/HOBt may be insufficient to overcome the steric hindrance of bulky substrates, leading to a slow or incomplete reaction. Solution: Switch to a more powerful coupling reagent system. Uronium salts like HATU or phosphonium salts like PyBOP are designed for such challenging couplings and generate more reactive activated esters.[2][3]
Reaction appears messy with multiple unidentified spots by TLC. Solvent Reactivity In some cases, highly activated carboxylic acids can react with the solvent itself, particularly with DMF. Solution: If solvent reactivity is suspected, switch to a less reactive, anhydrous solvent such as Dichloromethane (DCM) or acetonitrile.[2]
Problem 2: Significant Side Product Formation

Side products complicate purification and reduce the yield of your desired material. Identifying the likely side reaction is the first step to suppression.

Common Side Reactions and Mitigation Strategies
Side Product Mechanism & Cause Prevention Strategy
N-Acylurea Occurs when using carbodiimide reagents (EDC, DCC). The highly reactive O-acylisourea intermediate can undergo an intramolecular rearrangement to form a stable, unreactive N-acylurea byproduct.[5]Add HOBt or HOAt to the reaction. These additives act as nucleophilic traps for the O-acylisourea, converting it to an active ester that is less prone to rearrangement and more reactive towards the amine.[2][5]
Guanidinium Byproduct Specific to uronium/aminium reagents (HATU, HBTU). If the activation of the carboxylic acid is slow or if the coupling reagent is in large excess, it can react directly with the amine nucleophile (N-Boc-piperazine) to form a guanidinium species, terminating the reaction.[2][5]Use phosphonium-based reagents (e.g., PyBOP) which do not cause this side reaction.[2] Alternatively, ensure stoichiometry is controlled (avoid large excess of coupling reagent) and consider adding the amine after a brief pre-activation of the acid.[5]
Epimerized/Racemized Product Occurs with chiral carboxylic acids. Base-mediated abstraction of the α-proton, often via an oxazolone intermediate, leads to a loss of stereochemistry.[4]Use low-racemization reagents (HATU, COMU), include additives (HOAt), employ a hindered base (DIPEA), and maintain low reaction temperatures (0 °C or below).[2][4]

Visualizing the Amide Coupling and Key Side Reactions

cluster_main Desired Amide Coupling Pathway cluster_side Common Side Reaction Pathways RCOOH R-COOH ActiveEster Activated Intermediate (e.g., Active Ester) RCOOH->ActiveEster + Coupling Agent + Base O_Acyl O-Acylisourea (from EDC) RCOOH->O_Acyl Oxazolone Oxazolone (from Chiral Acid) RCOOH->Oxazolone Amine H₂N-R' (Boc-Piperazine) Product Product (R-CO-NH-R') Amine->Product CouplingAgent Coupling Agent (e.g., HATU, EDC) Guanidinium Guanidinium Byproduct CouplingAgent->Guanidinium + Amine (Excess Agent) Base Base (e.g., DIPEA) ActiveEster->Product + H₂N-R' ActiveEster->Oxazolone Cyclization N_Acylurea N-Acylurea (Unreactive) O_Acyl->N_Acylurea Rearrangement Racemized Racemized Product Oxazolone->Racemized + Amine

Caption: Desired amide coupling pathway versus common side reactions.

Key Experimental Protocols

Protocol 1: General Procedure for N-Boc-Piperazine Coupling using HATU

This protocol is a robust starting point for most substrates, particularly those that are challenging or sensitive to racemization.[2]

Materials:

  • Carboxylic acid (1.0 eq)

  • N-Boc-piperazine (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (2.0 eq)

  • Anhydrous DMF

  • Reaction vessel, magnetic stirrer, ice bath, and inert atmosphere setup (N₂ or Ar)

Step-by-Step Methodology:

  • Preparation: To a clean, dry reaction vessel under an inert atmosphere, add the carboxylic acid (1.0 eq) and N-Boc-piperazine (1.1 eq).

  • Dissolution: Dissolve the solids in a minimal amount of anhydrous DMF.

  • Reagent Addition: Add HATU (1.1 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Initiation: Add DIPEA (2.0 eq) dropwise to the cooled, stirring mixture.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Continue stirring for 2-16 hours.

  • Monitoring: Monitor the consumption of the limiting reagent (typically the carboxylic acid) by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and finally with brine.[2]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography.

Protocol 2: Troubleshooting Screen for a Failed Reaction

If a reaction fails, running a small-scale screen of different conditions can quickly identify a path forward. Set up parallel reactions in small vials.

Variables to Screen:

  • Coupling Reagent: Compare your initial choice (e.g., EDC/HOBt) against a more powerful one (e.g., HATU, PyBOP).

  • Base: Compare DIPEA against NMM.

  • Solvent: Compare DMF against DCM or ACN.

  • Temperature: Run one set at room temperature and another at 40-50 °C.

General Setup (per vial):

  • Add carboxylic acid (~25 mg, 1.0 eq).

  • Add N-Boc-piperazine (1.1 eq).

  • Add the chosen solvent (~0.5 mL).

  • Add the chosen coupling reagent (1.1-1.2 eq) and additive if needed (e.g., HOBt).

  • Add the chosen base (2.0 eq).

  • Stir at the designated temperature for 4-6 hours.

  • Analyze a small aliquot from each vial by LC-MS to determine the most promising condition(s) for a larger scale reaction.

References

Technical Support Center: Managing Solubility Issues in Piperazine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

<_ _>

Welcome to the technical support center for chemists, researchers, and drug development professionals. This guide provides in-depth, experience-driven troubleshooting for one of the most persistent challenges in the synthesis of piperazine derivatives: solubility. Piperazine moieties are invaluable scaffolds in medicinal chemistry, yet their unique physicochemical properties frequently lead to solubility issues at every stage, from reaction setup to final purification.[1] This resource is structured to address specific problems you may encounter, explaining the underlying chemical principles and offering actionable, validated protocols.

Section 1: FAQs - Initial Reaction Setup & Starting Material Solubility

Poor solubility of starting materials is a primary cause of sluggish or incomplete reactions. Achieving a homogeneous solution is critical for optimal reaction kinetics.

Q1: My N-Boc-piperazine (or a similar protected piperazine) has poor solubility in my chosen reaction solvent (e.g., acetonitrile, THF). How can I get it into solution?

A1: Initial Troubleshooting Steps:

  • Temperature Elevation: Gently warming the reaction mixture is often the simplest solution. Piperazine's solubility generally increases with temperature.[2] However, be mindful of the thermal stability of your reagents and the boiling point of your solvent.

  • Co-Solvent Addition: This is a highly effective strategy.[3][4] Adding a small amount of a more polar, aprotic co-solvent can dramatically increase solubility.[][6] Common choices include Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP). These solvents excel at solvating both polar and non-polar compounds.

    • Causality: Co-solvents work by altering the overall polarity of the solvent system, breaking down the solvent's self-association and reducing its ability to exclude the solute.[3][] For charged species, even a small amount of water added to an organic solvent can substantially improve solubility.[7]

  • Solvent System Re-evaluation: If the above methods fail, your primary solvent may be inappropriate. Consider switching to a solvent known for good performance in piperazine chemistry, such as toluene, dioxane, or DMF, especially for common reactions like N-alkylations or Buchwald-Hartwig aminations.[8][9][10]

Q2: I'm performing a Buchwald-Hartwig amination with an aryl halide and piperazine, but my inorganic base (e.g., K₂CO₃, Cs₂CO₃) is completely insoluble. Is this a problem?

A2: Not necessarily, but it can be.

While many palladium-catalyzed cross-coupling reactions run effectively under heterogeneous conditions, poor base solubility can lead to reproducibility issues and slow reaction rates.

  • Expert Insight: The insolubility of the base can sometimes be advantageous by maintaining a low concentration of the active base in solution, which can suppress side reactions. However, for many systems, ensuring adequate base availability at the catalytic center is crucial.

  • Troubleshooting Strategies:

    • Use a Soluble Organic Base: Consider switching to a soluble organic base like 1,8-Diazabicycloundec-7-ene (DBU). Recent studies have shown that DBU can be a highly effective, functional-group-tolerant homogeneous base for Buchwald-Hartwig reactions, which is also ideal for adapting to continuous flow systems.[11][12]

    • Phase-Transfer Catalysis (PTC): If you must use an insoluble inorganic base with an organic solvent, a phase-transfer catalyst is an excellent solution. A PTC, such as tetrabutylammonium bromide (TBAB), facilitates the transfer of the base anion (e.g., carbonate) into the organic phase, accelerating the reaction.[13][14][15] This technique is well-established for N-alkylation and other heterocyclic syntheses.[13][14][16]

Section 2: Troubleshooting Precipitation During Reaction & Work-up

Uncontrolled precipitation of intermediates or the final product can trap starting materials, foul equipment, and complicate purification.

Q3: My desired product is precipitating from the reaction mixture as it forms. How can I prevent this and ensure the reaction goes to completion?

A3: Managing In-Situ Precipitation:

Premature precipitation indicates that your product's solubility in the reaction medium is lower than the concentration being generated.

  • Causality: This is common when the product is significantly less polar or has stronger intermolecular interactions (like hydrogen bonding) than the starting materials, leading to a higher crystal lattice energy.

  • Troubleshooting Workflow:

    G A Product Precipitates During Reaction B Is reaction thermally sensitive? A->B F Dilute Reaction Mixture A->F C Increase Reaction Temperature B->C No D Add Co-solvent (e.g., Toluene, DMF) B->D Yes E Perform Hot Filtration at End C->E D->E F->D

    Caption: Decision workflow for addressing product precipitation.

    • Increase Temperature: If thermally stable, heating the reaction can keep the product dissolved.[2]

    • Add Co-Solvent: Incrementally add a stronger solvent (e.g., toluene, DMF) until the product remains in solution.[7]

    • Dilute: Increasing the total solvent volume can keep the product concentration below its solubility limit.

Q4: My piperazine derivative has high water solubility. How do I efficiently extract it from an aqueous work-up?

A4: Strategies for Extracting Polar Compounds:

The basic nitrogens of the piperazine ring can be protonated, leading to high aqueous solubility, which complicates extraction into common organic solvents.[17][18][19]

  • pH Adjustment (Critical): Before extraction, basify the aqueous layer with NaOH or K₂CO₃ to a pH well above the second pKa of your piperazine derivative (typically > pH 11).[20] This deprotonates the piperazinium salt to the free base, which is significantly less water-soluble and more readily extracted into solvents like dichloromethane (DCM), chloroform, or ethyl acetate.[19]

  • Salting Out: Saturate the aqueous layer with sodium chloride (NaCl).[19] This increases the ionic strength of the aqueous phase, decreasing the solubility of organic compounds and driving your product into the organic layer.

  • Choice of Extraction Solvent: Use a more polar extraction solvent. While DCM and ethyl acetate are common, for particularly stubborn cases, consider mixtures containing butanol.

Section 3: Protocols & Advanced Methodologies

Protocol 1: Purification of a Poorly Soluble Piperazine via Salt Crystallization

This is a robust method for purifying basic piperazine derivatives that may be difficult to handle with column chromatography.[8] Forming a salt often yields a highly crystalline solid that precipitates selectively.[21]

Materials:

  • Crude piperazine derivative

  • Acetone (or other suitable non-polar solvent)

  • Glacial acetic acid (or hydrochloric acid in isopropanol)

Procedure:

  • Dissolve the crude mixture in a minimal amount of acetone. Gentle warming (to 30-40°C) may be necessary.[21] The target concentration is typically 0.5 to 20 wt% piperazine.[8][21]

  • While stirring, slowly add at least one stoichiometric equivalent of glacial acetic acid. Often, using up to 5 equivalents can improve precipitation.[8][21]

  • The piperazine diacetate salt will begin to precipitate. The formation of a crystalline solid is a key indicator of purification.

  • Cool the mixture to 10-20°C in an ice bath to maximize the yield of the precipitated salt.[8]

  • Isolate the solid salt by vacuum filtration.

  • Wash the collected precipitate with a small amount of cold acetone to remove soluble impurities.[8]

  • Dry the purified salt under vacuum.

  • (Optional) The free base can be regenerated by dissolving the salt in water, basifying with NaOH, and extracting as described in Q4.

Protocol 2: General Solvent Screen for a New Piperazine Derivative

This protocol provides a systematic way to identify suitable solvents for reaction or crystallization.

Materials:

  • Target piperazine derivative (approx. 50-100 mg)

  • Vials (e.g., 4 mL) with stir bars

  • A selection of solvents (see table below)

  • Heating/stirring plate

Procedure:

  • Place a small, known amount (e.g., 5 mg) of your compound into each vial.

  • Add an initial volume (e.g., 0.1 mL) of a solvent to the first vial.

  • Stir at room temperature for 15-30 minutes. Observe if the solid dissolves.

  • If not dissolved, add another 0.1 mL of solvent and continue stirring. Repeat until the solid dissolves or a maximum volume (e.g., 1 mL) is reached. Record the volume required.

  • If the compound is still insoluble at room temperature, gently warm the vial (e.g., to 50°C) and observe solubility.

  • Repeat steps 2-5 for each solvent you wish to test.

  • For crystallization, a good solvent system is one where the compound is sparingly soluble at room temperature but freely soluble when hot.

Section 4: Data & Reference Tables

Table 1: Common Solvents in Piperazine Derivative Synthesis
SolventPolarity IndexBoiling Point (°C)Common Use Cases & Notes
Toluene2.4111Buchwald-Hartwig aminations, N-alkylations. Good for higher temperatures.[9]
1,4-Dioxane4.8101Common in Pd-catalyzed cross-couplings.[22] Miscible with water.
Dichloromethane (DCM)3.140Extractions, reactions at low temperatures. Good for mono-alkylation protocols.[23]
Acetonitrile (ACN)5.882N-alkylations, general synthesis. Can be problematic for solubility of non-polar derivatives.
N,N-Dimethylformamide (DMF)6.4153Excellent co-solvent for improving solubility. High boiling point.[]
Dimethyl Sulfoxide (DMSO)7.2189Strong polar aprotic solvent, used to dissolve very poorly soluble compounds.[]
2-Propanol (IPA)4.082Often used for crystallization of piperazine salts.
Water10.2100Work-up, extractions (pH dependent), and some green chemistry protocols.[10]
Visualization of Key Relationships

The interplay between the form of the piperazine derivative (free base vs. salt) and its solubility in different solvent types is a core concept for managing work-up and purification.

G cluster_0 Aqueous Phase (Work-up) cluster_1 Organic Phase (Extraction) A Piperazinium Salt (Protonated, R-NH₂⁺) B High Water Solubility A->B Favored by low pH C Piperazine Free Base (Neutral, R-NH) A->C Add Base (e.g., NaOH) D High Organic Solubility (DCM, EtOAc) C->D Favored by high pH

Caption: pH-dependent equilibrium and its effect on solubility.

References

Technical Support Center: Enhancing Biopolymer Thermal Stability with Piperazine-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers exploring the use of piperazine-2-carboxylic acid as a potential thermal stabilizing agent for biopolymers. This guide is designed to provide you with in-depth technical information, troubleshooting strategies, and practical protocols to support your experimental work. As the use of piperazine-2-carboxylic acid for enhancing the thermal stability of biopharmaceutical proteins is an emerging area of investigation, this resource is intended to equip you with the foundational knowledge and problem-solving tools necessary for your research and development efforts.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the use of piperazine-2-carboxylic acid and related small molecules in the context of biopolymer stabilization.

Q1: What is the proposed mechanism by which piperazine-2-carboxylic acid might improve the thermal stability of biopolymers like proteins?

A1: While research on piperazine-2-carboxylic acid as a direct thermal stabilizer for proteins is still developing, its potential mechanism can be extrapolated from the behavior of other small molecule stabilizers, often referred to as "chemical chaperones" or "osmolytes"[1][2]. The proposed mechanism is not about increasing the bulk decomposition temperature of the biopolymer, but rather about stabilizing the native, folded conformation of a protein in solution. This can occur through several non-covalent interactions:

  • Preferential Exclusion and Hydration: Like many osmolytes, piperazine-2-carboxylic acid may be preferentially excluded from the protein's surface. This enhances the hydration of the protein, making the folded state, which has a smaller surface area, more thermodynamically favorable.

  • Direct Binding and Stabilization: Piperazine-2-carboxylic acid could act as a "molecular glue" by binding to specific pockets or interfaces on the protein surface, particularly in its native state. This binding event would stabilize the folded conformation, requiring more energy (in the form of heat) to unfold it[3][4].

  • Inhibition of Aggregation: Piperazine derivatives have been shown to inhibit the aggregation of certain peptides[5]. By preventing the formation of aggregation-prone unfolded or partially folded intermediates, piperazine-2-carboxylic acid could indirectly enhance the apparent thermal stability of the protein population in solution.

It is important to note that some studies on bulk biopolymers (not isolated proteins in solution) have shown that modification with piperazine-2-carboxylic acid can decrease the overall decomposition temperature. This highlights the distinction between stabilizing the native conformation of a protein in an aqueous environment and altering the thermal properties of a solid-state, modified biopolymer.

Q2: What types of biopolymers are the best candidates for stabilization with piperazine-2-carboxylic acid?

A2: The most likely candidates are proteins and peptides that are prone to aggregation or have marginal thermal stability, which can be a significant challenge in the development of biotherapeutics[6][7]. This includes:

  • Monoclonal antibodies (mAbs) at high concentrations.

  • Recombinant proteins that are difficult to purify or store due to instability.

  • Enzymes that need to maintain activity under thermal stress.

  • Peptide-based therapeutics that are susceptible to aggregation.

The effectiveness of piperazine-2-carboxylic acid will likely be protein-specific, depending on the protein's surface chemistry and the presence of suitable binding sites.

Q3: How do I determine the optimal concentration of piperazine-2-carboxylic acid for my experiments?

A3: The optimal concentration is a critical parameter that needs to be determined empirically for each biopolymer. A good starting point is to screen a wide range of concentrations, for example, from low millimolar (1-10 mM) to higher concentrations (up to 100-500 mM), similar to how other osmolytes are screened[8]. The optimal concentration will be the one that provides the largest positive shift in the melting temperature (Tm) of the protein in a thermal shift assay, without causing protein precipitation or other adverse effects.

Q4: Can piperazine-2-carboxylic acid be used in combination with other stabilizing agents?

A4: Yes, and this is often a recommended strategy. The stabilizing effects of different classes of excipients can be additive or synergistic. For example, piperazine-2-carboxylic acid could be tested in combination with:

  • Sugars and Polyols: Sucrose, trehalose, and glycerol are commonly used to stabilize proteins.

  • Amino Acids: Arginine and glycine are known to suppress aggregation and improve protein solubility.

  • Surfactants: Low concentrations of non-ionic surfactants like polysorbate 20 or 80 can prevent surface-induced aggregation.

A design of experiments (DoE) approach can be highly effective in screening for optimal combinations of these excipients.

II. Troubleshooting Guides

This section provides solutions to common problems you may encounter during your experiments.

Issue 1: No significant increase or a decrease in the melting temperature (Tm) is observed in the thermal shift assay.
Potential Cause Troubleshooting Steps & Rationale
Sub-optimal Concentration The concentration of piperazine-2-carboxylic acid may be too low to exert a stabilizing effect or so high that it destabilizes the protein. Solution: Perform a broad concentration-response curve, from low mM to high mM, to identify the optimal concentration for your specific protein.
Unfavorable Buffer Conditions The stabilizing effect of an additive can be highly dependent on the pH and ionic strength of the buffer[9]. Solution: Screen a panel of buffers with different pH values (e.g., from 5.0 to 8.0) and salt concentrations (e.g., 50-500 mM NaCl) to find a condition that is synergistic with piperazine-2-carboxylic acid.
Protein-Specific Ineffectiveness Piperazine-2-carboxylic acid may not have favorable interactions with your specific protein of interest. Solution: If extensive optimization of concentration and buffer conditions yields no improvement, consider screening other small molecule stabilizers or piperazine derivatives with different functional groups.
Compound Purity Issues Impurities in the piperazine-2-carboxylic acid could interfere with the assay or have a destabilizing effect. Solution: Verify the purity of your compound using analytical techniques like NMR or mass spectrometry. Use a high-purity source for your experiments.
Issue 2: High initial fluorescence and a poor signal-to-noise ratio in the thermal shift assay.
Potential Cause Troubleshooting Steps & Rationale
Protein Aggregation at Room Temperature The protein may be partially unfolded or aggregated before the thermal ramp begins, leading to high initial binding of the fluorescent dye[10]. Solution: Optimize the protein's buffer conditions for solubility and stability at room temperature before adding piperazine-2-carboxylic acid. Consider including low concentrations of arginine or a non-ionic detergent.
Incompatible Dye The fluorescent dye (e.g., SYPRO Orange) may be interacting with piperazine-2-carboxylic acid itself, or the protein-compound complex may have altered fluorescence properties. Solution: Run a control with just the buffer, dye, and piperazine-2-carboxylic acid to check for direct interactions. If an interaction is observed, you may need to consider an alternative dye or a label-free method like nanoDSF.
Sub-optimal Dye Concentration The concentration of the fluorescent dye may be too high, leading to a high background signal. Solution: Perform a dye titration to find the lowest concentration that still gives a robust signal for your protein's unfolding transition.
Poor Protein Quality The protein preparation may contain a significant fraction of unfolded or misfolded protein. Solution: Re-purify the protein, potentially including a final size-exclusion chromatography step to remove aggregates.
Issue 3: Inconsistent or irreproducible results between experiments.
Potential Cause Troubleshooting Steps & Rationale
Compound Solubility Issues Piperazine-2-carboxylic acid may have limited solubility in your assay buffer, leading to precipitation and inconsistent effective concentrations[11]. Solution: Prepare fresh, high-concentration stock solutions in a suitable solvent (e.g., water or a mild buffer) and ensure complete dissolution before diluting into the final assay plate. Visually inspect for precipitation.
Freeze-Thaw Instability Repeated freeze-thaw cycles of the protein or the compound stock solution can lead to degradation or aggregation. Solution: Prepare single-use aliquots of both your protein and piperazine-2-carboxylic acid stock solutions to ensure consistency between experiments[12].
Pipetting Errors In the 96- or 384-well format of thermal shift assays, small pipetting errors can lead to significant variations in concentration. Solution: Use calibrated pipettes and consider using a multichannel pipette for adding reagents to the assay plate to improve consistency.
Assay Plate Sealing Improper sealing of the assay plate can lead to evaporation at higher temperatures, concentrating the reactants and altering the results. Solution: Use high-quality optical seals and ensure they are firmly applied to each well to prevent evaporation during the thermal ramp.

III. Experimental Protocols

Protocol 1: Preparation of Piperazine-2-Carboxylic Acid Stock Solution
  • Weighing: Accurately weigh out a sufficient amount of high-purity piperazine-2-carboxylic acid powder.

  • Dissolution: Dissolve the powder in your chosen solvent (e.g., ultrapure water or a compatible buffer) to create a concentrated stock solution (e.g., 1 M).

  • pH Adjustment (Optional but Recommended): If dissolving in water, the pH may be acidic or basic. Adjust the pH of the stock solution to match the pH of your assay buffer using small additions of concentrated HCl or NaOH. This prevents a pH shift when you add the compound to your protein solution.

  • Filtration: Filter the stock solution through a 0.22 µm syringe filter to remove any particulates.

  • Storage: Store the stock solution in single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Protocol 2: Thermal Shift Assay (TSA) for Screening Piperazine-2-Carboxylic Acid

This protocol is adapted for a standard real-time PCR instrument[9][13][14].

  • Master Mix Preparation: In a microcentrifuge tube, prepare a master mix containing your protein of interest and the fluorescent dye (e.g., SYPRO Orange) in the final assay buffer. The final protein concentration will depend on your specific protein but is typically in the range of 2-10 µM. The dye is usually used at a 5X final concentration from a 5000X stock.

  • Aliquot Master Mix: Aliquot the master mix into the wells of a 96-well PCR plate.

  • Addition of Piperazine-2-Carboxylic Acid: Add the appropriate volume of your piperazine-2-carboxylic acid stock solution (and any other additives) to the wells to achieve the desired final concentrations. For the negative control wells, add the same volume of the solvent used for the stock solution.

  • Plate Sealing: Seal the plate with an optical-quality adhesive film.

  • Centrifugation: Centrifuge the plate briefly to collect the contents at the bottom of the wells and remove any air bubbles.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument and begin the melt curve program. A typical program involves a gradual temperature ramp from 25°C to 95°C, with fluorescence readings taken at every 0.5°C or 1°C increment.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature.

    • Fit the resulting sigmoidal curve to a Boltzmann equation to determine the melting temperature (Tm), which is the midpoint of the unfolding transition[15].

    • Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the control (protein without the additive) from the Tm of the protein with piperazine-2-carboxylic acid. A positive ΔTm indicates stabilization.

IV. Visualizations

Proposed Mechanism of Protein Stabilization

G cluster_0 Unfolded State (High Energy) cluster_1 Folded State (Lower Energy) Unfolded Unfolded Protein (Aggregation-Prone) Folded Native (Folded) Protein Unfolded->Folded Folding Aggregates Aggregates Unfolded->Aggregates Aggregation P2CA Piperazine-2-Carboxylic Acid P2CA->Folded Stabilizes Native State (Preferential Interaction) P2CA->Aggregates Inhibits

Caption: Proposed mechanisms of protein stabilization by piperazine-2-carboxylic acid.

Experimental Workflow for Thermal Shift Assay

G A 1. Prepare Master Mix (Protein + Buffer + Dye) B 2. Aliquot into 96-well Plate A->B C 3. Add Piperazine-2-CA (or Control) B->C D 4. Seal and Centrifuge Plate C->D E 5. Run Melt Curve in qPCR Instrument D->E F 6. Analyze Data (Calculate ΔTm) E->F

Caption: High-level workflow for a thermal shift assay experiment.

Troubleshooting Decision Tree for a Negative ΔTm

G decision decision result result issue issue start Negative or No ΔTm Observed q1 Is compound solubility confirmed in buffer? start->q1 q2 Have you run a broad concentration range? q1->q2 Yes solubility_issue Address Solubility: - Prepare fresh stock - Check for precipitation q1->solubility_issue No q3 Have you screened different buffer conditions? q2->q3 Yes conc_issue Optimize Concentration: - Screen from low to high mM q2->conc_issue No buffer_issue Optimize Buffer: - Screen various pH and salts q3->buffer_issue No end_issue Compound may not stabilize this specific protein. q3->end_issue Yes

Caption: Decision tree for troubleshooting a lack of protein stabilization.

V. References

  • Bhattacharya, S., et al. (2024). Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. ACS Chemical Neuroscience, 15(21), 3901–3914. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Overcoming Solubility Issues with Piperazine Derivatives. --INVALID-LINK--

  • Lucero, B. F., et al. (2023). Protein–protein interactions: developing small-molecule inhibitors/stabilizers through covalent strategies. Trends in Pharmacological Sciences, 44(7), 434-451. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Mitigating Off-Target Effects of Piperazine Derivatives. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Bioactivity of Newly Synthesized Piperazine Compounds. --INVALID-LINK--

  • Popugaeva, E., et al. (2019). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. The Journal of Neuroscience, 39(48), 9594-9605. --INVALID-LINK--

  • Thermott. (n.d.). Troubleshooting. --INVALID-LINK--

  • Jayaseelan, S., et al. (2021). Small Molecule Modulators of Protein-Protein Interactions: Selected Case Studies. Molecules, 26(16), 4945. --INVALID-LINK--

  • Giordanetto, F., et al. (2014). Stabilization of protein-protein interactions by small molecules. Drug Discovery Today, 19(11), 1773-1779. --INVALID-LINK--

  • Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. Bioconjugate Chemistry, 32(6), 1143-1153. --INVALID-LINK--

  • Zhang, J., et al. (2020). Piperazine: a promising building block for aggregation-induced emission materials. Journal of Materials Chemistry C, 8(3), 883-887. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs. --INVALID-LINK--

  • What Makes a Good Protein–Protein Interaction Stabilizer: Analysis and Application of the Dual-Binding Mechanism. Journal of Chemical Information and Modeling, 63(8), 2356-2368. --INVALID-LINK--

  • 14-3-3 Protein-Protein Interactions: From Mechanistic Understanding to Their Small-Molecule Stabilization. ChemBioChem, e202400214. --INVALID-LINK--

  • Huynh, K., & Partch, C. L. (2015). Analysis of protein stability and ligand interactions by thermal shift assay. Current Protocols in Protein Science, 79, 28.9.1-28.9.14. --INVALID-LINK--

  • Vlachakis, D., et al. (2019). Fluorescent Thermal Shift Assays for Identifying Small Molecule Ligands. In Methods in Molecular Biology (Vol. 2025, pp. 123-142). --INVALID-LINK--

  • Thermo Fisher Scientific. (n.d.). Protein Thermal Shift Support—Troubleshooting. --INVALID-LINK--

  • Thermo Fisher Scientific. (n.d.). Protein Thermal Shift technology. --INVALID-LINK--

  • Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 735-745. --INVALID-LINK--

  • Cooperativity basis for small-molecule stabilization of protein–protein interactions. Chemical Science, 10(11), 3213-3221. --INVALID-LINK--

  • In silico studies of piperazine derivatives as potent anti-proliferative agents against PC-3 prostate cancer cell lines. Journal of Taibah University Medical Sciences, 15(2), 111-120. --INVALID-LINK--

  • Discovery of Small-Molecule Stabilizers of 14-3-3 Protein–Protein Interactions via Dynamic Combinatorial Chemistry. Journal of the American Chemical Society, 142(10), 4819-4826. --INVALID-LINK--

  • Bio-Rad. (n.d.). Protein Thermal Shift Assays Made Easy with the Bio-Rad™ Family of CFX Real-Time PCR Systems. --INVALID-LINK--

  • Perlmutter, D. H. (2002). Chemical Chaperones: A Pharmacological Strategy for Disorders of Protein Folding and Trafficking. Pediatric Research, 52(6), 832-836. --INVALID-LINK--

  • Biological Activities of Piperazine Derivatives: A Comprehensive Review. Journal of Pharmaceutical Research International, 36(10), 1-15. --INVALID-LINK--

  • Optimization of protein samples for NMR using thermal shift assays. Journal of Biomolecular NMR, 65(3-4), 123-132. --INVALID-LINK--

  • Photophysical Properties and Protein Binding Studies of Piperazine-Substituted Anthracene-BODIPY Dyads for Antimicrobial Photodynamic Therapy. International Journal of Molecular Sciences, 25(13), 6960. --INVALID-LINK--

  • The therapeutic potential of chemical chaperones in protein folding diseases. Prion, 8(1), 23-35. --INVALID-LINK--

  • Drugs That Protect Against Protein Aggregation in Neurodegenerative Diseases. International Journal of Molecular Sciences, 25(1), 594. --INVALID-LINK--

  • Giordanetto, F., et al. (2014). Stabilization of protein-protein interactions by small molecules. Drug Discovery Today, 19(11), 1773-1779. --INVALID-LINK--

  • Researchers Identify Crucial Role of Small Molecules in Stabilizing Biological Systems. (2025). AZoM. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Use of Stabilizers and Surfactants to Prevent Protein Aggregation. --INVALID-LINK--

  • Wikipedia. (n.d.). Chemical chaperone. --INVALID-LINK--

  • Chemical chaperones assist intracellular folding to buffer mutational variations. eLife, 7, e33626. --INVALID-LINK--

  • Analytik Jena. (n.d.). Detecting Protein Melting Temperatures via Thermal Shift Assay with SYPRO® Orange Dye (EN). --INVALID-LINK--

  • Wikipedia. (n.d.). Chaperone (protein). --INVALID-LINK--

  • Novel Piperazine-based Compounds Inhibit Microtubule Dynamics and Sensitize Colon Cancer Cells to Tumor Necrosis Factor-induced Apoptosis. Journal of Biological Chemistry, 289(5), 2916-2927. --INVALID-LINK--

  • Osmolyte-Induced Folding and Stability of Proteins: Concepts and Characterization. Iranian Journal of Pharmaceutical Research, 16(2), 455-467. --INVALID-LINK--

  • Popugaeva, E., et al. (2019). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. The Journal of Neuroscience, 39(48), 9594-9605. --INVALID-LINK--

  • Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. Pharmaceutics, 14(11), 2499. --INVALID-LINK--

  • Freeman, S. A. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. --INVALID-LINK--

  • Temperature-ramped studies on the aggregation, unfolding, and interaction of a therapeutic monoclonal antibody. Journal of Pharmaceutical Sciences, 102(8), 2533-2544. --INVALID-LINK--

  • Overcoming the challenges in administering biopharmaceuticals: formulation and delivery strategies. Nature Reviews Drug Discovery, 13(9), 655-672. --INVALID-LINK--

  • Overcoming the challenges in administering biopharmaceuticals: formulation and delivery strategies. Nature Reviews Drug Discovery, 13(9), 655-672. --INVALID-LINK--

  • Thermal stability limits of proteins in solution and adsorbed on a hydrophobic surface. Physical Chemistry Chemical Physics, 15(41), 17985-17994. --INVALID-LINK--

  • Biofunctional Excipients: Their Emerging Role in Overcoming the Inherent Poor Biopharmaceutical Characteristics of Drugs. Pharmaceutics, 15(1), 257. --INVALID-LINK--

  • (PDF) Protein stability [determination] problems. (2022). --INVALID-LINK--

  • Chemical Modifications in Therapeutic Protein Aggregates Generated under Different Stress Conditions. Molecular Pharmaceutics, 8(3), 744-752. --INVALID-LINK--

  • Thermo-analysis and protein aggregation assessment under different... (2019). --INVALID-LINK--

References

Validation & Comparative

A Senior Application Scientist's Guide to HPLC Purity Analysis of 1-Boc-Piperazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in a Versatile Pharmaceutical Building Block

1-Boc-Piperazine-2-carboxylic acid is a cornerstone chiral building block in modern medicinal chemistry. Its rigid piperazine scaffold, combined with the versatile carboxylic acid handle and the stable tert-butyloxycarbonyl (Boc) protecting group, makes it an invaluable intermediate for synthesizing a wide array of active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system.[1][2] The compound's utility in peptide synthesis and the development of complex drug candidates underscores the non-negotiable requirement for stringent purity control.[1] The presence of minute impurities—be they stereoisomers, process-related by-products, or degradation products—can significantly alter the pharmacological and toxicological profile of the final API, posing risks to patient safety and compromising drug efficacy.

High-Performance Liquid Chromatography (HPLC) stands as the definitive analytical technique for assessing the purity of such pharmaceutical intermediates.[3][4] Its high resolution, sensitivity, and quantitative accuracy make it indispensable for separating the main compound from its closely related impurities. This guide provides a comprehensive comparison of HPLC methodologies for the robust purity assessment of this compound, grounded in established analytical principles and field-proven insights. We will explore the rationale behind method development choices, present detailed experimental protocols, and offer a clear framework for data interpretation, empowering researchers and drug development professionals to ensure the quality and integrity of this critical starting material.

The Analytical Challenge: Understanding the Impurity Profile

A robust HPLC method must be capable of separating this compound from a spectrum of potential impurities. The design of such a method begins with a causal understanding of what these impurities are and where they originate.

  • Stereoisomeric Impurities: As a chiral compound, the most critical impurity is its opposite enantiomer, (R)-1-Boc-Piperazine-2-carboxylic acid. Enantiomers often exhibit vastly different biological activities, making their separation and quantification essential.[5][6] Methods for the chiral synthesis or resolution of piperazine-2-carboxylic acid derivatives are well-documented, highlighting the importance of enantioselective analysis.[7]

  • Process-Related Impurities: These impurities arise from the synthetic route. They can include:

    • Starting Materials: Unreacted piperazine-2-carboxylic acid.

    • Over-reaction Products: Formation of 1,4-Di-Boc-piperazine-2-carboxylic acid where both nitrogen atoms of the piperazine ring are protected.[8]

    • Reagent-Related Impurities: By-products from the Boc-protection reaction using di-tert-butyl dicarbonate (Boc₂O).[9][10][11]

  • Degradation Products: The Boc group is labile under acidic conditions.[9][12] Forced degradation studies are often necessary to identify potential degradants, with the primary concern being the loss of the Boc group to yield piperazine-2-carboxylic acid. Thermal degradation is also a possibility.[13][14]

The workflow for developing a purity assessment method must therefore address both achiral and chiral separations.

cluster_workflow HPLC Purity Analysis Workflow SamplePrep Sample Preparation (Dilution in Mobile Phase) HPLCSystem HPLC System (Pump, Autosampler, Detector) SamplePrep->HPLCSystem Injection Column Analytical Column (Reversed-Phase or Chiral) HPLCSystem->Column Elution Detection Detection (UV/PDA, MS) Column->Detection Signal DataAnalysis Data Analysis (Integration, Purity Calculation) Detection->DataAnalysis Chromatogram

References

A Comparative Guide to the NMR Spectrum Analysis of (R)-N-Boc-piperazine-2-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the precise structural elucidation and stereochemical integrity of chiral building blocks are non-negotiable. (R)-N-Boc-piperazine-2-carboxylic acid methyl ester is a pivotal intermediate in the synthesis of a multitude of bioactive molecules. Its three-dimensional structure dictates its biological activity, making the verification of its absolute configuration and enantiomeric purity a critical quality control step. This guide provides an in-depth comparison of NMR spectroscopic techniques for the comprehensive analysis of this key chiral compound.

Foundational NMR Analysis in an Achiral Environment

The initial characterization of (R)-N-Boc-piperazine-2-carboxylic acid methyl ester begins with standard ¹H and ¹³C NMR spectroscopy in an achiral solvent, such as deuterated chloroform (CDCl₃). In this environment, the spectra of the (R) and (S) enantiomers are identical. The primary goal here is to confirm the molecular structure and ensure chemical purity.

Expected ¹H and ¹³C NMR Spectral Data

The conformational flexibility of the piperazine ring and the presence of the bulky Boc-protecting group can lead to complex spectra, sometimes showing broad signals or multiple conformers at room temperature.[1][2] The following table summarizes the anticipated chemical shifts for the major conformer.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (R)-N-Boc-piperazine-2-carboxylic acid methyl ester in CDCl₃

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Notes
Boc (C(CH₃)₃) ~1.47 (s, 9H)~28.4The tert-butyl group gives a characteristic sharp singlet in the ¹H spectrum and a single resonance in the ¹³C spectrum.
Boc (Quaternary C) -~80.5The quaternary carbon of the Boc group.[3]
Methyl Ester (OCH₃) ~3.75 (s, 3H)~52.5A singlet corresponding to the three methyl protons of the ester.
Piperazine Ring Protons 2.80 - 4.90 (m, 7H)43.0 - 55.0These protons form a complex, overlapping multiplet system due to restricted rotation and chair conformations.[2][4] 2D NMR (COSY, HSQC) is essential for definitive assignment.
Piperazine C2 (CH) ~4.70 (m, 1H)~54.0The methine proton at the chiral center, often a key signal for monitoring chiral resolution.[5]
Carbonyl (Ester C=O) -~172.0The ester carbonyl carbon appears in the typical downfield region.[6]
Carbonyl (Boc C=O) -~154.5The carbamate carbonyl carbon of the Boc group.
NH ~2.9 (br s, 1H)-The NH proton signal is often broad and its chemical shift is concentration and solvent dependent.

Note: The exact chemical shifts can vary based on solvent, concentration, and temperature. The data presented is a consensus from typical values for similar N-Boc protected amino acid esters and piperazine derivatives.[3][5][7]

The Challenge of Enantiomeric Differentiation: A Comparative Approach

Standard NMR in an achiral solvent cannot distinguish between enantiomers. To determine enantiomeric excess (e.e.), the sample must be converted into a system of diastereomers, which possess different physical properties and, therefore, distinct NMR spectra.[8] This is achieved by introducing a chiral auxiliary.

Comparison: Chiral Derivatizing Agents (CDAs) vs. Chiral Solvating Agents (CSAs)
Method Principle Advantages Disadvantages
Chiral Derivatizing Agents (CDAs) Covalent bonding of the analyte to a chiral reagent (e.g., Mosher's acid) to form stable diastereomers.Large, clear separation of signals is often achieved.Requires a chemical reaction; potential for kinetic resolution (unequal reaction rates of enantiomers) can skew results. The original sample is consumed.
Chiral Solvating Agents (CSAs) Non-covalent interaction between the analyte and a chiral solvent or additive to form transient, rapidly equilibrating diastereomeric complexes.[9][10]Simple to use (just mix), non-destructive to the sample, and avoids potential kinetic resolution issues.[11]Signal separation (ΔΔδ) is often smaller and can be highly dependent on temperature, solvent, and concentration.[12]

For routine and non-destructive analysis of enantiomeric purity for molecules like (R)-N-Boc-piperazine-2-carboxylic acid methyl ester, the use of Chiral Solvating Agents (CSAs) is often the preferred method due to its simplicity and reliability.[13][14]

In-Depth Analysis: Enantiomeric Purity Determination Using Pirkle's Alcohol

A widely effective CSA for amines and alcohols is (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol, commonly known as Pirkle's alcohol .[15][16] It forms diastereomeric solvates with the enantiomers of the analyte through hydrogen bonding and π-π stacking interactions.[12]

The diagram below illustrates the principle. The chiral CSA ((R)-Pirkle's alcohol) interacts differently with the (R) and (S) enantiomers of the analyte, leading to two distinct diastereomeric complexes. This transient interaction breaks the magnetic equivalence of corresponding protons in the enantiomers, causing them to resonate at slightly different frequencies (chemical shifts) in the ¹H NMR spectrum.

G cluster_0 Analyte Enantiomers cluster_1 Chiral Solvating Agent cluster_2 Diastereomeric Complexes (in NMR tube) cluster_3 Resulting NMR Signals R_Analyte (R)-Analyte Complex_R Complex 1 [(R)-Analyte + (R)-CSA] R_Analyte->Complex_R + CSA S_Analyte (S)-Analyte Complex_S Complex 2 [(S)-Analyte + (R)-CSA] S_Analyte->Complex_S + CSA CSA (R)-Pirkle's Alcohol Signal_R Signal A Complex_R->Signal_R yields Signal_S Signal B Complex_S->Signal_S yields

Caption: Formation of diastereomeric complexes with a CSA.

Experimental Protocol: e.e. Determination

This protocol outlines the steps for determining the enantiomeric excess of a sample presumed to be (R)-N-Boc-piperazine-2-carboxylic acid methyl ester.

Workflow Diagram:

G A 1. Sample Preparation (Analyte + CSA in CDCl₃) B 2. NMR Acquisition (¹H Spectrum, >128 scans) A->B C 3. Data Processing (Phasing, Baseline Correction) B->C D 4. Spectral Analysis (Identify split signals) C->D E 5. Integration & Calculation (%e.e. = |(I_R - I_S)| / (I_R + I_S) * 100) D->E

Caption: Workflow for enantiomeric excess (e.e.) determination by NMR.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh ~10 mg of the analyte ((R)-N-Boc-piperazine-2-carboxylic acid methyl ester) into a clean NMR tube.

    • Add ~0.6 mL of deuterated chloroform (CDCl₃).

    • Acquire a standard ¹H NMR spectrum to serve as a reference.

    • Add 1.2 to 1.5 equivalents of (R)-Pirkle's alcohol directly to the NMR tube. Ensure thorough mixing.

  • NMR Data Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum.

    • Key Parameters: A higher number of scans (e.g., 128 or 256) is recommended to improve the signal-to-noise ratio, which is crucial for accurate integration of small impurity peaks. Maintain a constant temperature.

  • Data Analysis and Comparison:

    • Carefully process the spectrum (phasing and baseline correction).

    • Identify a well-resolved proton signal from the analyte that shows clear splitting into two distinct peaks. The methoxy singlet (~3.75 ppm) or the C2-proton multiplet (~4.70 ppm) are excellent candidates.

    • Integrate the two separated signals corresponding to the (R) and (S) enantiomers. Let the integrals be IR and IS.

    • Calculate the enantiomeric excess using the formula: % e.e. = [ | I(major) - I(minor) | / ( I(major) + I(minor) ) ] x 100%

Table 2: Comparative NMR Data for a Racemic Mixture in the Presence of (R)-Pirkle's Alcohol (Illustrative)

Proton Signal Chemical Shift (δ, ppm) in CDCl₃ Chemical Shift with (R)-Pirkle's Alcohol Separation (ΔΔδ, ppm)
OCH₃ (R-enantiomer) \multirow{2}{}{~3.75 (s)}~3.72 (s)\multirow{2}{}{~0.03}
OCH₃ (S-enantiomer) ~3.69 (s)
C2-H (R-enantiomer) \multirow{2}{}{~4.70 (m)}~4.68 (m)\multirow{2}{}{~0.05}
C2-H (S-enantiomer) ~4.63 (m)

Note: The specific chemical shifts and the magnitude of the separation (ΔΔδ) are illustrative. The actual values depend on the precise experimental conditions. The key outcome is the observation of two distinct, integrable signals for a racemic or scalemic mixture.[9]

Conclusion and Best Practices

For drug development professionals, ensuring the stereochemical purity of chiral intermediates is paramount. While standard ¹H and ¹³C NMR are essential for structural confirmation, they are insufficient for enantiomeric analysis. The use of chiral solvating agents, particularly Pirkle's alcohol, offers a rapid, non-destructive, and reliable method for determining the enantiomeric excess of (R)-N-Boc-piperazine-2-carboxylic acid methyl ester.[13][15] This approach, when compared to chiral derivatization, is more efficient for routine quality control, providing the necessary data to advance synthetic campaigns with confidence. For unambiguous results, it is crucial to select a signal that is well-resolved from other peaks in the spectrum for integration.

References

A Comparative Guide to the Validation of Synthesis Pathways for Enantiomerically Pure Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

<Senior Application Scientist Publication >

Abstract

The piperazine ring is a privileged scaffold in medicinal chemistry, frequently appearing in top-selling pharmaceuticals.[1][2] For chiral piperazine-containing drugs, enantiomeric purity is a critical quality attribute, as different enantiomers can exhibit varied pharmacological and toxicological profiles.[3] This guide provides an in-depth comparison of three principal strategies for synthesizing enantiomerically pure C-substituted piperazine derivatives: chiral pool synthesis, catalytic asymmetric synthesis, and classical resolution of racemates. We will delve into the underlying principles, provide validated experimental protocols, and present comparative performance data to assist researchers in selecting the optimal pathway for their specific drug development needs.

Introduction: The Imperative of Enantiopurity in Piperazine Scaffolds

The piperazine motif is a cornerstone of modern drug discovery, valued for its ability to impart favorable pharmacokinetic properties.[4] However, a significant portion of piperazine-containing drugs are limited to substitutions on the nitrogen atoms, leaving the vast chemical space of carbon-substituted chiral piperazines relatively unexplored.[1][2][5][6] As the pharmaceutical industry moves decisively towards single-enantiomer drugs to maximize therapeutic efficacy and minimize off-target effects, robust and scalable methods for accessing enantiomerically pure C-substituted piperazines are in high demand.[3]

This guide addresses this need by critically evaluating three distinct and powerful synthetic approaches. Our analysis focuses on the causality behind experimental choices, providing not just protocols, but the scientific rationale required for successful adaptation and troubleshooting.

Comparative Analysis of Synthetic Pathways

The selection of a synthetic strategy depends on factors such as the availability of starting materials, desired scale, cost, and the specific stereochemical requirements of the target molecule. Here, we compare three common methodologies.

Method A: Chiral Pool Synthesis

This strategy leverages naturally occurring, enantiomerically pure starting materials, such as amino acids, to construct the chiral piperazine core. The inherent chirality of the starting material is transferred to the final product, obviating the need for a resolution or asymmetric catalysis step.

Principle and Rationale: The core principle is the transformation of a readily available chiral molecule into the target scaffold while preserving its stereochemical integrity.[7] Amino acids are ideal precursors as they provide a stereocenter and functional groups (amine and carboxylic acid) that can be readily manipulated to form the piperazine ring.[8][9] This approach is often direct and can be highly efficient for producing specific enantiomers.

Experimental Protocol: Synthesis of an Enantiopure 2-Substituted Piperazine from an α-Amino Acid This protocol is adapted from methodologies describing the synthesis of orthogonally protected 2-substituted piperazines.[8][10]

  • Step 1: Reduction of N-protected α-amino acid. To a solution of N-Boc-L-Alanine (1 eq.) in anhydrous THF at 0 °C, add borane dimethyl sulfide complex (BH₃·SMe₂, 1.5 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction by the slow addition of methanol, and concentrate under reduced pressure to yield the crude N-Boc-L-alaninol.

  • Step 2: Activation of the hydroxyl group. Dissolve the crude amino alcohol in dichloromethane (DCM) and cool to 0 °C. Add triethylamine (1.5 eq.) followed by methanesulfonyl chloride (1.2 eq.). Stir for 2 hours at 0 °C. Wash the reaction mixture with saturated aqueous NaHCO₃ and brine. Dry the organic layer over Na₂SO₄ and concentrate to yield the mesylated intermediate.

  • Step 3: Azide displacement. Dissolve the mesylate in DMF and add sodium azide (NaN₃, 2.0 eq.). Heat the mixture to 80 °C and stir for 16 hours. After cooling, dilute with ethyl acetate and wash extensively with water to remove DMF. Dry the organic layer and concentrate to obtain the chiral azido intermediate.

  • Step 4: Aza-Michael addition and cyclization. This key transformation can be achieved via an intramolecular reaction to form the piperazine ring. Further specific steps involving the introduction of the remaining nitrogen and carbon atoms of the ring are highly substrate-dependent but often involve intermediates like vinyl sulfonium salts.[8]

  • Step 5: Reduction and Deprotection. The resulting intermediate (e.g., a piperazinone) is reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in THF to furnish the piperazine ring. Subsequent deprotection of the N-protecting groups yields the final product.

Performance Data & Comparison:

MetricChiral Pool Synthesis
Typical Yield 40-70% over several steps
Enantiomeric Excess (e.e.) >99% (dependent on starting material purity)
Scalability Good to Excellent
Pros High enantiopurity, predictable stereochemistry, utilizes readily available starting materials.
Cons Limited to the chirality of available precursors, may require longer synthetic sequences.

Mechanistic Insights: The success of this pathway hinges on the stereospecificity of the reactions. The Sₙ2 displacement of the mesylate by the azide proceeds with a complete inversion of configuration, a critical step in establishing the final stereochemistry. The choice of protecting groups is also crucial for ensuring compatibility with downstream reaction conditions.[8]

Method B: Catalytic Asymmetric Synthesis

This approach constructs the chiral center during the synthesis using a small amount of a chiral catalyst. This method is highly versatile and can often provide access to either enantiomer by selecting the appropriate catalyst ligand.

Principle and Rationale: Catalytic asymmetric synthesis creates a chiral environment for the reaction, favoring the formation of one enantiomer over the other. For piperazines, methods like asymmetric hydrogenation of unsaturated precursors (e.g., dihydropyrazines) or palladium-catalyzed allylic alkylation of piperazin-2-ones are powerful strategies.[7][11][12] The catalyst, typically a transition metal complex with a chiral ligand, orchestrates the approach of the reactants, leading to a highly enantioenriched product.

Experimental Protocol: Asymmetric Allylic Alkylation of a Piperazin-2-one This protocol is based on the palladium-catalyzed decarboxylative allylic alkylation developed by Stoltz and coworkers.[12]

  • Step 1: Catalyst Preparation. In a glovebox, add Pd₂(dba)₃ (2.5 mol%) and the chiral phosphine ligand (e.g., (S)-t-Bu-PHOX, 6 mol%) to a reaction vessel.

  • Step 2: Reaction Setup. Add the racemic N-protected piperazin-2-one substrate (1 eq.) and the allylic carbonate (1.2 eq.) to the vessel.

  • Step 3: Reaction Execution. Add anhydrous toluene as the solvent and stir the mixture at the specified temperature (e.g., 50 °C) for 24-48 hours, monitoring by TLC or LC-MS.

  • Step 4: Workup and Purification. Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by flash column chromatography on silica gel to isolate the enantioenriched tertiary piperazin-2-one.

  • Step 5: Reduction. The enantioenriched piperazin-2-one can then be reduced to the corresponding piperazine using a reducing agent like LiAlH₄.

Performance Data & Comparison:

MetricCatalytic Asymmetric Synthesis
Typical Yield 70-95%
Enantiomeric Excess (e.e.) 85-99%
Scalability Moderate to Good (catalyst cost can be a factor)
Pros High efficiency, access to both enantiomers, broad substrate scope.[13]
Cons Catalyst development can be required, optimization of reaction conditions is critical, potential for metal contamination.

Mechanistic Insights: The enantioselectivity of this reaction is determined by the chiral ligand, which creates an asymmetric pocket around the palladium center.[12] This influences the facial selectivity of the nucleophilic attack on the π-allyl palladium intermediate, leading to the preferential formation of one enantiomer. The choice of solvent and temperature can significantly impact both the yield and the enantiomeric excess.

Method C: Classical Resolution of Racemates

This method involves the separation of a racemic mixture of piperazine derivatives by converting them into a pair of diastereomeric salts using a chiral resolving agent. The differing physical properties of these diastereomers, particularly solubility, allow for their separation.

Principle and Rationale: Enantiomers have identical physical properties, making them difficult to separate directly.[14] By reacting the racemic base (the piperazine) with an enantiomerically pure acid (the resolving agent), two diastereomeric salts are formed. These diastereomers have different crystal lattice energies and solubilities, allowing one to be selectively crystallized from a suitable solvent.[14][15]

Experimental Protocol: Diastereomeric Salt Resolution This is a generalized protocol for the resolution of a racemic piperazine derivative.[14][16]

  • Step 1: Salt Formation. Dissolve the racemic piperazine derivative (1 eq.) in a suitable solvent (e.g., ethanol, isopropanol). In a separate flask, dissolve the chiral resolving agent (e.g., di-p-toluoyl-D-tartaric acid, 0.5-1.0 eq.) in the same solvent, heating if necessary.

  • Step 2: Crystallization. Slowly add the resolving agent solution to the piperazine solution with stirring. Allow the mixture to cool slowly to room temperature, and then potentially to 0-4 °C, to induce crystallization of the less soluble diastereomeric salt.

  • Step 3: Isolation. Collect the crystals by vacuum filtration and wash with a small amount of cold solvent. The mother liquor, which is now enriched in the other diastereomer, can be retained for recovery of the other enantiomer.

  • Step 4: Liberation of the Free Base. Suspend the purified diastereomeric salt in a biphasic system (e.g., DCM and water). Add a base (e.g., 1M NaOH) to neutralize the resolving agent and liberate the free piperazine base into the organic layer.

  • Step 5: Extraction and Isolation. Separate the layers, extract the aqueous phase with DCM, combine the organic layers, dry over Na₂SO₄, and concentrate to yield the enantiomerically enriched piperazine.

Performance Data & Comparison:

MetricClassical Resolution
Typical Yield <50% per enantiomer (theoretical max is 50%)
Enantiomeric Excess (e.e.) >98% (often requires recrystallization)
Scalability Excellent, widely used in industry.[15]
Pros Technologically simple, highly scalable, can provide very high enantiopurity.
Cons Maximum theoretical yield of 50% for the desired enantiomer, requires screening of resolving agents and solvents, can be time-consuming.

Mechanistic Insights: The key to a successful resolution is identifying a solvent/resolving agent combination that results in a significant solubility difference between the two diastereomeric salts.[15] The efficiency of the process is governed by the thermodynamic equilibrium of the salt formation and crystallization. Solid-state characterization can be instrumental in understanding the phase behaviors under optimal conditions.[15]

Validation and Characterization of Enantiomeric Purity

Regardless of the synthetic pathway chosen, the final and most critical step is the validation of enantiomeric purity. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for this analysis.[17][18]

Chiral HPLC Analysis Workflow

Principle: Chiral HPLC separates enantiomers by exploiting their differential interactions with a chiral stationary phase.[17] Polysaccharide-based CSPs are particularly effective for a wide range of chiral compounds, including piperazine derivatives.[17][18]

Protocol for Chiral HPLC Analysis:

  • Column Selection: Select an appropriate CSP. Immobilized polysaccharide-based columns, such as those with cellulose tris(3,5-dichlorophenylcarbamate) coatings, are often a good starting point for piperazine derivatives.[17]

  • Sample Preparation: Prepare a standard solution of the synthesized piperazine derivative at approximately 1 mg/mL in the mobile phase. Filter the solution through a 0.45 µm filter.

  • Chromatographic Conditions:

    • Mobile Phase: A typical mobile phase for normal phase chromatography is a mixture of hexane and isopropanol (e.g., 90:10 v/v) often with a small amount of an amine modifier like diethylamine (0.1%) to improve peak shape.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection: UV detection at a suitable wavelength (e.g., 205 nm if the compound lacks a strong chromophore).[17]

  • Data Analysis:

    • Equilibrate the column until a stable baseline is achieved.

    • Inject the sample (e.g., 10 µL).

    • Identify the two peaks corresponding to the enantiomers. A resolution (Rs) greater than 1.5 indicates baseline separation.

    • Calculate the enantiomeric excess (% ee) using the peak areas: % ee = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 [17]

Visualization of Workflows

To better illustrate the logical flow of these synthetic and analytical processes, the following diagrams are provided.

G cluster_0 Method A: Chiral Pool Synthesis Amino Acid Amino Acid Amino Alcohol Amino Alcohol Amino Acid->Amino Alcohol Reduction Activated Intermediate Activated Intermediate Amino Alcohol->Activated Intermediate Mesylation Cyclization Precursor Cyclization Precursor Activated Intermediate->Cyclization Precursor Sₙ2 Piperazine Core Piperazine Core Cyclization Precursor->Piperazine Core Cyclization Final Product Final Product Piperazine Core->Final Product Reduction/ Deprotection

Caption: Workflow for Chiral Pool Synthesis.

G cluster_1 Method B: Catalytic Asymmetric Synthesis Racemic Substrate Racemic Substrate Enantioenriched Intermediate Enantioenriched Intermediate Racemic Substrate->Enantioenriched Intermediate Asymmetric Alkylation Chiral Catalyst Chiral Catalyst Chiral Catalyst->Enantioenriched Intermediate Final Product Final Product Enantioenriched Intermediate->Final Product Reduction

Caption: Catalytic Asymmetric Synthesis Pathway.

G cluster_2 Method C: Classical Resolution Racemic Piperazine Racemic Piperazine Diastereomeric Salts Diastereomeric Salts Racemic Piperazine->Diastereomeric Salts + Chiral Acid Less Soluble Salt\n(Crystal) Less Soluble Salt (Crystal) Diastereomeric Salts->Less Soluble Salt\n(Crystal) Fractional Crystallization More Soluble Salt\n(Mother Liquor) More Soluble Salt (Mother Liquor) Diastereomeric Salts->More Soluble Salt\n(Mother Liquor) Enriched Enantiomer Enriched Enantiomer Less Soluble Salt\n(Crystal)->Enriched Enantiomer Base Liberation

Caption: Workflow for Classical Resolution.

Conclusion and Future Perspectives

The synthesis of enantiomerically pure piperazine derivatives is a critical task in modern drug development. This guide has compared three foundational strategies:

  • Chiral Pool Synthesis is ideal when a suitable chiral precursor is readily available and the highest level of enantiopurity is required from the outset.

  • Catalytic Asymmetric Synthesis offers elegance and efficiency, providing rapid access to enantioenriched products and is highly adaptable for exploring a wide range of structural diversity.

  • Classical Resolution remains a powerful, scalable, and industrially relevant technique, particularly when a robust racemic synthesis is already established.

The choice of method will ultimately be dictated by project-specific goals, including scale, cost, timeline, and the available chemical toolbox. As synthetic methodologies continue to advance, particularly in the realm of C-H functionalization and photoredox catalysis, we can anticipate the development of even more efficient and versatile routes to these invaluable chiral scaffolds.[4]

References

comparing lab-scale vs. industrial synthesis of piperazine compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Piperazine Compounds: A Comparative Analysis of Laboratory and Industrial Scales

Introduction: The Ubiquitous Piperazine Scaffold

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a cornerstone of modern medicinal chemistry. It is classified as a "privileged scaffold" because its structure is a key component in a vast array of blockbuster drugs, from the antipsychotic Ziprasidone to the erectile dysfunction treatment Sildenafil (Viagra) and the anticancer agent Imatinib (Gleevec).[1] The unique physicochemical properties of the piperazine core—its basicity, conformational flexibility, and ability to improve aqueous solubility—make it an invaluable building block for drug development professionals seeking to optimize pharmacokinetic profiles.

However, the synthesis of a simple, unsubstituted piperazine molecule on a multi-ton industrial scale is a fundamentally different challenge from the nuanced, small-scale laboratory synthesis of a complex, highly functionalized piperazine derivative for a drug discovery campaign. This guide provides a comparative analysis of these two worlds, explaining the causality behind the divergent experimental choices, process conditions, and strategic goals that define piperazine synthesis at each scale.

Laboratory-Scale Synthesis: Precision, Flexibility, and the Pursuit of Novelty

In a research and development setting, the primary goal is not bulk production but the precise and flexible construction of novel, often complex piperazine derivatives. Chemists prioritize methodologies that offer high control over regioselectivity and stereoselectivity, allowing for the systematic variation of substituents around the piperazine core to explore structure-activity relationships (SAR).

Modern organic chemistry has furnished a powerful toolkit for this purpose, moving far beyond classical methods. These include:

  • Palladium-catalyzed reactions for constructing arylpiperazines.[2]

  • Visible-light photoredox catalysis , which enables C-H functionalization under mild conditions, allowing for direct modification of the piperazine backbone.[1][3][4][5]

  • Modular [3+3] cycloadditions to build the piperazine ring with high stereocontrol.[6]

A persistent challenge in the lab is achieving selective mono-functionalization of the piperazine ring, as the two nitrogen atoms have comparable reactivity. The formation of the 1,4-di-substituted byproduct is a common hurdle.[7] Researchers employ two primary strategies to overcome this:

  • Stoichiometry Control: Using a large excess of piperazine (5-10 equivalents) statistically favors the reaction of the electrophile with an unsubstituted piperazine molecule.[7] While effective, this requires a subsequent, sometimes challenging, purification step to remove the excess starting material.

  • Use of Protecting Groups: A more controlled, albeit longer, approach involves using a mono-protected piperazine, such as N-Boc-piperazine. This ensures only one nitrogen is available for reaction. The protecting group is then removed in a final step.[7]

Experimental Protocol: Lab-Scale Mono-N-Alkylation of Piperazine

This protocol details a common lab-scale procedure for synthesizing a mono-alkylated piperazine derivative using the stoichiometry control method. The causality is clear: by flooding the reaction with piperazine, the probability of the alkyl halide encountering an already-substituted piperazine is drastically reduced.

Objective: To synthesize 1-benzylpiperazine with high selectivity.

Materials:

  • Piperazine (10 eq.)

  • Benzyl bromide (1 eq.)

  • Potassium carbonate (K₂CO₃) (2 eq.)

  • Acetonitrile (CH₃CN) (Solvent)

  • Silica Gel for column chromatography

  • Ethyl acetate/Hexane/Triethylamine (Eluent system)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add piperazine (10 mmol) and acetonitrile (20 mL). Stir until the piperazine is fully dissolved.

  • Base Addition: Add potassium carbonate (2 mmol). K₂CO₃ acts as a mild base to neutralize the HBr formed during the reaction, preventing the protonation of the piperazine nitrogens which would render them non-nucleophilic.

  • Electrophile Addition: Slowly add benzyl bromide (1 mmol) to the stirring mixture at room temperature. The slow addition helps to maintain a high effective ratio of piperazine to electrophile at all times, further suppressing di-alkylation.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress is monitored by Thin Layer Chromatography (TLC), comparing the reaction mixture to spots of the starting materials. The disappearance of the benzyl bromide spot indicates completion.[7]

  • Workup: Once the reaction is complete, filter the mixture to remove the solid potassium carbonate and the piperazinium salts formed.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile solvent.

  • Purification: The resulting crude residue contains the desired mono-benzylpiperazine, the di-substituted byproduct, and a large amount of unreacted piperazine. This mixture is purified by column chromatography on silica gel. A solvent system containing a small amount of triethylamine (e.g., 1-2%) is often used to prevent the basic piperazine compounds from "streaking" on the acidic silica gel.[7][8]

  • Analysis: The purified fractions are analyzed by TLC, and those containing the pure product are combined and concentrated to yield the final 1-benzylpiperazine. The structure and purity are confirmed by NMR spectroscopy and mass spectrometry.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis dissolve Dissolve Piperazine (10 eq) in Acetonitrile add_base Add K2CO3 (2 eq) dissolve->add_base add_electrophile Slowly Add Benzyl Bromide (1 eq) add_base->add_electrophile Reaction Mixture Ready stir Stir at RT (12-24h) add_electrophile->stir monitor Monitor by TLC stir->monitor filter Filter Salts monitor->filter Reaction Complete concentrate Concentrate Filtrate filter->concentrate chromatography Column Chromatography concentrate->chromatography analyze Confirm Purity & Structure (NMR, MS) chromatography->analyze Isolated Product G cluster_separation Separation & Purification Train feedstock Feedstocks (e.g., Ethanolamine, Ammonia) reactor High-Pressure Reactor (150-220°C, 100-250 atm) + Catalyst (e.g., Ni) feedstock->reactor Continuous Feed dist1 Distillation Column 1 (Separates Light Amines, e.g., EDA) reactor->dist1 Crude Product Stream dist2 Distillation Column 2 (Isolates Piperazine) dist1->dist2 byproducts Byproducts for Recycle/Sale (EDA, DETA, etc.) dist1->byproducts dist3 Distillation Column 3 (Separates Heavy Amines, e.g., AEP) dist2->dist3 product Pure Piperazine Product dist2->product dist3->byproducts

References

A Comparative Guide to the Bioactivity of Piperazine-2-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the piperazine scaffold represents a privileged structure in modern pharmacology. Its unique physicochemical properties, including two modifiable nitrogen atoms, often impart favorable pharmacokinetics and potent biological activity.[1][2] Within this class, piperazine-2-carboxamide derivatives have emerged as a particularly versatile core, leading to the development of compounds with a wide spectrum of therapeutic potential, from fighting infectious diseases to tackling complex neurological disorders and cancer.[3][4][5][6]

This guide provides an in-depth, objective comparison of the bioactivity of various piperazine-2-carboxamide derivatives, supported by experimental data from peer-reviewed literature. We will delve into their structure-activity relationships (SAR), offering insights into the chemical modifications that drive their potency and selectivity against different biological targets.

Antimicrobial Activity: A Battle Against Resistance

The rise of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents.[5] Piperazine-2-carboxamide derivatives have shown significant promise in this arena, with studies demonstrating their efficacy against a range of bacterial and fungal strains.[3][7][8][9]

Comparative Antimicrobial Potency

The antimicrobial activity of these derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism. A lower MIC value indicates greater potency.

Compound ClassTarget OrganismMIC (µg/mL)Reference
N-aryl/alkyl piperazine derivativesStaphylococcus aureusSignificant activity[7]
N-aryl/alkyl piperazine derivativesPseudomonas aeruginosaSignificant activity[7]
N-aryl/alkyl piperazine derivativesEscherichia coliSignificant activity[7]
1-(1,4-benzodioxane-2-carbonyl) piperazine derivativesPathogenic bacteria & fungiSignificant activity[5]
Disubstituted piperazinesListeria monocytogenesPotent activity[8]
Disubstituted piperazinesMethicillin-resistant S. aureus (MRSA)More potent than ampicillin[8][9]

Key Structure-Activity Relationship (SAR) Insights:

The antimicrobial potency of piperazine-2-carboxamide derivatives is highly dependent on the nature of the substituents on the piperazine ring and the carboxamide nitrogen.

  • Lipophilicity: Increasing the lipophilicity of the substituents often enhances antibacterial activity, likely by facilitating penetration of the bacterial cell membrane.

  • Aromatic Substituents: The presence of specific substituted aryl groups on the piperazine nitrogen can significantly influence the spectrum of activity. For instance, certain substitutions can confer potent activity against resistant strains like MRSA.[8][9]

  • Thiazole Moiety: The incorporation of a thiazole ring into the carboxamide portion of the molecule has been shown to yield compounds with broad-spectrum antibacterial and antifungal activity.[8][9]

Anticancer Activity: Targeting Uncontrolled Cell Growth

The quest for more effective and selective anticancer agents is a cornerstone of modern drug discovery. Piperazine derivatives, including the -2-carboxamide subclass, have demonstrated significant cytotoxic and antiproliferative effects against various cancer cell lines.[4][10][11][12]

Comparative Cytotoxicity

The anticancer potential is often quantified by the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50) value, which represents the concentration of a compound required to inhibit cell growth by 50%.

Compound ClassCancer Cell LineIC50 / GI50 (µM)Reference
Benzhydrylpiperazine carboxamidesHepatocellular (HUH-7)Varies[13]
Benzhydrylpiperazine carboxamidesBreast (MCF-7)Varies[13]
Benzhydrylpiperazine carboxamidesColorectal (HCT-116)Varies[13]
Vindoline-piperazine conjugatesNCI-60 panel< 2 µM for potent derivatives[10]
Quinolinequinones linked to piperazinesNCI-60 panelPotent growth inhibition[11]
Benzimidazole-piperazine hybridsLung (A549)2.8 - 7.8 µM[12]

Key Structure-Activity Relationship (SAR) Insights:

The anticancer activity of these compounds is intricately linked to their ability to interact with specific molecular targets within cancer cells.

  • Substituents on Piperazine: The nature of the substituent at the N-4 position of the piperazine ring is crucial. For example, in benzhydrylpiperazine derivatives, 4-chlorobenzhydryl substitution often leads to higher cytotoxicity.[13]

  • Thioamide vs. Carboxamide: In some series, the corresponding thioamide derivatives have shown greater growth inhibition than their carboxamide counterparts.[13]

  • Hybrid Molecules: The conjugation of piperazine-2-carboxamide with other known anticancer pharmacophores, such as vindoline or benzimidazole, can lead to highly potent hybrid molecules with enhanced and sometimes novel mechanisms of action.[10][12]

Enzyme Inhibition: Modulating Biological Pathways

Piperazine-2-carboxamide derivatives have also been explored as potent and selective inhibitors of various enzymes implicated in disease, including fatty acid amide hydrolase (FAAH) and cholinesterases.[14][15][16][17]

Comparative Enzyme Inhibitory Potency

Enzyme inhibition is typically measured by IC50 values or inhibition constants (Ki).

Compound ClassTarget EnzymeIC50 / KiReference
Pyrimidinyl-piperazine-carboxamidesFatty Acid Amide Hydrolase (FAAH)pIC50 up to 12.4[14]
Piperazine carboxamidesMonoacylglycerol Lipase (MAGL)Nanomolar concentrations[15][16]
1,4-bisbenzylpiperazine-2-carboxylic acidsAcetylcholinesterase (AChE)Ki = 10.18 ± 1.00 µM[17]
1,4-bisbenzylpiperazine-2-hydroxamic acidsButyrylcholinesterase (BChE)Ki = 1.6 ± 0.08 nM[17]

Key Structure-Activity Relationship (SAR) Insights:

The design of potent and selective enzyme inhibitors requires a deep understanding of the target enzyme's active site.

  • For FAAH Inhibition: 3D-QSAR studies have revealed that electrostatic and hydrogen-bond acceptor properties are key contributors to the inhibitory activity of pyrimidinyl-piperazine-carboxamides.[14]

  • For Cholinesterase Inhibition: The derivatization of the carboxylic acid at the 2-position of the piperazine ring significantly impacts selectivity. Free carboxylic acids show enhanced selectivity for AChE, while hydroxamic acids and carboxamides are more potent and selective for BChE.[17] The nature of the benzyl substituents at the N-1 and N-4 positions also plays a critical role in binding to the active site.[17]

Experimental Protocols

To ensure the reproducibility and validity of bioactivity comparisons, standardized experimental protocols are essential.

Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Workflow Diagram:

A brief, descriptive caption: Broth microdilution workflow for MIC determination.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the piperazine-2-carboxamide derivatives in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Serial Dilution: Perform a two-fold serial dilution of the stock solutions in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the diluted microbial suspension to each well of the microtiter plate. Include positive (microbe only) and negative (medium only) controls.

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: After incubation, visually assess the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Workflow Diagram:

A brief, descriptive caption: MTT assay workflow for determining cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed the desired cancer cell line into a 96-well plate at a predetermined density and allow the cells to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the piperazine-2-carboxamide derivatives. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a period of 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add a solubilizing agent, such as DMSO or a specialized detergent solution, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Conclusion and Future Perspectives

The piperazine-2-carboxamide scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The bioactivity of these derivatives can be finely tuned through chemical modifications, leading to compounds with potent and selective antimicrobial, anticancer, and enzyme inhibitory properties. The structure-activity relationships highlighted in this guide provide a rational basis for the design of next-generation piperazine-2-carboxamide derivatives with improved efficacy and safety profiles. Future research should focus on elucidating the precise molecular mechanisms of action of these compounds and exploring their potential in in vivo models of disease.

References

A Comparative Guide to Orthogonal Protection Strategies for Differential Functionalization of Piperazines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The piperazine scaffold is a cornerstone in medicinal chemistry, integral to numerous blockbuster drugs due to its favorable pharmacokinetic properties.[1][2][3] However, the symmetrical nature of the piperazine ring presents a significant synthetic challenge: achieving selective functionalization at its two nitrogen atoms and, more recently, its carbon atoms.[1][2][4] This guide provides a comprehensive comparison of orthogonal protection strategies, offering a deep dive into the chemical logic and experimental nuances required to unlock the full potential of this privileged scaffold. We will explore the performance of common protecting groups, detail their cleavage conditions, and provide actionable, step-by-step protocols to empower researchers in the rational design and synthesis of novel, multi-functionalized piperazine derivatives.

The Synthetic Imperative for Orthogonal Protection

The therapeutic efficacy of a piperazine-containing drug is often dictated by the specific substituents attached to its nitrogen and carbon atoms.[5] These substituents modulate a molecule's interaction with biological targets, solubility, and metabolic stability.[1][2] Orthogonal protection, the art of sequentially removing protecting groups under distinct, non-interfering conditions, is the key to building molecular complexity and achieving precise control over the final structure.[6][7]

A well-designed orthogonal strategy allows for the stepwise introduction of different functionalities, a critical capability in the construction of compound libraries for drug discovery and in the optimization of lead compounds.

A Head-to-Head Comparison of Key N-Protecting Groups

The choice of protecting groups is the most critical decision in any piperazine functionalization strategy. The ideal protecting group should be easy to install, stable to a wide range of reaction conditions, and, most importantly, removable with high selectivity. Below, we compare the most widely used N-protecting groups for piperazines.

Carbamate Protecting Groups: The Workhorses of Piperazine Chemistry

Boc (tert-Butoxycarbonyl): The Boc group is arguably the most common amine protecting group, prized for its stability under basic and nucleophilic conditions and its clean removal with strong acids like trifluoroacetic acid (TFA).[6][8][9]

  • Mechanism of Deprotection: Acid-catalyzed cleavage proceeds through a stable tert-butyl cation, which is scavenged to prevent side reactions.

Cbz (Benzyloxycarbonyl): Also known as the Z group, Cbz is orthogonal to the Boc group. It is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis.[6][7][8]

  • Mechanism of Deprotection: Palladium-catalyzed hydrogenolysis cleaves the benzyl C-O bond, releasing the free amine and toluene.

Fmoc (9-Fluorenylmethyloxycarbonyl): The Fmoc group is defined by its lability to basic conditions, typically a solution of piperidine in DMF.[8][9] This makes it orthogonal to both Boc and Cbz groups.

  • Mechanism of Deprotection: Base-promoted elimination of the fluorenyl group generates a dibenzofulvene adduct.[10]

G

Sulfonamide Protecting Groups

Ns (Nosyl or 2-Nitrobenzenesulfonyl): The nosyl group is a robust protecting group, stable to strongly acidic and oxidative conditions. Its removal is achieved with a nucleophilic thiol, such as thiophenol, in the presence of a base. This cleavage condition provides an excellent orthogonal handle.

Acyl Protecting Groups

Tfa (Trifluoroacetyl): The trifluoroacetyl group is highly electron-withdrawing, making the protected nitrogen significantly less nucleophilic. It is stable to acidic conditions but can be cleaved under mild basic conditions, such as with aqueous ammonia or potassium carbonate in methanol.[11][12] This makes it semi-orthogonal to the Fmoc group, requiring careful selection of reaction conditions.[11]

Quantitative Comparison of Protecting Group Stability

The following table summarizes the stability of common N-protecting groups under various deprotection conditions, providing a clear guide to their orthogonality.

Protecting GroupDeprotection Reagent(s)Stability of Other Groups Under These Conditions
Boc TFA, HClCbz: Stable; Ns: Stable; Tfa: Stable
Cbz H₂, Pd/CBoc: Stable; Ns: Stable; Tfa: Stable
Fmoc 20% Piperidine in DMFBoc: Generally Stable; Cbz: Stable; Ns: Stable; Tfa: May be cleaved
Ns Thiophenol, K₂CO₃Boc: Stable; Cbz: Stable; Fmoc: Stable; Tfa: Stable
Tfa K₂CO₃/MeOH, aq. NH₃Boc: Stable; Cbz: Stable; Ns: Stable

Experimental Protocols: A Practical Guide

Protocol 1: Orthogonal Boc and Cbz Protection for Sequential N1 and N4 Functionalization

This protocol outlines a robust method for the differential functionalization of piperazine using the classic Boc/Cbz orthogonal pair.

Step 1: Monoprotection of Piperazine

  • Mono-Boc Protection: To a solution of piperazine (5 eq.) in dichloromethane (DCM) at 0 °C, add a solution of di-tert-butyl dicarbonate (Boc₂O) (1 eq.) in DCM dropwise over 1 hour. Allow the reaction to warm to room temperature and stir for 12 hours. After reaction completion, concentrate the mixture and purify by column chromatography to yield N-Boc-piperazine.[13]

  • Mono-Cbz Protection: A similar procedure can be followed using benzyl chloroformate (Cbz-Cl) as the protecting group precursor.

Step 2: Functionalization of the Free Amine

  • Dissolve N-Boc-piperazine (1 eq.) in a suitable solvent (e.g., DMF or DCM). Add a base (e.g., triethylamine or diisopropylethylamine, 1.5 eq.) followed by the desired electrophile (e.g., an alkyl halide or acyl chloride, 1.1 eq.). Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS). Work up and purify to obtain the N4-functionalized, N1-Boc-protected piperazine.

Step 3: Deprotection of the Boc Group

  • Dissolve the N4-functionalized, N1-Boc-protected piperazine in a 1:1 mixture of DCM and TFA. Stir at room temperature for 1-2 hours. Remove the solvent and excess TFA under reduced pressure. The resulting TFA salt can be used directly or neutralized with a mild base.

Step 4: Functionalization of the Newly Freed Amine

  • The procedure is analogous to Step 2, using the product from Step 3 as the starting material.

G

Protocol 2: Utilizing the Nosyl Group for Advanced Orthogonality

This protocol demonstrates the use of the Ns group in combination with Boc for a three-component functionalization strategy.

Step 1: N1-Boc, N4-Ns Piperazine Synthesis

  • Start with mono-Boc piperazine. Dissolve in DCM and add triethylamine (1.5 eq.). Cool to 0 °C and add 2-nitrobenzenesulfonyl chloride (1.1 eq.) portion-wise. Stir at room temperature until completion. Purify to obtain the orthogonally protected piperazine.

Step 2: Selective Ns Deprotection

  • Dissolve the protected piperazine in DMF. Add potassium carbonate (3 eq.) and thiophenol (2 eq.). Stir at room temperature for 2-4 hours. The progress can be monitored by the appearance of a yellow color from the cleaved nosyl group. After completion, perform an aqueous workup and purify.

Step 3: Subsequent Functionalization and Deprotection

  • The resulting N1-Boc protected piperazine can be functionalized at N4 as described in Protocol 1, Step 2. The Boc group can then be removed under acidic conditions for a final functionalization at N1.

Emerging Frontiers: C-H Functionalization

While N-functionalization has been the traditional focus, recent advances have enabled the direct functionalization of the piperazine ring's C-H bonds.[1][4][14][15] These methods, often employing photoredox or transition-metal catalysis, offer novel avenues for structural diversification.[1][2][14] It is important to note that the choice of N-protecting group can significantly influence the outcome of these reactions. For instance, N-Boc protected piperazines have been shown to be effective substrates in certain photoredox C-H arylation reactions.[1][2]

Troubleshooting and Expert Insights

  • Incomplete Deprotection: If Boc deprotection is sluggish, increasing the concentration of TFA or the reaction time is recommended. For Cbz deprotection, ensure the palladium catalyst is active and the system is free of catalyst poisons.

  • Side Reactions: During functionalization with highly reactive electrophiles, di-alkylation or acylation can occur. Using a slow addition of the electrophile at low temperatures can mitigate this.

  • Purification Challenges: The basic nature of piperazine derivatives can lead to tailing on silica gel chromatography. Pre-treating the silica with triethylamine or using a different stationary phase, such as alumina, can improve separation.

Conclusion

The strategic application of orthogonal protecting groups is indispensable for the sophisticated chemical synthesis required in modern drug discovery. By understanding the distinct reactivity and cleavage conditions of protecting groups like Boc, Cbz, and Ns, researchers can navigate the complexities of piperazine functionalization with precision and efficiency. This guide provides a foundational framework and practical protocols to empower scientists to design and execute robust synthetic routes towards novel and impactful piperazine-based therapeutics.

References

A Senior Application Scientist’s Guide to Evaluating Racemization Suppression with Various Coupling Additives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, maintaining the stereochemical integrity of synthetic peptides is not merely a matter of purity; it is fundamental to biological activity, efficacy, and safety. Racemization, the loss of chiral purity at the α-carbon of an amino acid during synthesis, can lead to the formation of diastereomeric impurities that are difficult to separate and can have unpredictable pharmacological effects. This guide provides an in-depth comparison of common coupling additives used to suppress racemization, grounded in mechanistic principles and supported by experimental data.

The Core Problem: Understanding Racemization in Peptide Synthesis

The formation of a peptide bond requires the activation of a carboxylic acid group of an N-protected amino acid. This activation, while essential for the reaction, also increases the acidity of the α-proton. In the presence of a base, this proton can be abstracted, leading to a loss of stereochemical information.

The most prevalent mechanism for racemization during coupling reactions proceeds through the formation of a planar, achiral 5(4H)-oxazolone intermediate.[1][2][3] Once formed, this oxazolone can be attacked by the incoming amine from either face, resulting in a mixture of the desired L-L peptide and the undesired D-L diastereomer.[3] Urethane-based protecting groups like Fmoc and Boc are designed to disfavor oxazolone formation, but the risk remains significant, especially with highly activated intermediates or during segment coupling.[1][2]

Racemization_Mechanism Fig. 1: Oxazolone-Mediated Racemization Pathway cluster_0 Activated Amino Acid (Chiral) cluster_1 Oxazolone Intermediate (Achiral) cluster_2 Peptide Products Activated R-Cα(H)-COOH (Activated) Oxazolone Planar Oxazolone Ring Activated->Oxazolone -H+ (Base) Cyclization LL_Peptide L-L Dipeptide (Desired Product) Oxazolone->LL_Peptide + Amine (H-AA-R') (Attack from one face) DL_Peptide D-L Dipeptide (Racemized Impurity) Oxazolone->DL_Peptide + Amine (H-AA-R') (Attack from other face)

Caption: Fig. 1: Oxazolone-Mediated Racemization Pathway

The Solution: The Interceptive Role of Coupling Additives

When using carbodiimide coupling reagents such as N,N'-diisopropylcarbodiimide (DIC), the carboxylic acid is converted into a highly reactive O-acylisourea intermediate.[4][5] This intermediate is notoriously unstable and rapidly converts to the oxazolone or rearranges into an unreactive N-acylurea.[5][6]

Coupling additives are acidic N-hydroxy compounds that act as interceptors. They react with the O-acylisourea intermediate faster than it can racemize, forming a more stable, yet still sufficiently reactive, active ester.[6][7] This new active ester is less prone to cyclization, thereby preserving the stereochemical integrity of the amino acid while awaiting reaction with the amine component.[8] The effectiveness of an additive is therefore a function of its ability to rapidly form a stable active ester that favors aminolysis over racemization.

Additive_Mechanism Fig. 2: Mechanism of Racemization Suppression by Additives CarboxylicAcid R-COOH O_Acylisourea O-Acylisourea (Highly Reactive) CarboxylicAcid->O_Acylisourea + DIC DIC DIC ActiveEster Active Ester (R-COO-X) (More Stable) O_Acylisourea->ActiveEster + Additive (Fast Interception) Racemization Oxazolone → Racemized Product O_Acylisourea->Racemization Fast N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Rearrangement Additive Additive (e.g., Oxyma, HOBt) (HO-X) Peptide Peptide Bond (Desired Product) ActiveEster->Peptide + Amine (Aminolysis) ActiveEster->Racemization Slow Amine Amine (H₂N-R')

Caption: Fig. 2: Mechanism of Racemization Suppression by Additives

Comparative Evaluation of Common Coupling Additives

The choice of additive has a profound impact on coupling efficiency, yield, and most critically, the preservation of chirality. Here, we compare the historical standards with the modern gold standard.

1-Hydroxybenzotriazole (HOBt)

For decades, HOBt was the most popular additive for carbodiimide-mediated couplings.[1] It is effective at forming active esters that suppress racemization compared to using a carbodiimide alone.[9] However, a significant drawback has emerged: anhydrous HOBt is classified as a Class 1 explosive, and its hydrated form also carries safety risks and transportation restrictions.[4][10] This has made its use in both academic and industrial settings increasingly problematic.

1-Hydroxy-7-azabenzotriazole (HOAt)

HOAt was developed as a more reactive alternative to HOBt. The nitrogen atom at the 7-position of the ring acts as an electron-withdrawing group, increasing the acidity (pKa ≈ 3.28) and making the resulting active ester more reactive.[7][11] This leads to faster coupling rates and superior racemization suppression compared to HOBt.[1][7] Despite its high performance, HOAt shares the same fundamental drawback as HOBt: it is a benzotriazole derivative with explosive properties.[1]

OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate)

OxymaPure has emerged as the modern additive of choice, providing a superior combination of performance and safety.[12][13] It is an oxime-based compound that is non-explosive and thus inherently safer for laboratory use.[4][5]

  • Performance: Numerous studies have shown that OxymaPure is superior to HOBt and often comparable or even superior to HOAt in both coupling efficiency and racemization suppression.[10][13][14]

  • Acidity: With a pKa of 4.60, it is identical to HOBt, yet it forms active esters that are highly efficient in promoting aminolysis while minimizing racemization.[10]

  • Safety: Calorimetry assays demonstrate that OxymaPure has a significantly lower risk of a thermal runaway event compared to HOBt, making it the preferred reagent for enhancing safety without compromising on quality.[4]

Emerging and Specialty Additives
  • Oxyma-B: This derivative of barbituric acid has shown, in some model systems, to be an even more effective racemization suppressor than OxymaPure.[8][15] Its mechanism is thought to involve an assisted basic catalytic role that enhances the nucleophilicity of the incoming amine.[6][16]

  • Copper(II) Chloride (CuCl₂): The use of copper salts has been reported to effectively suppress racemization, particularly in challenging solution-phase segment couplings.[17][18]

Quantitative Data Summary

The following table summarizes data from a comparative study on the synthesis of a racemization-prone fragment (Z-Phg-Pro-NH₂), highlighting the superior performance of oxime-based additives.

AdditiveCoupling Reagent% D-Isomer (Racemization)Yield (%)Reference
HOBt DIC9.888[10]
HOAt DIC1.995[10]
OxymaPure DIC2.196[10]

Data adapted from Subirós-Funosas, et al. (2009). This model involves the coupling of Z-Phg-OH, a notoriously racemization-prone amino acid derivative.

Experimental Protocols for In-House Evaluation

To ensure trustworthiness, protocols must be self-validating. The following workflows provide a robust system for comparing coupling additives in your own laboratory.

Workflow Fig. 3: Experimental Workflow for Additive Evaluation Start Select Additives for Comparison (e.g., HOBt, OxymaPure) Protocol1 Protocol 1: Synthesize Model Peptide (e.g., Z-Phg-Pro-NH₂) Start->Protocol1 CrudeProduct Crude Peptide Product (Mixture of Diastereomers) Protocol1->CrudeProduct Protocol2 Protocol 2: RP-HPLC Analysis CrudeProduct->Protocol2 Analysis Quantify Peak Areas of L-L and D-L Isomers Protocol2->Analysis Calculation Calculate % Racemization Analysis->Calculation End Compare Additive Performance Calculation->End

Caption: Fig. 3: Experimental Workflow for Additive Evaluation

Protocol 1: Synthesis of a Racemization-Prone Model Peptide (Z-Phg-Pro-NH₂)[10]

This protocol is designed to stress-test coupling additives, providing a clear measure of their ability to suppress racemization.

Materials:

  • Z-L-Phenylglycine (Z-Phg-OH)

  • L-Proline amide (H-Pro-NH₂)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Coupling Additive to be tested (e.g., HOBt, HOAt, OxymaPure)

  • N,N-Dimethylformamide (DMF, peptide synthesis grade)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a clean, dry round-bottom flask, dissolve Z-Phg-OH (1.0 eq), H-Pro-NH₂ (1.0 eq), and the chosen coupling additive (1.0 eq) in DMF.

  • Stir the solution at 0°C in an ice bath for 5 minutes.

  • Add DIC (1.1 eq) dropwise to the solution.

  • Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with EtOAc.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude dipeptide product.

  • Do not purify the crude product. Submit it directly for analysis as described in Protocol 2. This is critical to ensure that the measured diastereomeric ratio reflects the coupling reaction itself, not a purification bias.

Protocol 2: Quantification of Racemization by RP-HPLC[19][20]

This protocol provides a general method for separating and quantifying the desired L-L dipeptide from its D-L diastereomer.

Materials & Equipment:

  • Reversed-Phase HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile (ACN)

  • Crude peptide sample from Protocol 1

Procedure:

  • Sample Preparation: Prepare a stock solution of the crude peptide product in a suitable solvent (e.g., 1 mg/mL in 50% ACN/water). Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection: 220 nm

    • Gradient: A linear gradient optimized to separate the two diastereomers. A starting point could be 10-50% B over 30 minutes. The diastereomers should elute as two distinct peaks.[19]

  • Data Analysis:

    • Integrate the peak areas for both the L-L (desired) and D-L (racemized) diastereomers. The L-L isomer is typically the major peak.

    • Calculate the percentage of racemization using the following formula:

      % Racemization = [Area(D-L) / (Area(L-L) + Area(D-L))] * 100

Conclusion and Expert Recommendations

  • HOBt is no longer recommended for new process development due to its significant safety hazards and the availability of better-performing alternatives.

  • HOAt , while highly effective, carries the same explosive risk as HOBt and should be used with extreme caution and only when absolutely necessary.

  • OxymaPure® stands as the current industry standard. It delivers exceptional racemization suppression and high coupling efficiency, often matching or exceeding HOAt, but with a vastly superior safety profile.[4][5]

For researchers and drug development professionals, the choice is clear. The adoption of OxymaPure as the default coupling additive for carbodiimide-mediated reactions is a scientifically sound decision that enhances the chiral purity, yield, and safety of peptide synthesis workflows.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Boc-Piperazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your comprehensive guide on the safe handling of 1-Boc-Piperazine-2-carboxylic acid. As researchers, scientists, and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure your well-being and the integrity of your research. We will delve into the causality behind each safety recommendation, building a framework of trust and expertise that extends beyond the product itself.

Understanding the Hazard Profile

This compound and its derivatives are heterocyclic organic compounds widely used as building blocks in pharmaceutical synthesis.[1][2] While invaluable in research, they present specific hazards that necessitate robust safety protocols. The primary hazards associated with this compound, as identified in safety data sheets for it and structurally related molecules, are:

  • Skin Irritation: Direct contact can cause skin irritation.[3][4][5]

  • Serious Eye Irritation: The compound can cause serious irritation if it comes into contact with the eyes.[3][4][6]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[3][4][7]

A thorough understanding of these risks is the foundation of a proactive safety culture.

Core Directive: Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment (PPE) are paramount to mitigating the risks associated with handling this compound. The following table summarizes the recommended PPE for various laboratory scenarios.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety Goggles & Face ShieldChemical splash goggles that conform to ANSI Z.87.1 standards are mandatory.[8][9] A face shield should be worn over safety goggles, especially when there is a significant risk of splashing or dust generation.[3][9] This provides a dual layer of protection against accidental splashes and airborne particles.
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves are recommended for providing good short-term protection against a range of chemicals.[10][11] It is crucial to consult the glove manufacturer's resistance guide for specific breakthrough times, especially for prolonged contact. Always inspect gloves for any signs of degradation or perforation before use and change them immediately if contamination is suspected.[9]
Body Protection Laboratory CoatA standard or chemical-resistant laboratory coat must be worn and kept fully buttoned to protect the skin and personal clothing from accidental spills.[9][12]
Respiratory Protection NIOSH-Approved RespiratorAll handling of the solid compound should ideally take place in a certified chemical fume hood to minimize the inhalation of dust.[9][13] If engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator is required.[14][15] The type of respirator will depend on the potential for exposure.

Procedural Guidance for Safe Handling

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.

Preparation and Engineering Controls
  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to control the release of dust and vapors.[9][13]

  • Ventilation Verification: Before commencing any work, ensure that the chemical fume hood is functioning correctly.

Handling the Solid Compound
  • Minimize Dust Generation: When transferring the solid, use a spatula and avoid actions that could create dust, such as pouring from a height.[9][12]

  • Weighing: If possible, weigh the compound directly within the fume hood or in an enclosure that provides containment.

Working with Solutions
  • Dissolution: When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing.

  • Transfers: Use appropriate tools, such as pipettes or cannulas, for transferring solutions to minimize the risk of spills.

Post-Handling Procedures
  • Decontamination: Thoroughly clean any contaminated surfaces and equipment after use.

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Gloves should be removed first, followed by the lab coat and then eye protection.

  • Hand Washing: Always wash your hands thoroughly with soap and water after handling the compound, even if gloves were worn.[14][16]

Emergency Response Plan

In the event of an accidental exposure, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][16] Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[4][7] Remove contaminated clothing and wash it before reuse.[4] If irritation persists, seek medical advice.

  • Inhalation: Move the individual to fresh air.[4][7] If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]

Disposal Plan

Proper disposal is a critical aspect of the chemical's lifecycle.

  • Waste Segregation: All disposable materials contaminated with this compound, such as gloves, weigh boats, and paper towels, must be collected in a dedicated and clearly labeled hazardous waste container.[9]

  • Chemical Waste: Unused or waste this compound, both in solid form and in solution, must be disposed of as hazardous chemical waste.[3] Follow your institution's and local regulations for chemical waste disposal. Do not dispose of it down the drain.

Visualizing the PPE Decision-Making Process

The following diagram illustrates the logical workflow for selecting the appropriate level of personal protective equipment when handling this compound.

PPE_Decision_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Action Start Start: Handling this compound BasePPE Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat Start->BasePPE CheckSolid Is the compound in solid form? CheckSplash Is there a risk of splashing? CheckSolid->CheckSplash No FumeHood Work in a Chemical Fume Hood CheckSolid->FumeHood Yes FaceShield Add Face Shield CheckSplash->FaceShield Proceed Proceed with Caution CheckSplash->Proceed No BasePPE->CheckSolid FumeHood->CheckSplash Respirator Consider NIOSH-Approved Respirator (if fume hood is unavailable or insufficient) FumeHood->Respirator If insufficient FaceShield->Proceed Respirator->CheckSplash

Caption: PPE selection workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Boc-Piperazine-2-carboxylic acid
Reactant of Route 2
1-Boc-Piperazine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.